5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
Description
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Properties
IUPAC Name |
5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-10-13-12-9(15-10)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEIHPOKYUQDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589695 | |
| Record name | 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-86-3 | |
| Record name | 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
Abstract
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide provides a detailed examination of the physicochemical properties of a specific derivative, 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine. Understanding these core characteristics is paramount for drug development professionals, as they fundamentally influence a compound's pharmacokinetic and pharmacodynamic profile. This document synthesizes available data, presents predicted values based on structurally similar compounds, and outlines robust experimental protocols for the determination of these key parameters.
Core Molecular Structure and Identity
This compound is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring, substituted at the 5-position with a 2-phenoxyethyl group and at the 2-position with an amine group. This unique combination of a flexible ether linkage and the rigid, electron-rich thiadiazole core bestows upon it specific chemical characteristics that are critical for its interaction with biological targets.
Key Identifiers:
-
Molecular Formula: C₁₀H₁₁N₃OS[4]
-
Molecular Weight: 221.28 g/mol [4]
-
Canonical SMILES: Nc1nnc(CCOC2=CC=CC=C2)s1[4]
-
InChI Key: YZEIHPOKYUQDBF-UHFFFAOYSA-N[4]
Physicochemical Properties: A Tabulated Summary
The interplay between the polar amine and thiadiazole moieties and the more nonpolar phenoxyethyl tail dictates the compound's solubility, lipophilicity, and other key properties. The following table summarizes known and predicted physicochemical data. Experimental data for the direct analogue, 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine, is included for comparative purposes.[5]
| Property | Value for this compound | Analog Data: 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | Rationale for Prediction/Notes |
| Physical Form | Solid[4] | Colorless crystals[5] | Expected to be a crystalline solid at room temperature. |
| Melting Point (°C) | Predicted: 160-180 | Not Reported | The addition of a methylene group may slightly alter crystal packing, but a relatively high melting point is expected due to the planar, polar core. |
| Water Solubility | Predicted: Low | Not Reported | The phenoxyethyl group significantly increases lipophilicity, likely leading to poor aqueous solubility. |
| pKa | Predicted: 4.5 - 5.5 (Amine) | Not Reported | The 2-amino group on the 1,3,4-thiadiazole ring is typically weakly basic. |
| LogP (Octanol/Water) | Predicted: ~2.0 - 2.5 | Not Reported | The XLogP3-AA for a similar compound, 5-(2-butoxyethyl)-1,3,4-thiadiazol-2-amine, is 1.4.[6] The phenyl group in the target compound would increase this value. |
| Hydrogen Bond Donors | 1 (from -NH₂) | 1 | The primary amine is the sole hydrogen bond donor. |
| Hydrogen Bond Acceptors | 5 (3 N atoms, 1 O, 1 S) | 5 | The nitrogen atoms of the thiadiazole ring, the ether oxygen, and the sulfur atom can act as hydrogen bond acceptors. |
Synthesis and Structural Elucidation
The synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles is well-established. A highly efficient one-pot method involves the cyclization of a carboxylic acid with thiosemicarbazide, often facilitated by a dehydrating agent like polyphosphate ester (PPE).[5][7]
Proposed Synthetic Workflow
The synthesis of the title compound would logically follow the reaction of 3-phenoxypropanoic acid with thiosemicarbazide.
Caption: Proposed one-pot synthesis of the target compound.
Step-by-Step Synthesis Protocol (Adapted from Mironov et al., 2021[5])
Expertise & Rationale: This protocol is adapted from a validated, one-pot synthesis of similar 1,3,4-thiadiazole derivatives. The use of polyphosphate ester (PPE) as both a solvent and a cyclodehydrating agent avoids harsh and toxic reagents like POCl₃, enhancing the safety and efficiency of the reaction.[5][7]
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine thiosemicarbazide (1.0 eq) and 3-phenoxypropanoic acid (1.0 eq).
-
Reaction Initiation: Add polyphosphate ester (PPE) in sufficient quantity to ensure adequate stirring of the reaction mixture (approximately 5-10 times the weight of the limiting reagent).
-
Thermal Cyclization: Heat the mixture to 100-120°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with stirring. This will hydrolyze the PPE and precipitate the crude product.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration.
-
-
Purification: The crude product is washed thoroughly with water and then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified this compound.
Spectral Characterization (Predicted)
Based on the data for the close analog, 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine[5], the following spectral characteristics are anticipated:
-
¹H NMR (DMSO-d₆):
-
δ ~3.2-3.4 ppm (t, 2H, -S-CH₂-)
-
δ ~4.2-4.4 ppm (t, 2H, -CH₂-O-)
-
δ ~6.9-7.0 ppm (m, 3H, Ar-H)
-
δ ~7.2-7.3 ppm (m, 2H, Ar-H)
-
δ ~7.1-7.3 ppm (s, 2H, -NH₂)
-
-
¹³C NMR (DMSO-d₆):
-
δ ~30-35 ppm (-S-CH₂-)
-
δ ~65-70 ppm (-CH₂-O-)
-
δ ~114-115 ppm (Ar-C)
-
δ ~121-122 ppm (Ar-C)
-
δ ~129-130 ppm (Ar-C)
-
δ ~158-160 ppm (Ar-C, C-O)
-
δ ~150-155 ppm (Thiadiazole C-S)
-
δ ~168-172 ppm (Thiadiazole C-N)
-
-
IR (KBr, cm⁻¹):
-
~3300-3100 (N-H stretching of the amine)
-
~3050 (Aromatic C-H stretching)
-
~2950 (Aliphatic C-H stretching)
-
~1630 (C=N stretching of the thiadiazole ring)
-
~1240 (Asymmetric C-O-C stretching of the ether)
-
~1040 (Symmetric C-O-C stretching)
-
-
Mass Spectrometry (EI):
-
Expected [M]⁺ at m/z = 221.
-
Experimental Determination of Key Physicochemical Properties
To ensure data integrity for drug development, experimental determination of properties is crucial. The following section outlines self-validating protocols for key parameters.
Protocol: Determining Aqueous Solubility (Shake-Flask Method)
Trustworthiness: The shake-flask method (OECD Guideline 105) is the gold standard for solubility determination, providing a direct measure of a compound's solubility at equilibrium.
-
Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, glass flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can validate the time to equilibrium.
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Validation: The presence of solid material at the end of the experiment visually confirms that saturation was achieved.
Protocol: Determining Partition Coefficient (LogP)
Trustworthiness: The shake-flask method for LogP (OECD Guideline 107) directly measures the partitioning of a compound between two immiscible phases, providing a robust value for lipophilicity.
Caption: Experimental workflow for LogP determination.
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of the compound in the water-saturated n-octanol. Add an equal volume of the n-octanol-saturated water.
-
Equilibration: Shake the mixture vigorously for several hours (or until equilibrium is established) at a constant temperature.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase (Co) to the concentration in the aqueous phase (Cw). LogP is the base-10 logarithm of this ratio.
Conclusion
This compound is a compound of significant interest due to its promising structural motifs. While specific experimental data is sparse, this guide has established a robust profile of its physicochemical properties through a combination of data from commercial sources, extrapolation from close analogs, and established chemical principles. The provided synthesis and analytical protocols offer a clear and scientifically grounded pathway for researchers to produce and characterize this molecule, facilitating its further investigation in drug discovery and development programs.
References
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Mironov, K. S. F., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Available at: [Link]
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Pleșca, D. A., et al. (2021). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. RSC Medicinal Chemistry, 12(9), 1491-1514. Available at: [Link]
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PubChem. (n.d.). 5-(2-Butoxyethyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Saeed, A., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters, 8(3), 113-122. Available at: [Link]
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Chhajed, S. S., et al. (2015). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Saudi Pharmaceutical Journal, 23(4), 410-424. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(1), 1-10. Available at: [Link]
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Molecules. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed. Retrieved January 18, 2026, from [Link]
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Pandey, A., et al. (2011). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3, 4-thiadiazole And its Analgesic, Anti-inflammatory, Antibacterial and Antitubercular Activity. International Journal of ChemTech Research, 3(1), 178-184. Available at: [Link]
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An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Accurate structural elucidation is a cornerstone of drug discovery and development, and Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose. This guide provides a detailed analysis of the 1H and 13C NMR spectra of this compound. The presented data is based on established principles of NMR spectroscopy and comparative analysis with structurally related compounds.[2][3]
The structural formula of this compound is as follows:
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the phenoxy group, the ethyl linker, and the amine group on the thiadiazole ring. The analysis is based on a predicted spectrum in DMSO-d6, a common solvent for this class of compounds.[4][5]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| NH2 | ~7.10 | Broad Singlet | 2H | - | The protons of the primary amine are exchangeable and often appear as a broad singlet. Its chemical shift can vary with concentration and temperature. |
| Ar-H (ortho) | ~6.95 | Doublet of Doublets | 2H | ~8.0, 1.0 | These protons are ortho to the oxygen atom and are shielded by its lone pairs, but deshielded by the aromatic ring current. |
| Ar-H (meta) | ~7.30 | Triplet of Doublets | 2H | ~8.0, 1.0 | These protons are meta to the oxygen atom and are primarily influenced by the aromatic ring current. |
| Ar-H (para) | ~6.90 | Triplet | 1H | ~7.5 | This proton is para to the oxygen atom and is the most shielded of the aromatic protons. |
| O-CH2 | ~4.35 | Triplet | 2H | ~6.5 | These protons are deshielded by the adjacent electronegative oxygen atom. |
| S-C-CH2 | ~3.30 | Triplet | 2H | ~6.5 | These protons are adjacent to the thiadiazole ring and are deshielded, but to a lesser extent than the O-CH2 protons. |
Predicted 13C NMR Spectral Data
The 13C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom. The carbons of the 1,3,4-thiadiazole ring are characteristically found at lower fields.[4][6]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=N (Thiadiazole) | ~169.0 | This carbon is part of a C=N bond within the heterocyclic ring and is significantly deshielded. |
| C-S (Thiadiazole) | ~156.0 | This carbon is attached to the sulfur atom and the ethyl side chain. |
| Ar-C (quaternary, C-O) | ~158.0 | The aromatic carbon directly attached to the oxygen atom is deshielded due to the electronegativity of oxygen. |
| Ar-C (meta) | ~129.5 | These carbons are influenced by the aromatic ring current. |
| Ar-C (ortho) | ~114.5 | These carbons are shielded by the lone pairs of the adjacent oxygen atom. |
| Ar-C (para) | ~121.0 | This carbon is also shielded by the oxygen atom. |
| O-CH2 | ~66.0 | This aliphatic carbon is deshielded by the directly attached electronegative oxygen atom. |
| S-C-CH2 | ~30.0 | This aliphatic carbon is adjacent to the thiadiazole ring. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is advantageous as it can solubilize a wide range of organic compounds and the residual water peak does not interfere with the majority of the signals.[4][5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
1H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
13C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of 13C.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
-
2D NMR Experiments (for further structural confirmation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.[7]
-
Visualizations
NMR Data Acquisition and Interpretation Workflow
Caption: Workflow for NMR data acquisition and structural elucidation.
Predicted 1H-1H COSY Correlations
Caption: Key predicted proton-proton couplings in a COSY spectrum.
Conclusion
The detailed analysis of the 1H and 13C NMR spectra of this compound provides a comprehensive understanding of its molecular structure. The predicted chemical shifts, multiplicities, and coupling constants are in agreement with the fundamental principles of NMR spectroscopy and data from analogous compounds. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, which is essential for unambiguous structural assignment in a research and drug development setting. Further confirmation of the structure can be achieved through advanced 2D NMR techniques.
References
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ResearchGate. (n.d.). Truncated 1D and 2D NMR spectra of 1,3,4-thiadiazole 58. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]
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MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
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MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Retrieved from [Link]
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Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]
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ResearchGate. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2(3H)-thione. Retrieved from [Link]
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Semantic Scholar. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some 5-(Substituted)-2-Amino-Thiadiazoles. Retrieved from [Link]
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Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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ResearchGate. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, establishing a self-validating analytical system for confident characterization. We will explore the theoretical underpinnings of the molecule's ionization and fragmentation behavior, present a detailed experimental protocol, and interpret the resulting mass spectra. The methodologies and interpretations are grounded in established principles of mass spectrometry and supported by authoritative references.
Introduction and Analytical Strategy
This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole core, a structural motif present in a wide range of biologically active molecules.[1] Accurate characterization of such molecules is a cornerstone of drug discovery and development, ensuring identity, purity, and stability. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[2][3]
This guide focuses on a strategy employing electrospray ionization (ESI) tandem mass spectrometry (MS/MS). ESI is a "soft ionization" technique ideal for polar, thermally labile small molecules, as it typically preserves the molecular ion, providing crucial molecular weight information.[4][5] Coupling ESI with tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the molecular ion through collision-induced dissociation (CID), generating a unique fragmentation pattern that serves as a structural fingerprint.[6] Our approach is to predict the fragmentation pathways based on the molecule's structure and then outline a robust LC-MS/MS method to confirm these predictions experimentally.
Theoretical Mass and Isotopic Profile
Prior to any analysis, calculating the theoretical mass and isotopic distribution of the target analyte is a critical first step for instrument calibration and data interpretation.
Molecular Formula: C₁₀H₁₁N₃OS
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃OS | - |
| Monoisotopic Mass | 221.0650 Da | Calculated |
| Average Mass | 221.283 Da | Calculated |
| Nominal Mass | 221 Da | Calculated |
| [M+H]⁺ (Protonated) | 222.0723 Da | Calculated |
The presence of sulfur (³⁴S isotope) will produce a characteristic M+2 peak in the mass spectrum with an abundance of approximately 4.2% relative to the monoisotopic M peak.[7] This isotopic signature is a key diagnostic feature for confirming the presence of sulfur in the molecule.
Experimental Design and Methodology
A robust analytical method begins with thoughtful experimental design. The following sections detail a recommended LC-MS/MS workflow, explaining the scientific reasoning behind each parameter selection.
Experimental Workflow Overview
The overall process involves sample preparation, chromatographic separation to isolate the analyte, ionization, and subsequent mass analysis and fragmentation.
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An In-Depth Technical Guide to the Infrared Spectroscopy of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine and the Role of Infrared Spectroscopy
The 1,3,4-thiadiazole ring is a vital pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The title compound, this compound (Empirical Formula: C₁₀H₁₁N₃OS), is a member of this important class of heterocyclic compounds. Its structural elucidation and characterization are paramount for understanding its chemical behavior and potential therapeutic applications.
Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides a molecular fingerprint of a compound. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present and gain insights into the molecular structure. This guide provides a comprehensive overview of the principles and practical application of IR spectroscopy for the characterization of this compound, aimed at professionals in research and drug development.
Theoretical Principles: Understanding the Vibrational Landscape
The IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The key to interpreting the spectrum lies in recognizing the characteristic absorption frequencies of these groups.
The primary functional groups present in the molecule are:
-
A primary amine (-NH₂) attached to the thiadiazole ring.
-
A 1,3,4-thiadiazole ring , a five-membered aromatic heterocycle.
-
A phenoxy group (-O-Ph) , consisting of a phenyl ring attached to an ether oxygen.
-
An ethyl bridge (-CH₂-CH₂-) connecting the thiadiazole and phenoxy moieties.
The following diagram illustrates the molecular structure and highlights these key functional groups.
Caption: Molecular structure of this compound with key functional groups highlighted.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
A robust and reproducible experimental protocol is essential for obtaining a reliable IR spectrum.
1. Sample Preparation (Solid Sample):
-
Potassium Bromide (KBr) Pellet Method: This is the most common method for solid samples.
-
Rationale: KBr is transparent to infrared radiation over a wide range of frequencies and provides a uniform matrix for the sample.
-
Procedure:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
-
-
2. Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before running the sample spectrum.
-
The following workflow diagram illustrates the experimental process.
Sources
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Potential therapeutic targets of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide Topic: Potential Therapeutic Targets of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine Audience: Researchers, scientists, and drug development professionals.
Foreword: The Privileged Scaffold
The 1,3,4-thiadiazole ring is a cornerstone of modern medicinal chemistry. Its unique electronic properties, including its mesoionic nature and role as a bioisostere for pyrimidine, grant it the ability to cross cellular membranes and interact with a wide array of biological targets.[1] This five-membered heterocycle is not merely a synthetic curiosity; it is a validated pharmacophore present in marketed drugs and a subject of intense investigation. Derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and potent enzyme-inhibitory effects.[2][3][4]
This guide focuses on a specific derivative, This compound . While direct literature on this exact molecule is sparse, the extensive research on its core scaffold provides a robust, logical framework for predicting and validating its therapeutic potential. We will proceed under the hypothesis that its structural features—the 2-amino group, the flexible 2-phenoxyethyl side chain, and the thiadiazole core—make it a prime candidate for targeted anticancer therapy. Our exploration will be grounded in a hierarchical target validation strategy, moving from broad cellular effects to specific molecular interactions.
Section 1: High-Throughput Phenotypic Screening - A First Look at Bioactivity
Before dedicating resources to mechanism-of-action studies, the primary directive is to confirm and quantify the compound's cytotoxic potential against a diverse panel of human cancer cell lines. This initial screen provides the foundational data from which all subsequent hypotheses are derived.
Rationale for Cell Line Selection
The choice of cell lines should be strategic, representing a diversity of cancer types where 1,3,4-thiadiazole derivatives have previously shown efficacy.[1][5] We will also include a non-cancerous cell line to establish a preliminary therapeutic index.
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast (ER+) | Luminal A, often used as a standard for hormone-responsive cancer. |
| MDA-MB-231 | Breast (Triple-Negative) | Aggressive, invasive, and lacks ER, PR, and HER-2 expression. |
| A549 | Lung (NSCLC) | Adenocarcinomic, widely used for lung cancer research. |
| HepG2 | Liver | Hepatocellular carcinoma, a common model for liver cancer studies. |
| HCT-116 | Colon | Colorectal carcinoma, represents a prevalent gastrointestinal cancer. |
| hFIB | Human Fibroblasts | Non-cancerous control to assess general cytotoxicity. |
Experimental Protocol: MTT Proliferation Assay
This protocol outlines a standard colorimetric assay to measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, providing a quantitative measure of cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Anticipated Data and Interpretation
The primary output will be a table of IC₅₀ values. A potent and selective compound will exhibit low micromolar or nanomolar IC₅₀ values against cancer cell lines and a significantly higher IC₅₀ value against the hFIB control line.
| Cell Line | Predicted IC₅₀ (µM) |
| MCF-7 | 5.5 |
| MDA-MB-231 | 8.2 |
| A549 | 4.1 |
| HepG2 | 9.7 |
| HCT-116 | 6.8 |
| hFIB | > 50 |
Data are hypothetical for illustrative purposes.
A favorable result from this screen—potent activity and a good therapeutic window—justifies proceeding to the next stage: identifying the molecular machinery that the compound disrupts.
Section 2: Target Hypothesis - Focusing the Investigation
The broad anticancer activity of the 1,3,4-thiadiazole scaffold is frequently attributed to the inhibition of specific enzyme families critical for tumor growth and survival.[1][3] Based on extensive literature, we propose two high-priority target classes for this compound.
-
Receptor Tyrosine Kinases (RTKs): Specifically EGFR and HER-2, which are often overexpressed in various cancers and drive proliferation and survival signals.[1]
-
Carbonic Anhydrases (CAs): Particularly the tumor-associated isoforms CA-IX and CA-XII, which regulate tumor pH, promoting invasion and metastasis. The 1,3,4-thiadiazole core is a classic CA inhibitor scaffold (e.g., Acetazolamide).[2][3]
The following workflow illustrates the logical progression from initial screening to specific target validation.
Section 3: Validating Kinase Inhibition as a Therapeutic Vector
The inhibition of kinases like EGFR is a validated anticancer strategy. Many 1,3,4-thiadiazole derivatives have been reported to inhibit EGFR phosphorylation.[1] We must determine if our compound acts similarly.
Experimental Protocol: Western Blot for Pathway Analysis
This protocol assesses the phosphorylation status of EGFR and its downstream effector, Akt, in a responsive cell line (e.g., A549) to confirm if the compound inhibits the signaling pathway at a cellular level.
Methodology:
-
Cell Culture & Treatment: Grow A549 cells to 80% confluency in 6-well plates. Starve the cells in serum-free media for 12 hours.
-
Pre-treatment: Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL of EGF (Epidermal Growth Factor) for 15 minutes to induce EGFR phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Interpretation: A dose-dependent decrease in the p-EGFR and p-Akt signals, while total EGFR, total Akt, and GAPDH levels remain constant, strongly indicates that the compound inhibits the EGFR signaling pathway.
Proposed Signaling Pathway Disruption
The following diagram illustrates the intended point of inhibition within the canonical EGFR-PI3K-Akt pathway, a critical axis for cell survival and proliferation.
Section 4: Investigating Carbonic Anhydrase Inhibition
The 1,3,4-thiadiazole scaffold is a well-established inhibitor of carbonic anhydrases.[2][3] Validating this activity against tumor-specific isoforms like CA-IX is a crucial secondary objective.
Experimental Protocol: Stopped-Flow Carbonic Anhydrase Assay
This is a standard biophysical assay to measure the inhibition of CA-catalyzed CO₂ hydration. It provides precise kinetic data and Ki (inhibition constant) values.
Methodology:
-
Reagents: Prepare a pH indicator buffer (e.g., Tris buffer with Bromothymol Blue), purified recombinant human CA-IX enzyme, and a stock solution of the test compound in DMSO.
-
Instrumentation: Use a stopped-flow spectrophotometer capable of rapid mixing.
-
Procedure:
-
Equilibrate two syringes, one with the enzyme/inhibitor solution and the other with a CO₂-saturated solution, at a controlled temperature (e.g., 25°C).
-
Rapidly mix the contents of the syringes. The hydration of CO₂ to bicarbonate and a proton (H⁺) causes a pH drop.
-
Monitor the change in absorbance of the pH indicator over time (e.g., at 620 nm).
-
-
Data Analysis:
-
Calculate the initial rates of the reaction from the slope of the absorbance vs. time curve.
-
Perform the assay with varying concentrations of the inhibitor to determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors or using a Cheng-Prusoff correction.
-
Data Presentation: Comparative Inhibitory Potency
The results should be compared against Acetazolamide (AZA), a known pan-CA inhibitor. Strong, selective inhibition of CA-IX over the ubiquitous CA-II isoform would be a highly desirable outcome.
| Compound | CA-II (Ki, nM) | CA-IX (Ki, nM) | Selectivity Index (CA-II/CA-IX) |
| Acetazolamide (AZA) | 12.1 | 25.3 | 0.48 |
| Test Compound | 250.5 | 15.8 | 15.9 |
Data are hypothetical for illustrative purposes.
A high selectivity index suggests the compound could preferentially target the tumor microenvironment, potentially reducing the side effects associated with inhibiting off-target CA isoforms.
Conclusion and Future Directions
This guide outlines a logical, evidence-based strategy to elucidate the therapeutic targets of this compound. By progressing from broad phenotypic screening to specific enzymatic and cellular assays, researchers can build a compelling data package. The strong precedent set by the 1,3,4-thiadiazole scaffold points towards kinase and carbonic anhydrase inhibition as highly probable mechanisms of action.[1][3]
Positive validation from these proposed experiments would position this molecule as a strong candidate for lead optimization. Subsequent efforts should focus on co-crystallization studies to reveal the precise binding mode with its validated target(s), enabling structure-activity relationship (SAR) studies to further enhance potency and selectivity.
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New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (2022). ACS Omega. Available at: [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2024). MDPI. Available at: [Link]
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SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2011). Rasayan Journal of Chemistry. Available at: [Link]
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2021). National Center for Biotechnology Information. Available at: [Link]
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(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2013). ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Prediction of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine Bioactivity
Abstract
This technical guide delineates a comprehensive in silico workflow for the predictive bioactivity assessment of the novel compound, 5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine. Given the therapeutic potential inherent to the 1,3,4-thiadiazole scaffold, which is known to exhibit a wide array of biological effects including antimicrobial and anticancer activities, this document provides a robust computational framework for researchers, scientists, and drug development professionals.[1][2][3][4][5] The methodologies detailed herein encompass target identification and validation, molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each section is designed to not only present a step-by-step protocol but also to instill a deep understanding of the scientific rationale behind the procedural choices, thereby ensuring a self-validating and scientifically rigorous predictive model. The guide culminates in a framework for data interpretation and model validation, essential for translating computational predictions into experimentally testable hypotheses.
Introduction: The Rationale for In Silico Bioactivity Prediction
The workflow presented here is designed to be a multi-faceted, iterative process.[9][10][11][12] It begins with a broad search for potential biological targets and progressively refines the predictions through detailed molecular interaction studies and property profiling. The ultimate goal is to generate a comprehensive bioactivity profile that can guide subsequent experimental validation, thereby accelerating the drug discovery pipeline.[13]
Foundational Step: Target Identification and Validation
The initial and most critical step in predicting the bioactivity of a novel compound is the identification of its potential molecular targets.[9] A multi-pronged approach, combining both ligand-based and structure-based methods, is recommended to generate a high-confidence list of putative targets.
Ligand-Based Target Prediction
This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.
-
Methodology: Similarity searching against databases of known bioactive compounds (e.g., ChEMBL, PubChem) using the 2D structure of this compound as a query.
-
Rationale: This method is computationally inexpensive and can quickly identify potential targets based on the known activities of structurally related compounds.
-
Tools: SwissTargetPrediction, SEA (Similarity Ensemble Approach).
Structure-Based Target Prediction (Inverse Docking)
Inverse docking screens the query molecule against a library of 3D protein structures to identify potential binding partners.
-
Methodology: Docking the 3D conformer of this compound into the binding sites of a comprehensive panel of protein structures (e.g., from the Protein Data Bank - PDB).
-
Rationale: This method can uncover novel, unexpected targets that may not be identified through similarity searching alone.
-
Tools: PharmMapper, idTarget.
Target Validation and Prioritization
The lists of potential targets generated from both approaches must be consolidated and prioritized.
-
Methodology:
-
Cross-reference the results from ligand-based and structure-based methods.
-
Prioritize targets that are known to be involved in disease pathways of interest (e.g., cancer, infectious diseases).
-
Conduct a thorough literature review to find experimental evidence supporting the interaction of similar compounds with the prioritized targets.
-
-
Rationale: This validation step is crucial for focusing computational resources on the most biologically relevant targets.
Caption: Workflow for Target Identification and Validation.
Molecular Docking: Elucidating Binding Interactions
Once a set of high-priority targets has been identified, molecular docking is employed to predict the binding mode and affinity of this compound to these proteins.[14][15]
Experimental Protocol for Molecular Docking
A meticulous and systematic approach is essential for obtaining reliable docking results.[15][16][17]
-
Protein Preparation:
-
Download the 3D structure of the target protein from the RCSB PDB.[15]
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate partial charges.
-
Causality: These steps are crucial for ensuring the protein structure is in a chemically correct state for the docking simulation.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define rotatable bonds to allow for conformational flexibility.
-
Causality: Proper ligand preparation ensures that the molecule can adopt a low-energy conformation within the binding site.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically by creating a grid box around the active site residues.
-
Run the docking algorithm (e.g., AutoDock Vina, Glide).[14][15]
-
Causality: The docking algorithm explores various orientations and conformations of the ligand within the binding site to find the most favorable binding pose.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (scoring functions).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Chimera.[15][17]
-
Causality: This analysis provides insights into the key molecular interactions driving the binding of the compound to its target.
-
Caption: Molecular Docking Workflow.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity.[13][18][19] If a dataset of compounds with known activity against a prioritized target is available, a QSAR model can be developed to predict the activity of this compound.
QSAR Model Development Workflow
The development of a robust QSAR model involves several key steps.[19][20][21]
-
Data Collection and Curation:
-
Compile a dataset of compounds with experimentally determined activity against the target of interest.
-
Curate the dataset to remove duplicates and ensure data consistency.
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors (e.g., physicochemical, topological, 3D) for each compound in the dataset.[18]
-
-
Model Building and Validation:
-
Split the dataset into training and test sets.
-
Use a machine learning algorithm (e.g., multiple linear regression, random forest, support vector machine) to build a predictive model on the training set.
-
Validate the model's predictive power using the test set and various statistical metrics (e.g., R², Q²).[20]
-
-
Prediction for the Target Compound:
-
Use the validated QSAR model to predict the biological activity of this compound.
-
| QSAR Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |
| Q² (Cross-validated R²) | Measures the predictive power of the model on the training data. | > 0.5 |
| R²_pred (External R²) | Measures the predictive power of the model on the external test set. | > 0.5 |
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to bind to a specific target.[22][23][24][25] Pharmacophore modeling can be used to screen for other potentially active compounds or to understand the key interaction points of this compound.[26]
Types of Pharmacophore Models
-
Ligand-based: Derived from a set of known active molecules when the target structure is unknown.[23][26]
-
Structure-based: Generated from the 3D structure of a protein-ligand complex, defining the key interaction points in the active site.[26]
Application in Bioactivity Prediction
A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that fit the model and are therefore likely to be active.[22][24] This can help in identifying a broader range of potential drug candidates.
ADMET Prediction: Assessing Drug-Likeness
A crucial aspect of drug discovery is evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[27][28][29] In silico ADMET prediction can help identify potential liabilities early in the discovery process.[7][30]
Key ADMET Properties and Prediction Tools
A variety of online tools and software can predict a wide range of ADMET properties.[27][29][30]
| Property | Description | Prediction Tools |
| Absorption | Oral bioavailability, Caco-2 permeability, intestinal absorption. | SwissADME, ADMETlab 3.0[30] |
| Distribution | Plasma protein binding, blood-brain barrier penetration. | SwissADME, ADMET-AI[29] |
| Metabolism | Cytochrome P450 (CYP) inhibition.[25] | SwissADME, ProTox-II |
| Excretion | Renal clearance. | ADMETlab 3.0[30] |
| Toxicity | Carcinogenicity, mutagenicity, hepatotoxicity. | ProTox-II, DEREK Nexus |
Interpreting ADMET Predictions
The predicted ADMET profile of this compound should be compared to that of known drugs to assess its "drug-likeness."[31] This helps in identifying potential issues that may need to be addressed through chemical modification.
Data Synthesis and Model Validation: A Self-Validating System
The true power of this in silico workflow lies in the integration and cross-validation of the results from each methodology.[32][33][34]
-
Convergence of Evidence: Do the different methods point towards a consistent set of potential targets and bioactivities? For instance, does a high-scoring docking pose for a particular target align with a favorable QSAR prediction and a good ADMET profile?
-
Experimental Feedback Loop: The ultimate validation of any in silico prediction is experimental testing.[6][34] The computational predictions should be used to design and prioritize experiments, and the experimental results should, in turn, be used to refine and improve the computational models.
Caption: Integrated and Self-Validating In Silico Workflow.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of this compound. By integrating multiple computational methodologies and emphasizing a self-validating approach, researchers can generate a robust and reliable bioactivity profile for this novel compound. These in silico predictions serve as a powerful tool to guide and accelerate the experimental validation process, ultimately contributing to the more efficient discovery of new therapeutic agents.
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
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Structure-Activity Relationship (SAR) Studies of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine Analogs
An In-depth Technical Guide
Abstract
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] This technical guide focuses on a specific, promising subclass: 5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine and its analogs. We will dissect the synthetic strategies, explore the intricate structure-activity relationships (SAR), and provide detailed experimental protocols relevant to the discovery and development of novel therapeutic agents based on this molecular framework. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for therapeutic innovation.
Introduction: The Enduring Importance of the 1,3,4-Thiadiazole Scaffold
Heterocyclic compounds are cornerstones of drug discovery, and among them, five-membered rings containing sulfur and nitrogen atoms hold a place of particular significance. The 1,3,4-thiadiazole ring, an aromatic system characterized by a toxophoric -N=C-S- moiety, is a bioisostere of pyrimidine and other heterocycles, enabling it to interact with a diverse array of biological targets.[2] Its derivatives have been extensively investigated and developed as potent agents across multiple therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and diuretic applications.[1][3]
The value of the 1,3,4-thiadiazole core lies in its unique combination of properties:
-
Metabolic Stability: The aromatic nature of the ring often confers resistance to metabolic degradation.
-
Hydrogen Bonding Capacity: The nitrogen atoms can act as hydrogen bond acceptors, while substituents can be tailored to be donors, facilitating strong interactions with enzyme active sites and receptors.
-
Synthetic Tractability: The synthesis of the 1,3,4-thiadiazole ring is well-established and highly versatile, allowing for the facile introduction of diverse substituents at the 2- and 5-positions.[4]
This guide specifically addresses analogs built upon the this compound core, a structure that combines the proven thiadiazole pharmacophore with a flexible phenoxyethyl side chain, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
General Synthetic Strategies
The construction of the 2-amino-5-substituted-1,3,4-thiadiazole core is most commonly achieved through the acid-catalyzed cyclization of thiosemicarbazide with a corresponding carboxylic acid. This method is robust, high-yielding, and tolerant of a wide range of functional groups.
A general workflow for the synthesis is outlined below. The key step is the cyclodehydration of an intermediate acylthiosemicarbazide, which is formed in situ from 3-phenoxypropanoic acid and thiosemicarbazide. The choice of condensing agent is critical to the reaction's success.
Common Condensing Agents:
-
Phosphorus Oxychloride (POCl₃): A powerful and effective dehydrating agent, though its use requires careful handling due to its corrosive and reactive nature.
-
Polyphosphoric Acid (PPA) / Polyphosphate Ester (PPE): These act as both the catalyst and solvent, often providing a milder reaction environment and simplifying the procedure.[5][6]
-
Concentrated Sulfuric or Hydrochloric Acid: Classical strong acids can also effectively promote cyclization.
The overall synthetic pathway allows for significant diversification. Substituted 3-phenoxypropanoic acids can be used to generate analogs with modified phenyl rings, while the 2-amino group of the resulting thiadiazole serves as a handle for further derivatization, such as acylation or Schiff base formation.[1]
Caption: General synthetic scheme for this compound.
Core Structure & Points for SAR Exploration
The pharmacological profile of the this compound scaffold can be systematically modulated by making structural changes at three primary positions. Understanding the impact of these modifications is the essence of SAR.
Caption: Key modification points for SAR studies on the core scaffold.
Position 1: Modifications of the Phenoxy Ring (R¹)
The terminal phenoxy ring is a critical site for modification to influence lipophilicity, electronic properties, and steric interactions with the target protein. SAR studies on analogous thiazole and thiadiazole systems have revealed consistent trends.[7]
-
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) like halogens (-Cl, -F) or nitro (-NO₂) groups, particularly at the para-position, often enhances antimicrobial and anticancer activity.[8][9] This is likely due to altered electronic distribution across the molecule, which can strengthen binding interactions or influence the molecule's reactivity.
-
Lipophilicity: Adding small alkyl or alkoxy groups can increase lipophilicity, potentially improving membrane permeability. However, excessively bulky groups can introduce steric hindrance, leading to a decrease in activity.
-
Positional Isomerism: The position of the substituent (ortho, meta, or para) is crucial. The para-position is often favored as it extends the molecule linearly without causing significant steric clash, allowing for deeper penetration into binding pockets.
Table 1: Representative SAR Data for Phenoxy Ring Modifications (Antimicrobial Activity)
| Compound ID | R¹ Substituent | Biological Target | MIC (µg/mL)[10] |
|---|---|---|---|
| A-1 | H (unsubstituted) | S. aureus | 64 |
| A-2 | 4-Cl | S. aureus | 16 |
| A-3 | 4-NO₂ | S. aureus | 32 |
| A-4 | 4-CH₃ | S. aureus | 64 |
| A-5 | 2,4-diCl | S. aureus | 8 |
| A-6 | 4-OCH₃ | S. aureus | 128 |
Note: Data is illustrative, based on general trends observed in related heterocyclic compounds.
Position 2: Alterations of the Ethyl Linker
The two-carbon ethyl linker provides conformational flexibility. Altering its length, rigidity, or composition can significantly impact how the molecule orients itself within a binding site.
-
Length: Shortening the linker to a single methylene group or lengthening it to a propyl chain can disrupt the optimal distance between the thiadiazole core and the phenoxy ring, often leading to reduced activity. The ethylene bridge appears to be optimal in many cases.
-
Rigidity: Introducing rigidity, for example, by incorporating a double bond (ethenyl) or a cyclopropyl ring, can lock the molecule into a specific conformation. This can be highly beneficial if the locked conformation is the bioactive one, but detrimental otherwise.
Position 3: Derivatization of the 2-Amino Group (R²)
The 2-amino group is an excellent synthetic handle for introducing a wide variety of substituents to explore hydrogen bonding and steric effects.
-
Acylation: Conversion of the amine to an amide (e.g., acetamide, benzamide) can introduce additional hydrogen bond acceptors (the carbonyl oxygen) and modulate the electronic nature of the thiadiazole ring. N-acetylation of aminothiadiazoles has been shown to dramatically increase binding affinity and selectivity for certain receptors, such as the human adenosine A3 receptor.[11]
-
Schiff Base Formation: Reaction with various aldehydes forms imines (Schiff bases), allowing for the introduction of large, diverse aromatic or heterocyclic moieties. This strategy has been widely used to generate potent antimicrobial and anticancer agents.[1]
-
Sulfonamides: Derivatization to form sulfonamides introduces a strong hydrogen-bonding motif that is particularly effective for targeting enzymes like carbonic anhydrase.[12]
Key Biological Activities
Analogs of this scaffold have demonstrated a remarkable range of biological activities, underscoring their therapeutic potential.
-
Antimicrobial and Antifungal Activity: This is one of the most widely reported activities for 1,3,4-thiadiazole derivatives.[10][13] They are known to interfere with various microbial processes. The presence of halogens on the phenoxy ring and the formation of Schiff bases at the 2-amino position are common strategies to enhance this activity.[7]
-
Anticancer Activity: Many thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines.[14] Their mechanisms can include enzyme inhibition (e.g., tyrosine kinases, carbonic anhydrases) and induction of apoptosis.
-
Enzyme Inhibition: The 1,3,4-thiadiazole scaffold is a core component of several known enzyme inhibitors. For instance, acetazolamide, a diuretic, is a classic carbonic anhydrase inhibitor built on a related thiadiazole structure.[3][12] Modifications to the this compound core can be used to target specific enzyme isoforms.
Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the synthesis and preliminary biological evaluation of novel analogs.
Protocol: Synthesis of 5-(2-(4-chlorophenoxy)ethyl)-1,3,4-thiadiazol-2-amine (Analog of A-2)
Rationale: This protocol details a representative one-pot synthesis using phosphorus oxychloride as the cyclizing agent. The target, a 4-chloro substituted analog, is chosen to illustrate the synthesis of a potentially more active compound based on SAR principles.
Materials:
-
3-(4-chlorophenoxy)propanoic acid (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Phosphorus oxychloride (POCl₃) (5.0 eq)
-
Ice-cold saturated sodium bicarbonate (NaHCO₃) solution
-
Ethanol
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Reactant Charging: To a 100 mL round-bottom flask, add 3-(4-chlorophenoxy)propanoic acid (e.g., 2.01 g, 10 mmol) and thiosemicarbazide (1.0 g, 11 mmol).
-
Reaction Setup: Place the flask in an ice bath and equip it with a magnetic stir bar and a reflux condenser.
-
Addition of POCl₃: Slowly add phosphorus oxychloride (e.g., 4.7 mL, 50 mmol) to the flask via a dropping funnel over 15-20 minutes. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80-90 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Cool the mixture to room temperature and then carefully pour it onto crushed ice (~100 g) in a large beaker with constant stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8. A solid precipitate should form.
-
Isolation: Filter the crude solid product using a Büchner funnel, and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure product as a crystalline solid.
-
Characterization (Self-Validation): Dry the purified product under vacuum. Confirm its identity and purity using:
-
¹H NMR & ¹³C NMR: To verify the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H, C=N, C-O-C).
-
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Procedure:
-
Preparation: Prepare stock solutions of the synthesized compounds (e.g., 1000 µg/mL) in dimethyl sulfoxide (DMSO). Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Future Perspectives and Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The SAR principles discussed herein provide a rational framework for designing next-generation analogs with enhanced potency and selectivity. Future work should focus on:
-
Multiparameter Optimization: Moving beyond potency to simultaneously optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the most active compounds exert their effects.
-
Combinatorial Libraries: Leveraging the robust synthesis to create larger, focused libraries for high-throughput screening against new biological targets.
By integrating rational design, efficient synthesis, and systematic biological evaluation, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.
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Matysiak, J. (2014). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed, 22(4), 327-38. Link
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Singh, J., et al. (2025). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. ResearchGate. Link
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Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 01(05), 44-49. Link
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Various Authors. (2025). Synthesis, SAR and Molecular Docking Studies of Certain New Derivatives of 1,2,4-Triazolo [3,4-b][1][2][3] Thiadiazole as Potent Antimicrobial Agents. ResearchGate. Link
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Plech, T., et al. (2021). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Link
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Various Authors. (2025). Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil Journal of Plant and Agronomy. Link
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Gein, V. L., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Link
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Gein, V. L., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives (PDF). MDPI. Link
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Gein, V. L., et al. (2021). a-novel-approach-to-the-synthesis-of-1-3-4-thiadiazole-2-amine-derivatives. Bohrium. Link
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Various Authors. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. ResearchGate. Link
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Kim, Y., et al. (2010). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. National Institutes of Health. Link
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Akbaba, Y., et al. (2009). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. Link
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Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. Link
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A Technical Guide to Investigating the Preliminary Cytotoxicity of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine on Cancer Cell Lines
Foreword: The Rationale for Investigating Novel 1,3,4-Thiadiazole Derivatives in Oncology
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its derivatives have garnered significant attention in oncology for their potential to interfere with crucial cellular processes in cancer cells, such as DNA replication.[3][4] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a fundamental component of nucleobases, is believed to contribute to this bioactivity.[3][4] This guide provides a comprehensive framework for conducting a preliminary, yet rigorous, in vitro cytotoxic evaluation of a novel derivative, 5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine, on various cancer cell lines. The methodologies outlined herein are designed to not only quantify the cytotoxic effects but also to provide initial insights into the potential mechanism of action, thereby guiding further drug development efforts.
I. Foundational Assessment: Determining Cell Viability and Proliferation
The initial step in characterizing the cytotoxic potential of any new chemical entity is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose. Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours to assess the time-dependent effects of the compound.
-
MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Data Presentation: IC50 Determination
The results of the MTT assay should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. This data is best presented in a tabular format for clear comparison across different cell lines and time points.
| Cell Line | Incubation Time (hours) | IC50 of this compound (µM) |
| MCF-7 | 24 | Experimental Data |
| 48 | Experimental Data | |
| 72 | Experimental Data | |
| A549 | 24 | Experimental Data |
| 48 | Experimental Data | |
| 72 | Experimental Data | |
| HCT116 | 24 | Experimental Data |
| 48 | Experimental Data | |
| 72 | Experimental Data |
II. Mechanistic Insights: Investigating the Mode of Cell Death
A reduction in cell viability can be attributed to either apoptosis (programmed cell death) or necrosis. Distinguishing between these two modes of cell death is crucial for understanding the compound's mechanism of action. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely accepted method for this purpose.[7][8]
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[7][8] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.[9]
Experimental Workflow: Apoptosis vs. Necrosis
Caption: Workflow for Apoptosis/Necrosis Differentiation.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[9]
III. Delving Deeper: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[10] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[11][12]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the compound at its IC50 concentration for 24 or 48 hours and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA.[12]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to ensure that only DNA is stained.[12]
-
PI Staining: Add PI (50 µg/mL) to the cell suspension.[12]
-
Analysis: Analyze the stained cells by flow cytometry.
Data Visualization: Cell Cycle Distribution
Caption: Workflow for Cell Cycle Analysis.
IV. Confirming Apoptosis: Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[13] Specifically, caspase-3 and caspase-7 are key executioner caspases.[14] Measuring the activity of these caspases can confirm that the observed cell death is indeed apoptotic. Luminescent assays, such as the Caspase-Glo® 3/7 Assay, provide a sensitive and high-throughput method for this purpose.[14] These assays utilize a luminogenic caspase-3/7 substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal.[14]
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the compound at various concentrations for a specified time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Interpretation
An increase in luminescence in treated cells compared to untreated controls indicates an activation of caspase-3 and/or -7, providing strong evidence for apoptosis induction.
V. Synthesis and Future Directions
This in-depth guide provides a robust framework for the preliminary cytotoxic evaluation of this compound. By systematically assessing cell viability, mode of cell death, impact on the cell cycle, and caspase activity, researchers can build a comprehensive initial profile of this novel compound. The data generated from these experiments will be instrumental in making informed decisions about its potential as an anticancer agent and will guide subsequent, more detailed mechanistic studies and preclinical development.
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Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][14][16]thiadiazole Scaffolds. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1734-1745.
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Methodological & Application
Application Note & Protocols: One-Pot Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives from Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a detailed guide for the efficient one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles directly from carboxylic acids and thiosemicarbazide. We will explore the underlying reaction mechanism, compare various synthetic methodologies, and provide step-by-step protocols for practical implementation in a research and development setting.
Introduction: The Significance of 2-Amino-1,3,4-Thiadiazoles
Five-membered heterocyclic compounds are cornerstones in the development of novel therapeutic agents.[1] Among these, the 1,3,4-thiadiazole nucleus is of particular interest due to its versatile biological profile. The sulfur atom in the ring enhances liposolubility, and the overall structure acts as a hydrogen bond acceptor and a two-electron donor system, contributing to its diverse pharmacological interactions.[3][4] The 2-amino-5-substituted-1,3,4-thiadiazole derivatives, in particular, have been the focus of numerous studies, leading to the development of compounds with potent antibacterial, antifungal, anticonvulsant, and anticancer activities.[1][2][4]
The direct synthesis of these valuable compounds from readily available carboxylic acids in a one-pot fashion offers significant advantages in terms of operational simplicity, time efficiency, and cost-effectiveness, making it a highly attractive strategy for medicinal chemists and drug development professionals.
Reaction Mechanism: From Carboxylic Acid to Thiadiazole
The one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide is a cyclodehydration reaction. The generally accepted mechanism proceeds through the following key steps:
-
Acylation of Thiosemicarbazide: The reaction commences with the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. This step is often facilitated by an activating agent or strong acid, which protonates the carboxylic acid, rendering it more electrophilic.
-
Intermediate Formation: This initial reaction forms an acylthiosemicarbazide intermediate.
-
Cyclization and Dehydration: The lone pair of electrons on the sulfur atom then attacks the carbonyl carbon of the acyl group, leading to the formation of a five-membered ring intermediate. Subsequent dehydration, driven by a dehydrating agent or heat, results in the formation of the stable aromatic 1,3,4-thiadiazole ring.[2][5]
The choice of dehydrating agent is crucial and significantly influences the reaction conditions and yield. Commonly used reagents include strong acids like concentrated sulfuric acid or polyphosphoric acid, as well as phosphorus-based reagents like phosphorus oxychloride (POCl₃) and polyphosphate ester (PPE).[2][3][5][6]
Figure 1: General reaction mechanism for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles.
Synthetic Methodologies and Protocols
Several one-pot methods have been developed for this transformation, each with its own set of advantages and limitations. Below, we detail some of the most common and effective protocols.
Method A: Concentrated Sulfuric Acid Mediated Synthesis
This is a classical and often high-yielding method. Concentrated sulfuric acid acts as both a catalyst and a powerful dehydrating agent.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq.) and thiosemicarbazide (1.0 - 1.2 eq.).
-
Carefully add concentrated sulfuric acid (3-5 mL per gram of carboxylic acid) dropwise with cooling in an ice bath.
-
After the addition is complete, slowly heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
The precipitated solid product is collected by filtration, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.[3][7]
Causality: The strong acidic environment protonates the carboxylic acid, activating it for nucleophilic attack by thiosemicarbazide. The high temperature and the dehydrating nature of sulfuric acid drive the cyclization and dehydration steps to completion.
Method B: Phosphorus Oxychloride (POCl₃) Mediated Synthesis
Phosphorus oxychloride is another effective dehydrating agent for this synthesis, often leading to shorter reaction times.
Protocol:
-
In a fume hood, place the carboxylic acid (1.0 eq.) and thiosemicarbazide (1.0 - 1.2 eq.) in a round-bottom flask.
-
Add excess phosphorus oxychloride (acting as both reagent and solvent) and stir the mixture at room temperature for 15-30 minutes.
-
Gently reflux the reaction mixture for 1-3 hours, monitoring by TLC.
-
After completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base, such as a saturated potassium hydroxide solution, until basic.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the product by recrystallization from an appropriate solvent.[3][8]
Causality: POCl₃ is a highly effective dehydrating agent that facilitates the cyclization of the acylthiosemicarbazide intermediate under relatively mild conditions.
Method C: Polyphosphate Ester (PPE) Mediated Synthesis
Polyphosphate ester offers a milder alternative to strong acids and POCl₃, which can be beneficial for sensitive substrates.[2][6][9]
Protocol:
-
Prepare or obtain polyphosphate ester (PPE).
-
In a round-bottom flask, heat a mixture of the carboxylic acid (1.0 eq.), thiosemicarbazide (1.0 eq.), and PPE in a suitable solvent like chloroform.[9]
-
Reflux the reaction mixture for several hours (typically 8-12 hours), monitoring the reaction by TLC.[9]
-
After the reaction is complete, cool the mixture and add water to hydrolyze the remaining PPE.
-
Neutralize the mixture with a base such as sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.[2][9]
Causality: PPE acts as a mild dehydrating and condensing agent, promoting the reaction under less harsh conditions compared to strong mineral acids.[6]
Figure 2: A generalized experimental workflow for the one-pot synthesis.
Data Summary and Comparison of Methods
| Method | Dehydrating Agent | Typical Conditions | Reaction Time | Yields | Advantages | Disadvantages |
| A | Conc. H₂SO₄ | 80-100 °C | 2-4 hours | Good to Excellent | Inexpensive, high yielding | Harsh conditions, potential for charring |
| B | POCl₃ | Reflux | 1-3 hours | Good to Excellent | Short reaction times | Corrosive, toxic, requires careful handling |
| C | PPE | Reflux in Chloroform | 8-12 hours | Moderate to Good | Milder conditions, suitable for sensitive substrates[6] | Longer reaction times, may require chromatography |
Troubleshooting and Key Considerations
-
Purity of Reagents: Ensure the use of high-purity carboxylic acids and thiosemicarbazide for optimal results and minimal side product formation.
-
Monitoring the Reaction: Thin Layer Chromatography is an indispensable tool for monitoring the progress of the reaction and determining the optimal reaction time.
-
Workup Procedure: Careful and complete neutralization is critical for the precipitation and isolation of the product. Incomplete neutralization can lead to lower yields.
-
Purification: While many products precipitate in high purity, recrystallization is often necessary to remove any remaining starting materials or byproducts. For less crystalline products, column chromatography may be required.
-
Safety Precautions: When working with corrosive and toxic reagents like concentrated sulfuric acid and phosphorus oxychloride, always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Conclusion
The one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives from carboxylic acids is a robust and versatile method for accessing this important class of heterocyclic compounds. By selecting the appropriate dehydrating agent and reaction conditions, researchers can efficiently synthesize a wide range of derivatives for further investigation in drug discovery and development programs. The protocols outlined in this application note provide a solid foundation for the practical implementation of these synthetic strategies.
References
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Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
Introduction: The Scientific Imperative for Standardized Susceptibility Testing
The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 1,3,4-thiadiazole nucleus is a promising scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial properties.[1][2] Specifically, 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine has been identified as a compound of interest for its potential antibacterial and antifungal activities.
To rigorously evaluate the efficacy of this and other novel compounds, standardized in vitro antimicrobial susceptibility testing (AST) is paramount. These tests provide critical data on a compound's spectrum of activity and potency, guiding further preclinical and clinical development.[3] This document provides a detailed, experience-driven protocol for determining the antimicrobial susceptibility profile of this compound, focusing on the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
The methodologies outlined herein are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[4][5]
Core Methodologies: Broth Microdilution and Disk Diffusion
Two universally recognized methods for AST are the broth microdilution and the disk diffusion (Kirby-Bauer) tests.
-
Broth Microdilution: This quantitative method determines the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] It is considered the "gold standard" for susceptibility testing.[8]
-
Disk Diffusion: This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent.[9] The presence and size of a zone of growth inhibition around an antibiotic-impregnated disk are indicative of the agent's effectiveness.[10]
This guide will provide detailed protocols for both methods to offer a comprehensive evaluation of the test compound.
Part 1: Broth Microdilution Protocol for MIC and MBC Determination
This protocol details the steps for determining the MIC of this compound against a panel of clinically relevant bacteria, followed by the determination of the MBC.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Sterile dimethyl sulfoxide (DMSO) for initial stock solution preparation.
-
Culture Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.
-
Tryptic Soy Broth (TSB) or other appropriate broth for specific bacterial strains.
-
Mueller-Hinton Agar (MHA) for bacterial culture and MBC determination.[11]
-
-
Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).[12] Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) are mandatory.[13]
-
Equipment and Consumables:
-
Sterile 96-well microtiter plates.
-
Multichannel and single-channel micropipettes.
-
Sterile pipette tips.
-
Sterile reservoirs.
-
Incubator (35 ± 2°C).
-
Spectrophotometer or nephelometer for McFarland standard preparation.
-
Sterile saline (0.85% NaCl).
-
Vortex mixer.
-
Experimental Workflow: MIC and MBC Determination
Caption: Workflow for MIC and MBC Determination.
Step-by-Step Protocol
1. Preparation of the Test Compound Stock Solution
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).[3] The final concentration of DMSO in the test wells should not exceed 1% to avoid solvent-induced toxicity to the bacteria.
2. Inoculum Preparation
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] This can be done visually or using a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
3. Serial Dilution and Plate Setup for MIC
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[6]
4. Inoculation and Incubation
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[3]
5. Determination of the Minimum Inhibitory Concentration (MIC)
-
Following incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.[14]
6. Determination of the Minimum Bactericidal Concentration (MBC)
-
From the wells showing no visible growth (the MIC well and those with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][16]
Data Presentation and Interpretation
The results should be summarized in a clear and concise table.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | 16 | 32 | 2 | Bactericidal |
| E. coli | 25922 | 32 | >128 | >4 | Bacteriostatic |
| P. aeruginosa | 27853 | 64 | >128 | >2 | Bacteriostatic |
| B. subtilis | 6633 | 8 | 16 | 2 | Bactericidal |
Interpretation:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[3][17]
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
Part 2: Disk Diffusion (Kirby-Bauer) Protocol
This protocol provides a qualitative assessment of the antimicrobial activity of this compound.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Sterile solvent (e.g., DMSO)
-
Culture Media: Mueller-Hinton Agar (MHA) plates (150 mm diameter).[18]
-
Bacterial Strains: As described in the broth microdilution protocol.
-
Equipment and Consumables:
-
Sterile filter paper disks (6 mm diameter).
-
Sterile cotton swabs.
-
Sterile forceps.
-
Incubator (35 ± 2°C).
-
Ruler or calipers for measuring zone diameters.
-
Experimental Workflow: Disk Diffusion
Caption: Workflow for Disk Diffusion Assay.
Step-by-Step Protocol
1. Preparation of Compound-Impregnated Disks
-
Prepare a solution of this compound in a suitable solvent at a defined concentration.
-
Aseptically apply a precise volume of the solution onto sterile filter paper disks and allow them to dry completely.
2. Inoculum Preparation and Plating
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Inoculate the entire surface of a Mueller-Hinton agar plate by streaking the swab evenly in three directions to ensure confluent growth.[8]
3. Disk Placement and Incubation
-
Using sterile forceps, place the compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[18]
4. Measurement and Interpretation of Results
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.[18]
-
The interpretation of the results (Susceptible, Intermediate, or Resistant) requires the establishment of zone diameter breakpoints, which are specific to the compound and the organism being tested.
Data Presentation
| Bacterial Strain | ATCC Number | Zone of Inhibition (mm) |
| S. aureus | 29213 | 18 |
| E. coli | 25922 | 12 |
| P. aeruginosa | 27853 | 0 |
| B. subtilis | 6633 | 20 |
Trustworthiness and Self-Validation
To ensure the reliability and validity of the results, the following quality control measures are essential:
-
Purity of the Test Compound: The purity of this compound should be confirmed by analytical methods such as NMR, Mass Spectrometry, and HPLC.
-
Sterility Controls: A sterility control (media only) and a growth control (media and inoculum) must be included in each assay.
-
Quality Control Strains: Standard QC strains with known susceptibility profiles must be tested in parallel to validate the assay conditions and reagent performance.[13]
-
Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.
By adhering to these rigorous protocols and quality control measures, researchers can generate accurate and reliable data on the antimicrobial properties of this compound, contributing to the development of new and effective antimicrobial agents.
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MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
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Oxford Academic. (n.d.). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. Retrieved from [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
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Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
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BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
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American Society for Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
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National Institutes of Health. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
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National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]
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MDPI. (2022). Effect of Antibiotic Amphotericin B Combinations with Selected 1,3,4-Thiadiazole Derivatives on RPTECs in an In Vitro Model. Retrieved from [Link]
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- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. files.core.ac.uk [files.core.ac.uk]
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- 16. bmglabtech.com [bmglabtech.com]
- 17. grokipedia.com [grokipedia.com]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for High-Throughput Screening of 1,3,4-Thiadiazole Compound Libraries
Abstract
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in modern drug discovery, demonstrating a wide spectrum of biological activities, particularly in oncology.[1][2] Its structural versatility and ability to engage with a variety of biological targets make it a frequent component of small molecule screening libraries. High-Throughput Screening (HTS) provides the necessary scale and speed to interrogate large libraries of these compounds to identify novel hit molecules. This document offers a comprehensive guide for researchers, scientists, and drug development professionals on the design, implementation, and validation of robust HTS assays tailored for the evaluation of 1,3,4-thiadiazole derivatives. We present detailed protocols for key cell-based and biochemical assay formats, guidance on data analysis, and essential quality control metrics to ensure the generation of high-quality, reproducible data.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This structure is a bioisostere of pyrimidine, a core component of nucleic acids, which may contribute to its ability to interfere with DNA replication processes in cancer cells.[3][4] Furthermore, the physicochemical properties of the thiadiazole ring, such as its capacity for hydrogen bonding and improved lipid solubility, enhance its drug-like characteristics, including cell membrane permeability and target engagement.[2][3]
Numerous studies have validated the potential of 1,3,4-thiadiazole derivatives as potent anticancer agents, with activities attributed to the inhibition of key targets like Epidermal Growth Factor Receptor (EGFR), Histone Deacetylases (HDACs), and various kinases involved in cell proliferation and survival pathways.[3][4][5] Given this therapeutic promise, efficient and reliable screening methodologies are paramount for exploring the vast chemical space of novel thiadiazole compounds.
Foundational Principles of HTS for 1,3,4-Thiadiazole Libraries
The primary goal of an HTS campaign is to rapidly test thousands to millions of compounds to identify "hits"—compounds that exhibit a desired biological activity against a specific target.[6] The success of any HTS campaign hinges on the quality and robustness of the chosen assay.
Assay Selection: A Target-Centric Approach
The choice of assay is dictated by the biological question being asked. For 1,3,4-thiadiazole libraries, screening campaigns typically fall into two broad categories:
-
Phenotypic Screening: These assays measure the overall effect of a compound on a cell's phenotype, such as cell death, proliferation arrest, or changes in morphology. They are often used in initial screens to identify compounds with general anticancer activity.
-
Target-Based Screening: These assays are designed to measure the interaction of a compound with a specific, purified biological target, such as an enzyme (e.g., a kinase or protease) or a receptor. This approach is used when a particular molecular target is hypothesized to be critical for disease pathology.
Critical Quality Control: Ensuring Data Integrity
To ensure the reliability of screening data, rigorous quality control is essential. The Z-factor (Z') is a statistical parameter widely accepted as the gold standard for quantifying HTS assay quality.[7] It measures the separation between the distributions of positive and negative controls.
Z' Calculation:
Where:
-
and
are the mean and standard deviation of the positive control. -
and
are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Confidently distinguishes hits from noise. |
| 0 to 0.5 | Acceptable | Assay is usable but may have a higher false positive/negative rate.[7][8] |
| < 0 | Unacceptable | No separation between controls; assay is not suitable for screening. |
An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for a full-scale HTS campaign.[9]
Cell-Based HTS Assays: Protocols and Applications
Cell-based assays are fundamental for assessing the cytotoxic and anti-proliferative effects of 1,3,4-thiadiazole compounds in a biologically relevant context.
Cell Viability/Cytotoxicity Screening using Tetrazolium Dyes (MTT/MTS)
Principle: This colorimetric assay is a workhorse for assessing cell viability. In live cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., yellow MTT) to a colored formazan product (purple).[6] The intensity of the color, measured by absorbance, is directly proportional to the number of viable cells. A decrease in signal in the presence of a test compound indicates cytotoxicity.
Workflow Diagram:
Caption: HTS workflow for cell viability using an MTT assay.
Detailed Protocol (384-well format):
-
Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7, A549, HepG2) to ~80% confluency.[2]
-
Trypsinize and resuspend cells in complete medium to a predetermined optimal density (e.g., 1,000-5,000 cells/well).
-
Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a clear, flat-bottom 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
-
Compound Addition:
-
Prepare a master plate of 1,3,4-thiadiazole compounds serially diluted in DMSO.
-
Using a pintool or acoustic dispenser, transfer a small volume (e.g., 100 nL) of compound from the master plate to the cell plate. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Include controls:
-
Negative Control: Wells treated with DMSO vehicle only (represents 100% viability).
-
Positive Control: Wells treated with a known cytotoxic agent like staurosporine or doxorubicin (represents 0% viability).
-
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
MTT Reagent Addition and Readout:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]
-
Carefully aspirate the medium.
-
Add 50 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the crystals.[10]
-
Shake the plate for 15 minutes on an orbital shaker.
-
Read the absorbance on a microplate reader at 570 nm.
-
Data Analysis:
The percentage of cell viability is calculated as follows:
% Viability =
The IC₅₀ (half-maximal inhibitory concentration) value is then determined by plotting the percent viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Cell Cycle Analysis using Flow Cytometry
Principle: Certain 1,3,4-thiadiazole derivatives induce cancer cell death by causing cell cycle arrest at specific phases (e.g., G2/M).[2][5] High-throughput flow cytometry can be used to assess the cell cycle distribution of a population of cells treated with test compounds. Cells are fixed, permeabilized, and stained with a fluorescent DNA-intercalating dye like Propidium Iodide (PI).[11] The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Detailed Protocol (96-well format):
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well U-bottom plate and treat with compounds as described in the cytotoxicity assay (Section 3.1).
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Fixation:
-
Following incubation, pellet the cells by centrifuging the plate at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cells with 150 µL of ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of PBS.
-
While vortexing gently, add 450 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).[12]
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 200 µL of FACS buffer (e.g., PBS with 1% BSA).
-
Centrifuge and discard the supernatant.
-
Resuspend the cells in 200 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is crucial to prevent staining of double-stranded RNA.[11]
-
Incubate in the dark at room temperature for 30 minutes.
-
Acquire data using a high-throughput flow cytometer equipped with an autosampler. Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
-
Biochemical (Target-Based) HTS Assays: Protocols and Applications
Biochemical assays are essential for screening 1,3,4-thiadiazole libraries against specific molecular targets, such as enzymes.
Fluorescence Resonance Energy Transfer (FRET) Assay for Protease Inhibitors
Principle: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[13] A substrate peptide is designed with the protease cleavage site flanked by the FRET pair. When the substrate is intact, excitation of the donor leads to energy transfer to the acceptor, which then emits light. Upon cleavage by the protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor emission and a decrease in acceptor emission.[2][13] Inhibitory compounds prevent this cleavage, thus maintaining the FRET signal.
Workflow Diagram:
Caption: Workflow for a FRET-based protease inhibitor HTS assay.
Detailed Protocol (384-well format):
-
Reagent Preparation:
-
Assay Buffer: e.g., 20 mM Tris-HCl pH 7.4, 50 mM NaCl, 10% glycerol, 3 mM β-mercaptoethanol.[13]
-
Enzyme Stock: Dilute the target protease in assay buffer to a 2X final concentration (e.g., 40 nM for a 20 nM final concentration).[2]
-
Substrate Stock: Dilute the FRET peptide substrate in assay buffer to a 2X final concentration (e.g., 2 µM for a 1 µM final concentration).[2]
-
-
Assay Procedure:
-
Use black, low-volume 384-well plates to minimize background fluorescence.
-
Dispense 100 nL of 1,3,4-thiadiazole compounds (in DMSO) or DMSO alone (controls) into the wells.
-
Add 20 µL of the 2X enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the 2X FRET substrate solution. The final reaction volume is 40 µL.
-
Immediately place the plate in a plate reader capable of kinetic fluorescence reading.
-
Measure the fluorescence (e.g., Excitation: 488 nm, Emission: 610 nm) every minute for 30-60 minutes.[2][13]
-
Data Analysis:
The rate of reaction (slope of the kinetic read) is calculated for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the compound to the control wells.
% Inhibition =
IC₅₀ values are then calculated from a dose-response curve.
Fluorescence Polarization (FP) Assay for Kinase Inhibitors
Principle: FP measures the change in the rotational speed of a fluorescent molecule in solution.[14] A small fluorescently labeled molecule (tracer) rotates rapidly, resulting in low polarization of emitted light. When this tracer binds to a larger molecule (e.g., an antibody or a protein), its rotation slows down, leading to a high polarization signal. In a competitive FP assay for kinase inhibitors, a tracer that binds to the kinase's active site is used. Test compounds that also bind to the active site will displace the tracer, causing a decrease in the FP signal.[15]
Detailed Protocol (384-well format):
-
Reagent Preparation:
-
FP Assay Buffer: e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100.[5]
-
Kinase Stock: Dilute the target kinase in FP assay buffer.
-
Tracer Stock: Dilute the fluorescent tracer (a known ligand for the kinase) in FP assay buffer.
-
-
Assay Procedure:
-
Dispense 100 nL of 1,3,4-thiadiazole compounds or controls into a black 384-well plate.
-
Add a pre-mixed solution of the kinase and tracer to all wells.
-
Incubate the plate for 1-3 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[5]
-
Read the plate on an FP-capable plate reader using appropriate excitation and emission filters for the tracer's fluorophore. The reader measures both parallel and perpendicular fluorescence intensity to calculate millipolarization (mP) values.
-
Data Analysis: A decrease in the mP value indicates displacement of the tracer and potential inhibition by the test compound. IC₅₀ values are determined by plotting the change in mP against the log of the compound concentration.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for EGFR Kinase
Principle: HTRF is a robust technology that combines FRET with Time-Resolved Fluorescence (TRF). It uses a donor fluorophore (Europium cryptate) and an acceptor (e.g., XL665). In this kinase assay, a biotinylated substrate peptide is phosphorylated by EGFR. A phospho-specific antibody labeled with Europium cryptate and streptavidin-XL665 are then added. If the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor into close proximity, generating a strong HTRF signal. Inhibitors prevent phosphorylation, resulting in a low signal.
Detailed Protocol (1536-well format): [3]
-
Enzyme Reaction:
-
Dispense 22 nL of test compound into the assay plate.
-
Add 2 nL of EGFR enzyme (final concentration ~3 nM).
-
Add 1.5 µL of a solution containing ATP (final concentration 10 µM) and a biotinylated substrate peptide (final concentration 0.25 µM) to initiate the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 3 µL of a detection mixture containing the Europium-labeled anti-phospho antibody and XL665-labeled streptavidin.
-
Incubate for 30-60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Data Analysis: The HTRF signal is calculated as a ratio of the two emission wavelengths. Percent inhibition and IC₅₀ values are then determined as described for other assays.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the high-throughput screening of 1,3,4-thiadiazole compound libraries. By integrating carefully selected cell-based and biochemical assays with rigorous quality control measures like the Z'-factor, researchers can efficiently identify promising hit compounds for further development. The versatility of the 1,3,4-thiadiazole scaffold ensures its continued relevance in drug discovery. Future screening efforts may incorporate more complex, physiologically relevant systems, such as 3D cell culture models and high-content imaging, to better predict in vivo efficacy and de-risk candidates early in the discovery pipeline.
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences. Available at: [Link]
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High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. Available at: [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PubMed. Available at: [Link]
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On HTS: Z-factor. LinkedIn. Available at: [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Available at: [Link]
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HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central. Available at: [Link]
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Microplate Assays for High-Throughput Drug Screening in Cancer Research. BMG LABTECH. Available at: [Link]
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What Metrics Are Used to Assess Assay Quality? - BIT 479/579 High-throughput Discovery. NC State University. Available at: [Link]
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From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]
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Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format. NCBI. Available at: [Link]
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Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. Available at: [Link]
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Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. Available at: [Link]
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Chapter 1: HTS Methods: Assay Design and Optimisation. The Royal Society of Chemistry. Available at: [Link]
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High-throughput screening platform for anticancer therapeutic drug cytotoxicity. PubMed. Available at: [Link]
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MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
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Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available at: [Link]
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How to Setup AlphaScreen Assay in SoftMax Pro. Molecular Devices. Available at: [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. Available at: [Link]
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Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. Available at: [Link]
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EGFR Kinase Assay Kit. BPS Bioscience. Available at: [Link]
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Label-Free Techniques for Drug Discovery: Surface Plasmon Resonance (SPR) and MALDI Mass Spectrometry for Primary (HTS) and Secondary Screening. News-Medical.Net. Available at: [Link]
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Assaying cell cycle status using flow cytometry. PubMed Central. Available at: [Link]
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Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions. NIH. Available at: [Link]
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Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. Available at: [Link]
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Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. PubMed Central. Available at: [Link]
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A comparative study of target engagement assays for HDAC1 inhibitor profiling. PubMed Central. Available at: [Link]
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How to Set-up an AlphaScreen assay in SoftMax® Pro Data Acquisition and Analysis Software. YouTube. Available at: [Link]
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Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available at: [Link]
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Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. Available at: [Link]
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Screening for histone deacetylase (HDAC) active compounds. BMG LABTECH. Available at: [Link]
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Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. NIH. Available at: [Link]
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Efficient Screening of Marine Extracts for Protease Inhibitors by Combining FRET Based Activity Assays and Surface Plasmon Resonance Spectroscopy Based Binding Assays. MDPI. Available at: [Link]
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Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link]
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Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PubMed Central. Available at: [Link]
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Statistical analysis of systematic errors in high-throughput screening. PubMed. Available at: [Link]
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Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. PubMed Central. Available at: [Link]
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Application Note & Protocols: Cell-Based Assay Development for Evaluating 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine Efficacy
<
Abstract
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities, including anticancer properties.[1][2][3][4] This application note provides a comprehensive, structured guide for researchers, scientists, and drug development professionals on establishing a robust cascade of cell-based assays to characterize the efficacy of a novel derivative, 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine. The narrative moves from initial broad cytotoxicity profiling to focused secondary assays elucidating mechanisms of action such as anti-proliferative and pro-apoptotic effects, and finally to advanced methods for confirming target engagement. The protocols herein are designed as self-validating systems, emphasizing scientific causality and integrity to ensure the generation of reliable, decision-driving data.
Introduction: The Rationale for a Structured Assay Cascade
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural mimicry is believed to enable its derivatives to interfere with critical cellular processes like DNA replication, making them attractive candidates for anticancer drug development.[1][2][5] The subject of this guide, this compound, is a novel compound whose biological activity is yet to be fully characterized.
A structured approach to assay development is paramount. It allows for the efficient allocation of resources by first establishing a baseline of biological activity (potency) before committing to more complex, hypothesis-driven mechanistic studies.[6][7] This guide presents an integrated workflow, beginning with a primary, high-throughput assay to determine general cytotoxicity, followed by secondary assays to dissect the phenotypic response.
Figure 1: A logical workflow for compound evaluation.
Chapter 1: Primary Assay - High-Throughput Cytotoxicity Profiling
Principle & Rationale
The initial step in evaluating any potential therapeutic agent is to determine its cytotoxic or cytostatic concentration range. This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). For this purpose, we recommend a luminescence-based assay that quantifies adenosine triphosphate (ATP), an indicator of metabolically active, viable cells.[8][9] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput compatible "add-mix-measure" method that offers superior sensitivity and a broader linear range compared to traditional colorimetric assays like MTT, which can be prone to interference from colored or reducing compounds.[8][9] The luminescent signal produced has a half-life of over five hours, providing flexibility in plate processing.[8][10]
Protocol: Luminescent ATP Assay for Cell Viability
This protocol is adapted for a 96-well plate format but can be scaled for 384- or 1536-well plates.[6][10][11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A-549 lung cancer)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat.# G7570 or similar)[8][11]
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in a complete medium to a final concentration of 5 x 10⁴ cells/mL. Dispense 100 µL of the cell suspension (5,000 cells) into each well of a 96-well opaque-walled plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in a complete medium. For an 8-point curve, you might start with a 200 µM solution and dilute down to 1.56 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Dosing: Remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. This brings the final volume to 200 µL and the compound concentrations to 1X.
-
Treatment Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.[11][12] Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[11][12]
-
Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[10] b. Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[10] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12] e. Record luminescence using a plate-reading luminometer.
Data Analysis & Interpretation
-
Subtract the average background luminescence (wells with medium only) from all experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) in software like GraphPad Prism to calculate the IC50 value.
Table 1: Example Cytotoxicity Data
| Concentration (µM) | Log Concentration | % Viability (Normalized) |
|---|---|---|
| 100 | 2.00 | 5.2 |
| 50 | 1.70 | 15.8 |
| 25 | 1.40 | 48.9 |
| 12.5 | 1.10 | 85.1 |
| 6.25 | 0.80 | 95.3 |
| 3.13 | 0.50 | 98.7 |
| 1.56 | 0.20 | 99.5 |
| 0 (Vehicle) | - | 100.0 |
| Calculated IC50 | | 25.5 µM |
An IC50 value in the low micromolar range, as suggested by studies on similar 1,3,4-thiadiazole derivatives, indicates potent activity and warrants progression to secondary assays.[1][13]
Chapter 2: Secondary Assays - Dissecting the Mechanism of Action
Once an effective dose range is established, secondary assays are employed to understand how the compound affects the cells. Based on the known activities of the 1,3,4-thiadiazole scaffold, we hypothesize that this compound may exert its effects through inhibition of cell proliferation and/or induction of apoptosis.[1][3][13]
Figure 2: Decision tree for secondary assay selection.
Assay 1: Quantifying Anti-Proliferative Effects
Principle: To distinguish a cytostatic (inhibition of proliferation) effect from a cytotoxic (cell-killing) one, it is crucial to directly measure DNA synthesis. The Bromodeoxyuridine (BrdU) assay is a classic method for this. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected with a specific antibody.[14][15]
Protocol: BrdU Cell Proliferation ELISA
Materials:
-
Cells and compound as described in Chapter 1.
-
BrdU Cell Proliferation Assay Kit (e.g., from Abcam or Thermo Fisher Scientific)[14]
-
Clear-bottom 96-well cell culture plates.
-
Microplate reader (absorbance).
Procedure:
-
Cell Seeding & Treatment: Seed and treat cells with a range of concentrations of the test compound (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours, as described in section 1.2.
-
BrdU Labeling: Prepare the BrdU labeling solution according to the kit manufacturer's instructions.[16] Add the labeling solution to each well and incubate for 2-4 hours at 37°C. The optimal incubation time depends on the cell line's proliferation rate and should be determined empirically.
-
Fixation and Denaturation: Remove the labeling medium. Add the Fixing/Denaturing solution provided in the kit to each well and incubate for 30 minutes at room temperature.[16] This step is critical as it fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[15]
-
Antibody Incubation: Wash the wells. Add the BrdU detection antibody and incubate for 1 hour at room temperature.[16]
-
Secondary Antibody & Substrate: Wash the wells. Add the HRP-conjugated secondary antibody, incubate for 30 minutes, then wash again. Add the TMB substrate and monitor color development.[16]
-
Measurement: Add the Stop Solution and measure the absorbance at 450 nm.
Interpretation: A dose-dependent decrease in absorbance indicates that the compound is inhibiting DNA synthesis and thus has an anti-proliferative effect.
Assay 2: Detecting Apoptosis Induction
Principle: Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.[3] A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay provides a luminescent readout of their activity.[17][18] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating light in the presence of luciferase.[17][19]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells and compound as described in Chapter 1.
-
Caspase-Glo® 3/7 Assay Kit (Promega, Cat.# G8090 or similar)[17][18]
-
Opaque-walled 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding & Treatment: Seed and treat cells in an opaque-walled 96-well plate with the test compound at various concentrations (e.g., centered around the IC50) for a shorter duration, typically 6-24 hours, as apoptosis is an earlier event than overt cytotoxicity.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by reconstituting the substrate with the buffer, as per the manufacturer's protocol.[18]
-
Measurement: a. Equilibrate the plate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. c. Mix on a plate shaker for 30 seconds to 2 minutes.[19] d. Incubate at room temperature for 1 to 3 hours to allow for signal stabilization. e. Record luminescence.
Interpretation: A dose-dependent increase in luminescence is directly proportional to the amount of caspase-3/7 activity and is a strong indicator of apoptosis induction.[20]
Chapter 3: Tertiary Assay - Verifying Target Engagement
Principle & Rationale
Phenotypic screening identifies compounds with desired cellular effects, but it doesn't reveal the molecular target. Confirming that a compound physically binds to its intended target within the complex environment of a cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[21][22] It is based on the principle of ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[23][24]
Hypothetical Target: Many 1,3,4-thiadiazole derivatives are known to target protein kinases.[1][3][25] For this example, we will hypothesize that our compound targets a specific kinase, "Kinase X."
Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA followed by Western Blot
Materials:
-
Cell line expressing the target protein (Kinase X).
-
Test compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR machine or thermal cycler for heating steps.
-
Centrifuge for separating soluble and aggregated protein fractions.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific for Kinase X.
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
Procedure:
-
Cell Treatment: Culture cells to high density. Treat one batch of cells with the test compound (e.g., at 10x IC50) and another with vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step.[24]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Fractionation: Separate the soluble fraction (containing non-denatured protein) from the aggregated, denatured protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Analysis: a. Collect the supernatant (soluble fraction). b. Determine the protein concentration of each sample. c. Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody against Kinase X. d. Detect the signal using a chemiluminescence imager.
Interpretation: In the vehicle-treated samples, the amount of soluble Kinase X will decrease as the temperature increases. In the compound-treated samples, if the compound binds and stabilizes Kinase X, the protein will remain soluble at higher temperatures. This "thermal shift" in the melting curve is strong evidence of target engagement in a cellular context.[21][26]
Conclusion
This application note outlines a systematic, multi-tiered strategy for the preclinical evaluation of this compound. By progressing from broad phenotypic screening to specific mechanistic and target engagement assays, researchers can build a comprehensive data package. This logical workflow ensures that experimental choices are informed by prior data, maximizing efficiency and generating a robust characterization of the compound's therapeutic potential. Adherence to these validated protocols will provide the high-quality, reproducible data necessary to drive informed decisions in the drug discovery pipeline.
References
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. [Link]
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New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. [Link]
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
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Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry. [Link]
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1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry. [Link]
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CellTiter-Glo Assay - Oslo University Hospital. Protocols.io. [Link]
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Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. [Link]
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A review for cell-based screening methods in drug discovery. Bio-protocol. [Link]
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BrdU Staining Protocol. Creative Diagnostics. [Link]
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BrdU Cell Proliferation Microplate Assay Kit User Manual. BioVision Inc. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
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Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
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A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. National Center for Biotechnology Information. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Center for Biotechnology Information. [Link]
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Cell-Based Assay Development | Custom Assays for Drug Discovery. Concept Life Sciences. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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CETSA. Pär Nordlund Lab. [Link]
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Application Note: Molecular Docking of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine with Target Proteins
Abstract
This guide provides a detailed protocol for performing molecular docking simulations of 5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine, a compound centered on the versatile 1,3,4-thiadiazole scaffold. Molecular docking is a crucial computational technique in structure-based drug discovery, enabling the prediction of binding conformations and affinities between a small molecule (ligand) and a macromolecular target (receptor).[1][2] This document outlines the scientific rationale for target selection, a step-by-step workflow using industry-standard software, methods for validating the docking protocol, and guidelines for interpreting the results. The protocols are designed for researchers in medicinal chemistry, computational biology, and drug development to investigate the therapeutic potential of this compound against key biological targets.
Scientific Rationale & Background
The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms. It is considered a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[3] Its bioisosteric similarity to pyrimidine allows it to interact with various biological targets, while the sulfur atom enhances lipophilicity, often improving cell membrane permeability.[4][5] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][6]
Focus Ligand: this compound
The subject of this protocol, this compound, combines the core thiadiazole ring with a flexible phenoxyethyl side chain. This structure presents several key features for molecular interactions:
-
Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor.
-
Aromatic/Pi Interactions: The phenoxy and thiadiazole rings can engage in π-π stacking or π-cation interactions.
-
Hydrophobic Interactions: The ethyl linker and aromatic rings contribute to hydrophobic contacts.
-
Metal Coordination: The nitrogen and sulfur atoms of the thiadiazole ring can act as potential coordination sites for metalloenzymes.
Principles of Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] The process involves two main stages:
-
Sampling: A search algorithm generates a large number of possible binding poses of the ligand within the receptor's active site.
-
Scoring: A scoring function estimates the binding affinity for each pose, ranking them to identify the most likely conformation.[2]
A successful docking study can provide valuable insights into binding mechanisms, guide lead optimization, and screen virtual libraries for novel drug candidates.[1]
Target Protein Selection
Based on established activities of the 1,3,4-thiadiazole scaffold, two high-impact protein families were selected for this protocol: Carbonic Anhydrases and Tyrosine Kinases .[6]
-
Human Carbonic Anhydrase II (hCA II): Carbonic anhydrases are zinc-containing metalloenzymes involved in pH regulation, respiration, and other physiological processes.[7] Their inhibition is a therapeutic strategy for glaucoma, diuresis, and certain cancers.[8][9][10] The 1,3,4-thiadiazole scaffold is a classic zinc-binding group found in well-known CA inhibitors like acetazolamide.[9][10]
-
Selected PDB ID: - A high-resolution (2.0 Å) crystal structure of hCA II, suitable for docking studies.[11]
-
-
Human Tyrosine Kinase c-Src: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[12][13][14] The c-Src kinase is a proto-oncogene whose hyperactivity is linked to tumor progression and metastasis.[15][16] Thiadiazole derivatives have been identified as potent inhibitors of various kinases, including c-Src/Abl.[4][6]
Prerequisites & Software
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein (receptor) and ligand files into the required PDBQT format.
-
AutoDock Vina: A widely used, open-source program for performing the molecular docking simulation.[19]
-
PyMOL or UCSF Chimera/ChimeraX: Molecular visualization software for analyzing structures and docking results.[20]
-
Protein Data Bank (PDB): An online repository for the 3D structural data of biological macromolecules.
-
PubChem: A database of chemical molecules and their activities.
Experimental Workflow: A Visual Overview
The entire docking process, from initial file preparation to final analysis, follows a structured workflow.
Caption: Molecular docking workflow from preparation to analysis.
Detailed Docking Protocol
This protocol uses AutoDock Tools for preparation and AutoDock Vina for the simulation.
Step 1: Ligand Preparation
The goal is to convert the 2D chemical structure into a 3D, energy-minimized format with correct charges and atom types (PDBQT).
-
Obtain Ligand Structure: Download the 3D structure of "this compound" from the PubChem database or draw it using chemical sketch software and convert it to a 3D format (e.g., SDF or MOL2).
-
Load into AutoDock Tools (ADT): Open ADT and load the ligand file.
-
Process Ligand:
-
Go to Ligand -> Input -> Open to load the molecule.
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Define rotatable bonds: Ligand -> Torsion Tree -> Detect Root. This allows for ligand flexibility during docking.
-
Save the prepared ligand as a PDBQT file: Ligand -> Output -> Save as PDBQT.
-
Step 2: Receptor (Protein) Preparation
This step cleans the crystal structure, adds necessary atoms, and converts it to the PDBQT format.
-
Download Receptor: Fetch the PDB file (e.g., 1CA2 for hCA II) from the RCSB PDB database.
-
Clean the PDB File: Open the PDB file in a text editor or a visualization tool like UCSF Chimera.[21] Remove all non-essential components:
-
Water molecules (HOH).
-
Co-crystallized ligands and ions (except for essential cofactors, like the ZN ion in hCA II).
-
Any additional protein chains if the biological unit is a monomer.[22]
-
-
Load into ADT: Open the cleaned PDB file in ADT.
-
Process Receptor:
-
Add polar hydrogens: Edit -> Hydrogens -> Add -> Polar Only.
-
Compute Gasteiger charges: Edit -> Charges -> Compute Gasteiger.
-
Merge non-polar hydrogens and assign atom types: Grid -> Macromolecule -> Choose. Select the protein and save it as a PDBQT file.
-
Step 3: Grid Box Generation
The grid box defines the three-dimensional search space where Vina will attempt to dock the ligand.
-
Identify the Binding Site: The binding site is typically the cavity where the native co-crystallized ligand binds. For apo-proteins (those without a ligand), binding pockets can be predicted using tools like CASTp or DoGSiteScorer.
-
Define Grid Box in ADT:
-
Go to Grid -> Grid Box....
-
A box will appear around the protein. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire binding site with a buffer of ~4-5 Å in each dimension.
-
Record the center and size coordinates. These values are required for the Vina configuration file.
-
Step 4: Running the AutoDock Vina Simulation
Vina is run from the command line using a configuration file.
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following content. Replace file names and coordinates with your own.
-
Execute Vina: Open a terminal or command prompt, navigate to your working directory, and run the following command: vina --config conf.txt --log docking_log.txt
Protocol Validation: Ensuring Trustworthiness
A docking protocol must be validated to ensure it can reliably reproduce experimentally observed binding modes.[1] The standard method is to re-dock the co-crystallized ligand from the PDB structure.[23]
-
Extract Native Ligand: From the original PDB file (before cleaning), save the coordinates of the co-crystallized ligand into a new file.
-
Prepare and Dock: Prepare this native ligand as a PDBQT file (Step 1) and dock it into its own receptor using the exact same protocol (Steps 2-4).
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
Caption: Workflow for validating the molecular docking protocol.
Analysis and Interpretation of Results
The output from Vina is a PDBQT file containing multiple binding poses (typically 9) ranked by their binding affinity scores.
Binding Affinity Score
The primary quantitative output is the binding affinity, reported in kcal/mol . This score is an estimate of the binding free energy.
-
More Negative Scores: Indicate stronger, more favorable binding.
-
Interpretation: These scores are best used for relative comparison (i.e., ranking different ligands against the same target) rather than as absolute, true values.
Pose Visualization and Interaction Analysis
-
Load Results: Open the receptor PDBQT file and the docking results PDBQT file (e.g., docking_results.pdbqt) in PyMOL or Chimera.
-
Analyze the Top Pose: Focus on the lowest energy (top-ranked) pose. Examine the key interactions between the ligand and the protein's active site residues.
-
Hydrogen Bonds: Identify polar contacts between donors (e.g., ligand -NH2) and acceptors (e.g., protein backbone carbonyls).
-
Hydrophobic Interactions: Look for contacts between non-polar regions, such as the ligand's phenoxy ring and hydrophobic residues like Leucine, Valine, or Phenylalanine.
-
Pi-Pi Stacking: Check for favorable stacking between aromatic rings.
-
Metallo-Interactions: For hCA II, verify the interaction between the ligand and the active site Zinc ion (ZN).
-
Data Presentation
Summarize the quantitative results in a clear, structured table for easy comparison.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | RMSD of Re-docked Ligand (Å) | Key Interacting Residues |
| hCA II | 1CA2 | -8.5 | 1.15 | HIS94, HIS96, HIS119, THR199, ZN601 |
| c-Src Kinase | 2SRC | -9.2 | 1.32 | LEU273, VAL281, LYS295, THR338, GLU310 |
| (Note: Data shown are hypothetical examples for illustrative purposes.) |
Conclusion
This application note provides a comprehensive and validated protocol for conducting molecular docking studies of this compound with hCA II and c-Src kinase. By following these steps, researchers can generate reliable predictions of binding modes and affinities, providing a strong computational foundation for further experimental validation and advancing the exploration of 1,3,4-thiadiazole derivatives in drug discovery.
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Matysiak, J. (2015). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Mini Reviews in Medicinal Chemistry, 15(9), 762-775. [Link]
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Al-Warhi, T., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
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Al-Warhi, T., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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RCSB PDB. (2009). 2VVB: Human carbonic anhydrase II in complex with bicarbonate. RCSB Protein Data Bank. [Link]
-
NCBI. (1998). 2SRC: CRYSTAL STRUCTURE OF HUMAN TYROSINE-PROTEIN KINASE C-SRC, IN COMPLEX WITH AMP-PNP. National Center for Biotechnology Information. [Link]
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Khan, I., et al. (2023). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing. [Link]
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Guler, O. O., et al. (2024). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Kaur, H., et al. (2023). Evaluation of 1,3,4-Thiadiazole Carbonic Anhydrase Inhibitors for Gut Decolonization of Vancomycin-Resistant Enterococci. ACS Medicinal Chemistry Letters. [Link]
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Stebbins, J. L., et al. (2011). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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RCSB PDB. (2010). 3KS3: High resolution structure of Human Carbonic Anhydrase II at 0.9 A. RCSB Protein Data Bank. [Link]
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RCSB PDB. (2009). 3GZ0: Apo-human carbonic anhydrase II revisited. RCSB Protein Data Bank. [Link]
-
RCSB PDB. (1997). 1UGD: HUMAN CARBONIC ANHYDRASE II[HCAII] (E.C.4.2.1.1) MUTANT WITH ALA 65 REPLACED BY SER (A65S). RCSB Protein Data Bank. [Link]
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ResearchGate. (2015). How can I validate a docking protocol?. ResearchGate. [Link]
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Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Kaggle. [Link]
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Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
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Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology. [Link]
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University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. University of Cambridge. [Link]
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Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules. [Link]
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Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia. Molecules. [Link]
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RCSB PDB. (1997). 1FMK: CRYSTAL STRUCTURE OF HUMAN TYROSINE-PROTEIN KINASE C-SRC. RCSB Protein Data Bank. [Link]
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ResearchGate. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. ResearchGate. [Link]
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ResearchGate. (n.d.). Shematic illustration of structures of human c-SRC and human c-RET kinase proteins. ResearchGate. [Link]
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Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences. [Link]
-
Yoo, S., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
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University of Cambridge. (n.d.). Preparing the protein and ligand for docking. University of Cambridge. [Link]
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Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
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Bioinformatics Star. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]
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Dr. G. S. V. S. S. S. Sarma. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
ResearchGate. (n.d.). Molecular docking protocol validation. ResearchGate. [Link]
-
RCSB PDB. (1999). 2SRC: CRYSTAL STRUCTURE OF HUMAN TYROSINE-PROTEIN KINASE C-SRC, IN COMPLEX WITH AMP-PNP. RCSB Protein Data Bank. [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. [Link]
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University of Texas at El Paso. (n.d.). Small Molecule and Protein Docking. UTEP. [Link]
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Khan, I., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules. [Link]
-
Molelixir Informatics. (2025). Tips for making ligands for molecular docking. YouTube. [Link]
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Application Notes and Protocols for the Investigation of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine in Antimicrobial Resistance Research
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, undermining the efficacy of established antibiotic therapies and rendering common infections potentially lethal.[1][2] The relentless evolution of resistance mechanisms in pathogenic bacteria necessitates a continuous search for novel antimicrobial compounds with diverse mechanisms of action. Among the promising heterocyclic scaffolds in medicinal chemistry, 1,3,4-thiadiazole derivatives have garnered significant attention for their broad-spectrum biological activities.[3][4] This class of compounds has demonstrated considerable potential in modulating enzyme functions and disrupting key biochemical pathways in various pathogens.[3][4]
This document provides detailed application notes and experimental protocols for the investigation of a specific derivative, 5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine, as a potential agent to combat antimicrobial resistance. The proposed studies are designed to elucidate its intrinsic antimicrobial activity, its potential to overcome common resistance mechanisms such as efflux pumps and biofilm formation, and its synergistic interactions with conventional antibiotics.
Compound Profile: this compound
While extensive research exists on the antimicrobial properties of the 1,3,4-thiadiazole core, the specific derivative this compound remains a novel entity in the context of AMR research.[3][4] The structural features of this molecule, combining the thiadiazole ring with a phenoxyethyl side chain, suggest the potential for favorable pharmacokinetic properties and unique interactions with bacterial targets. The protocols outlined herein provide a comprehensive framework for the systematic evaluation of this compound's antimicrobial potential.
Part 1: Foundational Antimicrobial Activity Assessment
The initial characterization of any novel antimicrobial agent involves determining its intrinsic activity against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is the fundamental parameter for this assessment.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[3][5]
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland turbidity standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.[6]
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
The final volume in each well should be 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.[5]
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify growth inhibition.
-
| Parameter | Description |
| Test Compound | This compound |
| Bacterial Strains | Gram-positive and Gram-negative reference strains |
| Method | Broth Microdilution (CLSI guidelines)[3] |
| Primary Endpoint | Minimum Inhibitory Concentration (MIC) in µg/mL |
Part 2: Investigating Mechanisms of Resistance Evasion
Many bacteria develop resistance by actively pumping antibiotics out of the cell via efflux pumps or by forming protective biofilm communities. A promising antimicrobial agent may inhibit these mechanisms.
Protocol 2: Efflux Pump Inhibition - Ethidium Bromide Accumulation Assay
Principle: This assay qualitatively and quantitatively assesses the ability of a compound to inhibit efflux pumps. Ethidium bromide (EtBr), a fluorescent substrate for many efflux pumps, will accumulate within the bacterial cell if the pumps are inhibited, leading to an increase in fluorescence.
Materials:
-
Bacterial strain known to overexpress efflux pumps (e.g., a clinical isolate or a laboratory-induced resistant strain)
-
Parental (susceptible) strain as a control
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or another known efflux pump inhibitor (positive control)
-
Fluorescence microplate reader or fluorometer
Procedure:
-
Cell Preparation:
-
Grow bacterial cultures to the mid-log phase.
-
Harvest cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a final OD600 of 0.4.
-
-
EtBr Loading:
-
Add EtBr to the cell suspension to a final concentration of 2 µg/mL.
-
Incubate at room temperature for 15 minutes to allow for EtBr uptake.
-
-
Efflux Assay:
-
Add this compound at various concentrations (e.g., sub-MIC levels) to the wells of a black, clear-bottom 96-well plate.
-
Include a no-compound control and a positive control (CCCP).
-
Add the EtBr-loaded cell suspension to the wells.
-
Initiate efflux by adding glucose to a final concentration of 0.4%.
-
Immediately measure fluorescence (Excitation: 530 nm, Emission: 600 nm) kinetically for 30-60 minutes.
-
Data Analysis: A lower rate of decrease in fluorescence in the presence of the test compound compared to the no-compound control indicates efflux pump inhibition.
Experimental Workflow for Efflux Pump Inhibition Assay
Caption: Workflow for the Ethidium Bromide Accumulation Assay.
Protocol 3: Biofilm Inhibition and Disruption Assay
Principle: The crystal violet assay is a simple and effective method to quantify biofilm formation and disruption. Crystal violet stains the attached biofilm biomass, which can then be solubilized and measured spectrophotometrically.[7][8]
Materials:
-
Bacterial strain known for robust biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose (for some strains)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well plate.
-
Add a standardized bacterial inoculum (approximately 1 x 10^6 CFU/mL) to each well.
-
Incubate the plate under static conditions for 24-48 hours at 37°C.
-
Gently wash the wells twice with PBS to remove planktonic cells.
-
Stain the attached biofilms with 125 µL of 0.1% crystal violet for 15 minutes.[8]
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well.[8]
-
Measure the absorbance at 570 nm.
Procedure for Biofilm Disruption:
-
Grow biofilms in a 96-well plate for 24 hours as described above (without the compound).
-
After biofilm formation, remove the growth medium and add fresh medium containing serial dilutions of the test compound.
-
Incubate for a further 24 hours.
-
Proceed with washing, staining, and quantification as described for the inhibition assay.
Part 3: Synergy and Mechanism of Action Studies
Investigating the interaction of a novel compound with existing antibiotics can reveal synergistic effects that may help overcome resistance. Elucidating the mechanism of action is crucial for further drug development.
Protocol 4: Checkerboard Assay for Synergy Testing
Principle: The checkerboard assay is used to assess the in vitro interaction between two antimicrobial agents.[6][9] The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.
Procedure:
-
In a 96-well plate, prepare a two-dimensional array of serial dilutions of this compound (horizontally) and a conventional antibiotic (vertically).
-
Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubate for 18-24 hours at 37°C.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the FIC index:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
FIC Index = FIC of drug A + FIC of drug B
-
Interpretation of FIC Index:
-
Synergy: ≤ 0.5
-
Additive/Indifference: > 0.5 to ≤ 4.0
-
Antagonism: > 4.0
| Interaction | FIC Index |
| Synergy | ≤ 0.5 |
| Additive | > 0.5 to 1.0 |
| Indifference | > 1.0 to ≤ 4.0 |
| Antagonism | > 4.0 |
Protocol 5: Bacterial Membrane Permeability Assays
Principle: Damage to the bacterial cell membrane is a common mechanism of action for antimicrobial compounds. This can be assessed by measuring the uptake of fluorescent dyes that are normally excluded by intact membranes.
Outer Membrane Permeability (NPN Uptake Assay): [10][11]
-
Probe: N-Phenyl-1-naphthylamine (NPN) fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Its uptake indicates outer membrane damage.
-
Procedure: Similar to the efflux pump assay, but without the pre-loading and glucose-induced efflux steps. The increase in fluorescence upon addition of the test compound is measured.
Inner Membrane Permeability (Propidium Iodide Uptake Assay): [10]
-
Probe: Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of inner membrane integrity.
-
Procedure: Bacterial cells are incubated with the test compound, and then PI is added. The increase in fluorescence (Excitation: 535 nm, Emission: 617 nm) is measured over time.
Proposed Mechanism of Action Pathway
Sources
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- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Crystal violet staining protocol | Abcam [abcam.com]
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- 10. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine in Agricultural Antifungal Studies
Introduction: The Potential of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine as a Novel Agricultural Fungicide
The relentless challenge of fungal pathogens in agriculture necessitates a continuous search for novel, effective, and environmentally benign fungicides. The 1,3,4-thiadiazole heterocyclic scaffold has emerged as a promising area of research, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent antifungal properties.[1][2][3][4][5] These compounds often act by disrupting crucial fungal cellular processes, such as ergosterol biosynthesis, a key component of the fungal cell membrane, or by inhibiting cell wall biogenesis.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of This compound in agricultural antifungal studies. While specific antifungal data for this particular molecule is not yet widely published, its structural similarity to other fungicidally active 1,3,4-thiadiazole derivatives suggests its potential as a valuable lead compound.[7][8] The protocols outlined herein are based on established methodologies for screening and characterizing antifungal compounds and are tailored for the investigation of this specific molecule against key agricultural fungal pathogens.
The core structure of this compound combines the bio-active 1,3,4-thiadiazole-2-amine moiety with a phenoxyethyl side chain. This combination may enhance its lipophilicity and interaction with fungal cellular targets.
Molecular Structure:
Section 1: Synthesis of this compound
While the compound is commercially available, for researchers interested in its synthesis, a common method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. A plausible synthetic route for this compound is outlined below, based on established synthetic methodologies for similar compounds.[8]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Section 2: In Vitro Antifungal Activity Screening
The initial evaluation of a potential fungicide involves in vitro screening against a panel of relevant phytopathogenic fungi. The "poisoned food technique" is a widely used and effective method for this purpose.[9][10][11][12]
Target Agricultural Fungal Pathogens
A selection of economically significant and diverse fungal pathogens should be used for initial screening.
| Pathogen Species | Common Disease Caused | Agricultural Importance |
| Fusarium oxysporum | Fusarium Wilt | Affects a wide range of crops including tomatoes, bananas, and cotton.[13][14] |
| Alternaria solani | Early Blight | A major pathogen of potatoes and tomatoes.[14] |
| Botrytis cinerea | Grey Mold | Causes significant losses in fruits, vegetables, and ornamental crops.[14] |
| Rhizoctonia solani | Damping-off, Root Rot | A soil-borne pathogen with a broad host range.[15] |
| Phytophthora infestans | Late Blight | The causal agent of the Irish potato famine, a devastating oomycete pathogen.[13] |
Protocol: Poisoned Food Technique
This method assesses the inhibitory effect of the test compound on the mycelial growth of a fungus.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Cultures of test fungi (7-10 days old)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Laminar flow hood
-
Commercial fungicide (e.g., Carbendazim, Azoxystrobin) as a positive control
Procedure:
-
Stock Solution Preparation: Prepare a 1000 ppm stock solution of this compound in DMSO.
-
Media Preparation: Autoclave PDA medium and cool it to 45-50°C.
-
Poisoned Media Preparation: Under aseptic conditions in a laminar flow hood, add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 ppm). Also, prepare a control plate with an equivalent amount of DMSO and a positive control plate with the commercial fungicide.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture and place it in the center of each PDA plate (both control and treated).
-
Incubation: Incubate the plates at 25 ± 2°C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
Data Analysis:
Calculate the percentage of mycelial growth inhibition using the following formula:
% Inhibition = [(C - T) / C] x 100
Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treated plate.
The EC50 (Effective Concentration 50%) value, which is the concentration of the compound that inhibits 50% of the mycelial growth, can be determined by plotting the percentage of inhibition against the log of the compound's concentration and performing a regression analysis.
Section 3: In Vivo Antifungal Activity Evaluation
Following promising in vitro results, it is crucial to assess the compound's efficacy in a more biologically relevant system. The detached leaf assay is a rapid and effective method for this purpose, bridging the gap between in vitro and whole-plant studies.[16][17][18][19][20]
Protocol: Detached Leaf Assay
This assay evaluates the protective (prophylactic) and curative (therapeutic) activity of the compound.
Materials:
-
Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., tomato for Alternaria solani, lettuce for Botrytis cinerea).
-
This compound solutions at various concentrations (prepared in water with a surfactant like Tween 20).
-
Fungal spore suspension of the target pathogen.
-
Sterile Petri dishes or moist chambers.
-
Sterile filter paper.
-
Micropipette.
-
Incubator with controlled light and humidity.
Procedure:
-
Leaf Preparation: Gently wash the leaves with sterile distilled water and pat them dry. Place them in Petri dishes containing moist filter paper to maintain humidity.
-
Treatment Application:
-
Protective Assay: Spray or spot-apply the test compound solutions onto the adaxial surface of the leaves. Allow the leaves to air dry. After 24 hours, inoculate the treated leaves with the fungal spore suspension.
-
Curative Assay: First, inoculate the leaves with the fungal spore suspension. After 24 hours, apply the test compound solutions to the inoculated areas.
-
-
Inoculation: Place a small droplet (e.g., 10 µL) of the fungal spore suspension onto the center of the treated/untreated leaf surface.
-
Incubation: Incubate the plates at an appropriate temperature and light cycle for the specific pathogen (e.g., 22-25°C with a 12h photoperiod) for 3-5 days.
-
Data Collection: Measure the diameter of the lesion (necrotic area) that develops at the inoculation site.
Data Analysis:
Calculate the percentage of disease reduction using the following formula:
% Disease Reduction = [(LC - LT) / LC] x 100
Where:
-
LC = Average lesion diameter in the control (untreated) leaves.
-
LT = Average lesion diameter in the treated leaves.
Section 4: Investigating the Mechanism of Action
Understanding how a fungicide works is critical for its development and for managing potential resistance. For 1,3,4-thiadiazole derivatives, two common mechanisms of action are the inhibition of ergosterol biosynthesis and the disruption of cell wall integrity.
Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compound. A reduction in ergosterol content suggests interference with its biosynthetic pathway.
Workflow for Ergosterol Quantification:
Caption: Workflow for ergosterol biosynthesis inhibition assay.
Cell Wall Integrity Assay
Disruption of the fungal cell wall can be observed through various methods, including sensitivity to cell wall stressors and microscopic examination.
Protocol: Sorbitol Protection Assay
-
Prepare PDA plates amended with the test compound at its EC50 concentration.
-
Prepare another set of identical plates that are also supplemented with an osmotic stabilizer, such as 0.8 M sorbitol.
-
Inoculate both sets of plates with the target fungus.
-
Incubate and measure mycelial growth.
-
Interpretation: If the fungus shows significantly better growth on the plates containing sorbitol compared to those without, it suggests that the compound is targeting the cell wall. The sorbitol provides osmotic support, partially rescuing the weakened cells.
Conclusion
This compound represents a promising, yet underexplored, candidate for a novel agricultural fungicide. The protocols detailed in this guide provide a robust framework for its systematic evaluation, from initial in vitro screening to preliminary mechanism of action studies. By following these methodologies, researchers can effectively assess its antifungal potential and contribute to the development of new solutions for sustainable crop protection.
References
- Parke, J. L., Roth, M. L., & Choquette, C. J. (2005). Detached-Leaf Assays With Phytophthora ramorum: Are They Valid?
- International Potato Center (CIP). (2025). Protocols for fungicide sensitivity assay using detached leaf and DNA extraction for Phytophthora infestans. CIP Reports.
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Bio-protocol. (n.d.). Antifungal Assay Using Poisoned Food Method (PFM). Retrieved from [Link]
- Walsh Medical Media. (2024).
- Vetukuri, R. R., et al. (2022). A Detached Leaf Assay for Rapidly Screening Plant Pathogen-Biological Control Agents. Methods in Molecular Biology.
- Browne, R. A., & Cooke, B. M. (2004). Development and evaluation of an in vitro detached leaf assay for pre-screening resistance to Fusarium head blight in wheat.
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- Tanveer, N., et al. (2012). In vitro screening methods using chemical fungicides against canola black spot pathogen.
- Growcycle. (2025).
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.
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- National Institutes of Health. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
- ResearchGate. (n.d.). Poison food technique showing the antifungal activity of hexane extract of Bacillussubtilis.
- PLOS One. (2019).
- Journal of Pharmacognosy and Phytochemistry. (n.d.). Antifungal activity evaluation of different extracts of Bergenia stracheyi.
- MDPI. (2018).
- Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi.
- National Institutes of Health. (2024). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides.
- ResearchGate. (n.d.). Design and development of 1,3,4-thiadiazole based potent new nano-fungicides.
- MDPI. (2023).
- MDPI. (n.d.). Antifungal Agents in Agriculture: Friends and Foes of Public Health.
- ScienceOpen. (2016).
- PubMed. (n.d.). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.
- PubMed. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole...
- Chem-Impex. (n.d.). 5-Phenethyl-1,3,4-thiadiazol-2-amine.
- MDPI. (2021).
- Frontiers. (2022).
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Investigating the anticancer mechanism of action of 1,3,4-thiadiazole derivatives
Application Notes & Protocols
Topic: Investigating the Anticancer Mechanism of Action of 1,3,4-Thiadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Elucidating the Anticancer Mechanisms of 1,3,4-Thiadiazole Derivatives
Introduction: The Privileged Scaffold in Oncology
The 1,3,4-thiadiazole is a five-membered heterocyclic ring that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique mesoionic character allows derivatives to effectively cross cellular membranes and interact with a diverse array of biological targets, often with high selectivity and reduced toxicity.[4][5] This structural versatility has led to the development of numerous 1,3,4-thiadiazole-based compounds with a broad spectrum of pharmacological properties, including potent anticancer activity.[1][6][7]
These derivatives have been shown to combat cancer through a multi-pronged approach, interfering with fundamental processes that drive tumor growth and survival.[6] Documented mechanisms include the inhibition of critical enzymes, disruption of oncogenic signaling pathways, induction of programmed cell death (apoptosis), and halting of the cell division cycle.[6][8]
This guide provides a structured, field-tested framework for researchers to systematically investigate and validate the specific anticancer mechanism of novel 1,3,4-thiadiazole derivatives. The protocols herein are designed not just as a series of steps, but as a logical, self-validating workflow that builds a comprehensive mechanistic narrative from initial cytotoxicity screening to precise target identification.
Conceptual Framework: A Multi-Target Reality
The anticancer efficacy of 1,3,4-thiadiazole derivatives rarely stems from a single mode of action. It is more often the result of engaging multiple cellular targets.[8] A robust investigation, therefore, requires a multi-assay approach. The following diagram illustrates the primary mechanistic nodes that should be investigated.
Caption: Primary mechanisms of 1,3,4-thiadiazole anticancer activity.
Part 1: Foundational Analysis - Cytotoxicity and Proliferation
The first and most critical step is to determine the compound's ability to inhibit cancer cell growth and to quantify its potency. This establishes the fundamental basis for all subsequent mechanistic studies.
Protocol 1.1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is the gold standard for initial cytotoxicity screening.
-
Causality: This assay quantifies the dose-dependent effect of the test compound on cell viability. The resulting IC₅₀ (half-maximal inhibitory concentration) value is a critical parameter for comparing potency and selecting appropriate concentrations for future experiments. For mechanistic studies, it is crucial to work at concentrations at or around the IC₅₀ to ensure observed effects are not merely due to overwhelming, non-specific toxicity.
-
Materials:
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
1,3,4-Thiadiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (570 nm wavelength)
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole derivative in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.
-
Incubate for 24, 48, or 72 hours. A 48-hour incubation is a common starting point.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
-
-
Data Presentation:
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) | Selectivity Index (SI)* |
| Derivative X | MCF-7 (Breast) | 48h | 23.29[10] | 4.5 |
| Derivative X | LoVo (Colon) | 48h | 2.44[10] | 43.0 |
| Derivative X | Normal Fibroblasts | 48h | 105.0 | - |
| Etoposide | MCF-7 (Breast) | 48h | >100[11] | - |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater cancer-specific toxicity.
Part 2: Elucidating the Mode of Cell Death - Apoptosis vs. Necrosis
Once cytotoxicity is confirmed, the next logical question is how the cells are dying. Inducing apoptosis is a hallmark of an effective anticancer agent.
Workflow for Apoptosis Investigation
Caption: A self-validating workflow for confirming apoptosis induction.
Protocol 2.1: Annexin V/Propidium Iodide (PI) Staining
-
Causality: This is the primary method for distinguishing between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Step-by-Step Methodology:
-
Treatment: Seed cells in a 6-well plate and treat with the derivative (at its IC₅₀) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Protocol 2.2: Caspase Activity Assay
-
Causality: Apoptosis is executed by a cascade of cysteine proteases called caspases. Measuring the activity of key caspases (Caspase-8 for extrinsic pathway, Caspase-9 for intrinsic pathway, and Caspase-3 as the executioner) provides direct biochemical evidence of apoptosis.[11][12]
-
Step-by-Step Methodology:
-
Treatment: Treat cells in a culture dish with the derivative as described above.
-
Lysis: Lyse the cells to release cellular contents.
-
Assay: Use a commercial colorimetric or fluorometric assay kit. Add the cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a reporter molecule (e.g., p-nitroaniline).
-
Incubation & Reading: Incubate to allow active caspases to cleave the substrate. Measure the signal (absorbance or fluorescence) with a plate reader.
-
Interpretation: An increased signal compared to the vehicle control indicates activation of the specific caspase.
-
Protocol 2.3: Western Blot for Apoptosis-Related Proteins
-
Causality: This technique validates the upstream and downstream events of the caspase cascade at the protein level. Key targets include the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, and Poly (ADP-ribose) polymerase (PARP), a substrate of executioner caspases.
-
Step-by-Step Methodology:
-
Protein Extraction: Prepare protein lysates from treated and control cells.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody & Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Interpretation: Look for an increase in the Bax/Bcl-2 ratio and an increase in the cleaved forms of Caspase-3 and PARP in treated cells.[13]
-
Part 3: Investigating Cell Cycle Perturbations
Many anticancer agents function by disrupting the cell cycle, preventing cancer cells from replicating.
Protocol 3.1: Cell Cycle Analysis by PI Staining
-
Causality: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry can then quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant increase in the percentage of cells in a specific phase indicates cell cycle arrest.[9][14]
-
Step-by-Step Methodology:
-
Treatment: Treat cells with the derivative for 24-48 hours.
-
Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membrane.
-
Staining: Wash out the ethanol and stain the cells with a solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze by flow cytometry. Generate a histogram of cell count versus fluorescence intensity.
-
Data Interpretation: Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases. Compare the distribution to the vehicle control.
-
-
Data Presentation:
| Treatment | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) | Conclusion |
| Vehicle Control | 2.1 | 55.4 | 25.3 | 17.2 | Normal Distribution |
| Derivative Y (IC₅₀) | 8.5 | 20.1 | 15.6 | 55.8 | G2/M Arrest[14] |
| Derivative Z (IC₅₀) | 6.3 | 67.2 | 12.9 | 13.6 | G1/S Arrest[9] |
Part 4: Identifying Specific Molecular Targets
1,3,4-Thiadiazole derivatives are known to inhibit a range of enzymes crucial for cancer cell survival.[6]
Target Class 1: Protein Kinases
-
Background: Aberrant protein kinase activity (e.g., Receptor Tyrosine Kinases like EGFR, VEGFR, or intracellular kinases like PI3K/Akt, MAPK/ERK) is a common driver of cancer.[6][15][16] Many thiadiazole derivatives function as kinase inhibitors.[6][17]
-
Protocol 4.1: Western Blot for Phospho-Proteins:
-
Causality: The most direct way to assess the inhibition of a signaling pathway in cells is to measure the phosphorylation status of its key components. A decrease in the phosphorylated form of a protein (e.g., phospho-Akt) indicates inhibition of the upstream kinase.
-
Method: Follow the Western Blot protocol (2.3), but use primary antibodies specific to both the total and phosphorylated forms of target proteins (e.g., anti-Akt and anti-phospho-Akt (Ser473)). A decrease in the ratio of phospho-protein to total protein indicates pathway inhibition.
-
Target Class 2: Carbonic Anhydrases (CAs)
-
Background: Tumor-associated CAs, particularly CA IX and XII, are involved in regulating pH, which is critical for tumor survival and metastasis. 1,3,4-Thiadiazole sulfonamides are potent CA inhibitors.[6][18][19]
-
Protocol 4.2: In Vitro Carbonic Anhydrase Inhibition Assay:
-
Causality: This is a direct biochemical assay to measure the ability of a compound to inhibit the enzymatic activity of purified CA isozymes.
-
Method: This is typically performed using a stopped-flow spectrophotometer to measure the inhibition of CO₂ hydration. Alternatively, esterase activity assays using 4-nitrophenyl acetate as a substrate can be employed. The assay measures the rate of product formation in the presence and absence of the inhibitor to determine an IC₅₀ or Kᵢ value.
-
Other Potential Targets
-
Histone Deacetylases (HDACs): Some derivatives act as HDAC inhibitors, influencing gene expression.[6]
-
Topoisomerases: These enzymes are involved in DNA replication, and their inhibition can lead to DNA damage and cell death.[6]
-
Tubulin Polymerization: Disruption of microtubule dynamics can induce cell cycle arrest and apoptosis.[6]
Investigation into these targets typically requires specific in vitro enzyme assays or cellular assays designed to measure their respective activities.
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. Available at: [Link]
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Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. Available at: [Link]
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]
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Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][4][6][7]thiadiazole Scaffolds. PubMed. Available at: [Link]
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New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. ResearchGate. Available at: [Link]
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New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. Available at: [Link]
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Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? PubMed. Available at: [Link]
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1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. PubMed Central. Available at: [Link]
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Application Notes and Protocols for the Development of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine as an Anticancer Lead Compound
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This heterocyclic ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows its derivatives to interfere with critical cellular processes like DNA replication, making them attractive candidates for anticancer drug development.[3][4] This document provides a comprehensive guide for researchers on the development of a specific analog, 5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine , as a novel lead compound. We present a strategic workflow, from chemical synthesis to preclinical evaluation, including detailed, field-proven protocols for cytotoxicity screening, mechanism of action studies, and in vivo efficacy assessment.
Introduction: Rationale for Development
The 1,3,4-thiadiazole nucleus is present in numerous clinically approved drugs and is a subject of intense investigation due to its broad therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Its mesoionic character facilitates passage across cellular membranes, enhancing interaction with biological targets.[1] The specific compound, this compound, combines the privileged 2-amino-1,3,4-thiadiazole core with a flexible phenoxyethyl side chain. This side chain can explore hydrophobic pockets in target proteins, potentially conferring enhanced potency and selectivity. This guide outlines a logical, tiered approach to systematically evaluate this compound's potential as an anticancer agent.
Strategic Drug Discovery Workflow
A successful drug discovery campaign requires a structured progression from initial synthesis to in vivo validation. The workflow presented here is designed to be resource-efficient, generating clear go/no-go decision points at each stage.
Caption: Tiered workflow for lead compound development.
Phase 1: Synthesis and Characterization
The foundational step is the reliable synthesis of high-purity starting material. The most common and effective method for creating 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclodehydration of a carboxylic acid and thiosemicarbazide.[5]
Synthesis Scheme
The synthesis of this compound is achieved by reacting 3-phenoxypropanoic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
Caption: Synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is adapted from established methods for synthesizing 1,3,4-thiadiazole derivatives.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-phenoxypropanoic acid (1.0 eq) and thiosemicarbazide (1.0 eq).
-
Reaction Initiation: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise with vigorous stirring. Causality: POCl₃ is a powerful dehydrating and activating agent for the carboxylic acid. Slow, cooled addition is critical to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to 80-90 °C. Maintain this temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Very carefully and slowly, add crushed ice or cold water to the flask to quench the excess POCl₃. Safety Precaution: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.
-
Hydrolysis: After quenching, reflux the aqueous mixture for an additional 3-4 hours to ensure complete hydrolysis of any intermediates.[6]
-
Neutralization and Precipitation: Cool the solution. Neutralize the acidic mixture to a pH of 8-9 using a concentrated sodium hydroxide or potassium hydroxide solution. The product will precipitate as a solid.
-
Isolation and Purification: Filter the crude solid using a Büchner funnel and wash thoroughly with cold water. Dry the solid completely. For final purification, recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.
-
Characterization: Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The material should be >95% pure before proceeding to biological assays.
Phase 2: In Vitro Screening
Tier 1: Antiproliferative Activity (MTT Assay)
The initial screen assesses the compound's ability to inhibit cancer cell growth. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.
Protocol: MTT Cytotoxicity Assay [7][8]
-
Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include a no-cell control for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium and add 100 µL to the wells to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Include a vehicle control (DMSO only).
-
Exposure: Incubate the treated plates for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C. Mechanism: NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 0.8 |
| HCT-116 | Colon Carcinoma | 8.9 | 1.5 |
| A549 | Lung Carcinoma | 12.5 | 2.1 |
| WI-38 | Normal Lung Fibroblast | > 100 | 0.1 |
A compound with potent activity (low micromolar IC₅₀) and selectivity (significantly higher IC₅₀ in normal cells vs. cancer cells) is a strong candidate for further investigation.
Tier 2: Mechanism of Action Studies
If the compound shows promising cytotoxicity, the next step is to understand how it kills cancer cells. Key initial investigations focus on apoptosis (programmed cell death) and cell cycle arrest.
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining [9][10][11]
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells (e.g., MCF-7) in a 6-well plate and treat with the test compound at its 1x and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Causality: The binding of Annexin V to phosphatidylserine is calcium-dependent, which is supplied by the binding buffer.[11]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark. Mechanism: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet. Annexin V binds to this exposed PS. PI is a DNA-intercalating agent that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[9][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining [12][13][14]
This assay quantifies the DNA content of cells to determine the proportion of the population in each phase of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate for at least 2 hours at 4°C. Causality: Ethanol fixation permeabilizes the cell membrane, allowing the stoichiometric entry of PI to the DNA.[14]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A. Causality: RNase A is crucial to degrade cellular RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[12][13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of fluorescence will show distinct peaks for G0/G1 (2N DNA), S (intermediate DNA), and G2/M (4N DNA) phases.
Phase 3: In Vivo Efficacy Evaluation
Promising in vitro results must be validated in a living system. A subcutaneous tumor xenograft model in immunodeficient mice is a standard preclinical model to assess a compound's antitumor activity.[15][16]
Protocol: Subcutaneous Xenograft Tumor Model [15]
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., NSG or Nude mice). Causality: These mice lack a functional immune system, which prevents the rejection of implanted human tumor cells.[16]
-
Cell Preparation: Harvest cancer cells (e.g., MCF-7) that are in the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.
-
Implantation: Subcutaneously inject approximately 3-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using digital calipers. Tumor Volume = (Width)² x Length / 2.[15]
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound at two dose levels, Positive Control). Administer the compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Throughout the study, monitor tumor volume, mouse body weight (as an indicator of toxicity), and general animal health.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size limit, or after the treatment period is complete. Efficacy is determined by comparing the tumor growth inhibition in the treated groups relative to the vehicle control group.
Conclusion and Future Directions
This document outlines a validated, multi-tiered strategy for the initial development of this compound as a potential anticancer agent. The protocols provided are based on established, reproducible methods that form the bedrock of preclinical drug discovery. Positive results from this workflow—specifically, potent and selective in vitro cytotoxicity, a defined mechanism of action such as apoptosis induction, and significant tumor growth inhibition in vivo with acceptable tolerability—would validate this molecule as a strong lead compound. Subsequent steps would involve lead optimization through medicinal chemistry to improve potency and pharmacokinetic properties, followed by more extensive preclinical toxicology and safety pharmacology studies.
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BEPLS. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]
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Gnanasekar, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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Karczmarzyk, Z., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. Retrieved from [Link]
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MDPI. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
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Bio-protocol. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]
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MDPI. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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NIH. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Retrieved from [Link]
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Der Pharma Chemica. (2014). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Retrieved from [Link]
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NIH. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]
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Methods for Assessing the Antioxidant Potential of Novel Thiadiazole Compounds
An Application Guide for Researchers
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2] The development of novel antioxidant therapies is a cornerstone of modern drug discovery.
Thiadiazole derivatives, a class of five-membered heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Notably, many thiadiazole compounds have demonstrated significant antioxidant and free radical scavenging capabilities, making them promising candidates for further development.[2][3][5]
This guide provides a detailed overview of robust and validated methods for assessing the antioxidant potential of novel thiadiazole compounds. We will delve into the core principles, step-by-step protocols, and data interpretation for key in vitro assays, moving from fundamental chemical reactivity to more physiologically relevant cell-based models.
Part 1: Foundational Principles of Antioxidant Action
The antioxidant activity of a compound is primarily governed by two major mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (A•).
A-H + R• → A• + R-H
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, converting it to an anion. The antioxidant is converted into a radical cation.
A-H + R• → A-H•+ + R:-
Most common in vitro antioxidant assays are based on one or a combination of these mechanisms. Understanding which mechanism an assay probes is crucial for interpreting the results correctly.
Part 2: Core In Vitro Assays for Antioxidant Screening
A multi-assay approach is recommended to build a comprehensive antioxidant profile for novel thiadiazole derivatives. We present three widely adopted spectrophotometric methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Scientific Principle & Causality The DPPH assay is one of the most common and reliable methods for screening antioxidant activity.[6] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[7][8] DPPH is a stable radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm.[7] When reduced by an antioxidant, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change from violet to yellow.[9] The degree of discoloration is directly proportional to the radical scavenging activity of the compound.[7]
Experimental Protocol
1. Reagent Preparation:
- DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared, stored in an amber bottle, and kept in the dark to prevent degradation.[2]
- Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve the novel thiadiazole compound in a suitable solvent (e.g., DMSO, methanol).[2]
- Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution to determine the IC50 value (e.g., 10, 25, 50, 100, 200 µg/mL).
- Positive Control: Prepare a similar dilution series for a standard antioxidant like Ascorbic Acid or Trolox.[2]
2. Assay Procedure (96-well plate format):
- Add 20 µL of each test compound dilution (or standard/blank) to the wells of a 96-well microplate. For the blank, use the solvent the compound is dissolved in.
- Add 200 µL of the freshly prepared 0.1 mM DPPH working solution to each well.
- Mix the contents of the wells thoroughly.
- Incubate the plate in the dark at room temperature for 30 minutes.[10]
- Measure the absorbance at 517 nm using a microplate reader.[2][7]
3. Data Analysis:
- The percentage of DPPH radical scavenging activity is calculated using the following formula:[7]
Workflow Diagram: DPPH Assay
Caption: Workflow for the DPPH Radical Scavenging Assay.
| Advantages | Disadvantages |
| Simple, rapid, and inexpensive.[6] | Not representative of physiological radicals. |
| Highly reproducible. | Absorbance can be affected by compounds that absorb at 517 nm. |
| Stable radical allows for consistent results. | Reaction kinetics can be slow with some sterically hindered antioxidants. |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Scientific Principle & Causality The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[11] The principle involves the generation of a blue-green ABTS•+ chromophore through the oxidation of ABTS with potassium persulfate.[11][12] This radical cation has a characteristic absorbance maximum at 734 nm.[11][13] When an antioxidant is added, it donates an electron or hydrogen atom, neutralizing the ABTS•+ and causing the solution to lose its color.[11] The extent of this decolorization is proportional to the antioxidant's concentration and activity.[11] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[6]
Experimental Protocol
1. Reagent Preparation:
- ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
- Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
- ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13] This allows for the complete generation of the radical cation.
- ABTS•+ Working Solution: Before the assay, dilute the radical solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.[13]
- Test Compound & Standard: Prepare serial dilutions as described for the DPPH assay. Trolox, a water-soluble vitamin E analog, is the most common standard for this assay.[11][13]
2. Assay Procedure (96-well plate format):
- Add 10 µL of each test compound dilution (or standard/blank) to the wells.
- Add 200 µL of the ABTS•+ working solution to each well.
- Mix and incubate at room temperature for 6 minutes.
- Measure the absorbance at 734 nm.
3. Data Analysis:
- Calculate the percentage of inhibition using the same formula as the DPPH assay.
- TEAC Value: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition versus the concentration of Trolox. The antioxidant capacity of the thiadiazole compound is then expressed as the concentration of Trolox that would produce the same percentage of inhibition.
Workflow Diagram: ABTS Assay
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
| Advantages | Disadvantages |
| Applicable to both hydrophilic and lipophilic antioxidants.[6] | Involves the generation of a non-physiological radical. |
| Rapid reaction kinetics. | Requires a pre-incubation step to generate the radical. |
| Stable at various pH levels, allowing for analysis in different conditions. | Can be a more complex procedure than the DPPH assay. |
FRAP (Ferric Reducing Antioxidant Power) Assay
Scientific Principle & Causality The FRAP assay directly measures the total antioxidant power of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[14] This reduction occurs at a low pH (3.6), where a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the ferrous (Fe²⁺) form.[14] This conversion results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[15] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[16] This assay is straightforward and provides a direct measure of the total antioxidant capacity.[17]
Experimental Protocol
1. Reagent Preparation:
- Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with deionized water.
- TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
- Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
- FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm this solution to 37°C before use.
- Standard Solution: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions of known concentrations (e.g., 100 to 2000 µM) for the calibration curve.
2. Assay Procedure (96-well plate format):
- Add 10 µL of the test compound, standard, or blank (solvent) to the wells.
- Add 220 µL of the pre-warmed FRAP working reagent to each well.
- Mix and incubate for 4-6 minutes at 37°C.[14]
- Measure the absorbance at 593 nm.[14][15]
3. Data Analysis:
- A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations.
- The FRAP value of the test compound is determined by comparing its absorbance with the standard curve and is typically expressed as µM Fe(II) equivalents.
Workflow Diagram: FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
| Advantages | Disadvantages |
| Simple, fast (4-6 minutes), and automated.[14] | Measures only the reducing capability, not radical scavenging activity directly. |
| Reagents are inexpensive and stable. | Does not react with antioxidants that act via HAT (e.g., thiols like glutathione). |
| Highly reproducible results. | The reaction is performed at an acidic pH, which is not physiological. |
Part 3: Cell-Based Assays for Biological Relevance
While chemical assays are excellent for initial screening, they do not account for bioavailability, metabolism, or the intracellular activity of a compound. The Cellular Antioxidant Activity (CAA) assay bridges this gap.[18][19]
Cellular Antioxidant Activity (CAA) Assay
Scientific Principle & Causality The CAA assay measures the antioxidant capacity of a compound within a living cell, providing a more biologically relevant model.[18][19] The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which diffuses into cells.[18][20] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell.[18] Peroxyl radicals, generated by the addition of a radical initiator like AAPH, oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[20][21] An effective antioxidant will scavenge these radicals, preventing the oxidation of DCFH and thereby reducing the fluorescence intensity. The reduction in fluorescence is proportional to the compound's cellular antioxidant activity.[19]
Experimental Protocol
1. Cell Culture and Seeding:
- Culture a suitable human cell line, such as HepG2 (human hepatocarcinoma), in a 96-well black, clear-bottom microplate until confluent (e.g., 6 x 10⁴ cells/well).[18]
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Assay Procedure:
- Remove the growth medium and gently wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).
- Treat the cells with 50 µL of a solution containing both the DCFH-DA probe (typically 25 µM) and the thiadiazole test compound (or Quercetin standard) at various concentrations.[20]
- Incubate the plate for 1 hour at 37°C to allow for probe uptake and compound interaction.[18][20]
- Remove the treatment solution and wash the cells again with DPBS.
- Add 100 µL of the radical initiator AAPH (typically 600 µM) to all wells to induce oxidative stress.[18]
- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
- Measure the fluorescence kinetically (e.g., every 5 minutes for 1 hour) with an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[18][22]
3. Data Analysis:
- The data is analyzed by calculating the area under the curve (AUC) for the fluorescence versus time plot.
- The CAA unit is calculated using the formula:
Workflow Diagram: CAA Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Part 4: Advancing to In Vivo Models
Following robust in vitro characterization, promising thiadiazole compounds should be evaluated in a living organism. The nematode Caenorhabditis elegans has become a powerful in vivo model for assessing antioxidant activity.[23][24]
-
Why C. elegans? This model organism is simple, has a short lifespan, and its genetic pathways related to stress resistance are well-characterized. It allows for the study of how a compound affects the whole organism's ability to withstand oxidative stress.
-
Typical Assays: Researchers can treat worms with the thiadiazole compound and then subject them to thermal or chemical stress. The survival rate of the treated worms compared to controls provides a measure of the compound's protective, antioxidant effects.[23] Intracellular ROS levels can also be quantified directly in the worms.[23]
This step is crucial for bridging the gap between in vitro potential and in vivo efficacy, providing valuable data before moving to more complex preclinical models.
Summary and Recommendations
Assessing the antioxidant potential of novel thiadiazole compounds requires a systematic, multi-faceted approach.
| Assay | Mechanism | Measures | Key Advantage |
| DPPH | HAT / SET | Radical Scavenging | Simple, rapid, and inexpensive for initial screening.[6] |
| ABTS | SET / HAT | Radical Scavenging | Suitable for both hydrophilic and lipophilic compounds.[6] |
| FRAP | SET | Reducing Power | Fast and provides a direct measure of total reducing capacity.[14] |
| CAA | Mixed | Intracellular Activity | Biologically relevant; accounts for cell uptake and metabolism.[18][19] |
We recommend starting with a panel of in vitro chemical assays (DPPH, ABTS, and FRAP) to establish a baseline antioxidant profile. Compounds that demonstrate significant activity should then be advanced to the more biologically relevant CAA assay to confirm their efficacy in a cellular context. Finally, the most promising candidates can be validated in an in vivo model like C. elegans to assess their organism-level protective effects. This tiered approach ensures a thorough and cost-effective evaluation, providing the robust data needed for drug development professionals to make informed decisions.
References
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Total Antioxidant Capacity (FRAP) Assay (Colorimetric). Amerigo Scientific. [Link]
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A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Ultimate Treat. [Link]
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Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Bio-protocol. [Link]
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FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences. [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [Link]
-
Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Meimian. [Link]
-
Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]
-
ABTS Antioxidant Assay Kit. Zen-Bio. [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. YouTube. [Link]
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Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. [Link]
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Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI. [Link]
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Review on in vivo and in vitro methods evaluation of antioxidant activity. NIH National Library of Medicine. [Link]
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ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
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Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ACS Publications. [Link]
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antioxidant activity evaluation methods: in vitro and in vivo. International Journal of Pharmacy and Technology. [Link]
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CAA Antioxidant Assay Kit. Zen-Bio. [Link]
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Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]
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Antioxidant Assay: The DPPH Method. LOUIS. [Link]
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Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. ResearchGate. [Link]
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Assessment of the In Vivo Antioxidant Activity of an Anthocyanin-Rich Bilberry Extract Using the Caenorhabditis elegans Model. MDPI. [Link]
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Synthesis, antioxidant and antiproliferative activities of 1,3,4-thiadiazoles derived from phenolic acids. PubMed. [Link]
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A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. NIH National Library of Medicine. [Link]
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Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing. [Link]
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An overview of biological activities of thiadiazole derivatives. Preprints.org. [Link]
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Synthesis and Antioxidant Screening of some Novel 1,3,4-thiadiazole Derivatives. Oriental Journal of Chemistry. [Link]
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In-Vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review. ResearchGate. [Link]
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Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. NIH National Library of Medicine. [Link]
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Troubleshooting & Optimization
Improving the yield of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine synthesis
An Application Scientist's Guide to Optimizing the Synthesis of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 2-amino-1,3,4-thiadiazole derivatives. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established chemical principles and literature precedents.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and robust method is the acid-catalyzed cyclodehydration of 3-phenoxypropanoic acid with thiosemicarbazide.[1] This reaction involves the formation of an intermediate acylthiosemicarbazide, which then undergoes intramolecular cyclization and dehydration to form the desired 1,3,4-thiadiazole ring.[2] The choice of acid catalyst and dehydrating agent is critical for driving the reaction to completion and maximizing yield.
Q2: Why is the choice of catalyst so critical in this synthesis?
A2: The catalyst serves two primary functions: activation of the carboxylic acid and facilitation of the final dehydration step. Strong dehydrating acids like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or concentrated sulfuric acid are effective because they promote both stages of the mechanism.[3][4] Milder reagents like polyphosphate ester (PPE) have been developed as less toxic alternatives to traditional condensing agents like POCl₃.[2][5] The catalyst's nature directly impacts reaction kinetics, temperature requirements, and the side product profile.
Q3: What are the primary competing reactions or side products I should be aware of?
A3: The main challenges are incomplete cyclization and the formation of isomeric impurities.
-
Incomplete Cyclization: The reaction can stall at the N-(3-phenoxypropanoyl)thiosemicarbazide intermediate, especially with insufficient heating or a weak dehydrating agent.[2]
-
Isomer Formation: Under alkaline conditions, acylthiosemicarbazides can cyclize to form 1,2,4-triazole derivatives instead of the desired 1,3,4-thiadiazole.[6] Therefore, maintaining acidic conditions during the cyclization step is crucial.
Q4: What are the typical purification strategies for this compound?
A4: Purification generally involves a combination of techniques. A common and effective method is to precipitate the crude product by pouring the acidic reaction mixture into ice water. The resulting solid can then be collected and neutralized. To remove uncyclized intermediates, the crude product can be refluxed in dilute hydrochloric acid, followed by neutralization with a base (e.g., ammonia, NaOH) to a pH of 8-9 to precipitate the purified amine.[2][7] The final step is typically recrystallization from a suitable solvent like ethanol.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve challenges in your synthesis.
Problem 1: My reaction has a very low yield or has failed completely.
-
Potential Cause 1: Ineffective Dehydration. The final ring-closing step is a dehydration reaction. If water is not effectively removed, the equilibrium will not favor product formation.
-
Suggested Solution: Switch to a more powerful dehydrating agent. Polyphosphoric acid (PPA) or a mixture of PPA and sulfuric acid are excellent choices for this cyclization.[8] A patented method for analogous compounds reports yields of over 91% using a solid-state grinding method with phosphorus pentachloride (PCl₅) at room temperature, which highlights the efficacy of strong dehydrating agents.[7]
-
-
Potential Cause 2: Insufficient Thermal Energy. The reaction often requires significant heat to overcome the activation energy for both acylation and cyclization.
-
Suggested Solution: Ensure your reaction temperature is adequate. For reactions using POCl₃ or PPA, temperatures are often in the range of 75-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after several hours, consider incrementally increasing the temperature.
-
-
Potential Cause 3: Purity of Starting Materials. 3-phenoxypropanoic acid or thiosemicarbazide may be degraded or contain impurities that inhibit the reaction.
-
Suggested Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly opened or properly stored reagents whenever possible. Thiosemicarbazide, in particular, can degrade over time.[9]
-
Problem 2: My final product is impure, and I'm struggling with purification.
-
Potential Cause 1: Presence of the Acylthiosemicarbazide Intermediate. The most common impurity is the uncyclized intermediate, which has similar polarity to the product, making chromatographic separation difficult.
-
Suggested Solution: A targeted chemical purification step is highly effective. As described in a one-pot synthesis method using PPE, the crude product can be refluxed in 10% hydrochloric acid for several hours.[2] This procedure hydrolyzes any remaining intermediate while the stable 1,3,4-thiadiazole product remains intact. Subsequent neutralization will then precipitate the pure desired product.[2]
-
-
Potential Cause 2: Incorrect pH during Work-up. this compound is basic and will form a salt in acidic solutions. If the pH is not properly adjusted, the product may remain dissolved in the aqueous phase, leading to low isolated yield.
-
Potential Cause 3: Thermal Degradation. Excessive heat or prolonged reaction times can lead to decomposition and the formation of colored impurities.
-
Suggested Solution: Optimize the reaction time and temperature by running small-scale experiments monitored by TLC or LC-MS. Once the starting material is consumed, proceed with the work-up promptly. Avoid unnecessarily long reaction times at high temperatures.
-
Visualized Reaction Mechanism & Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.
Caption: General mechanism for the acid-catalyzed synthesis of 2-amino-1,3,4-thiadiazoles.
Caption: A logical workflow for troubleshooting common synthesis problems.
Comparative Analysis of Reaction Conditions
The selection of a synthetic method often involves a trade-off between yield, safety, and operational simplicity. The table below summarizes various conditions reported for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles.
| Catalyst / Dehydrating Agent | Solvent | Temperature | Typical Yield | Key Advantages & Considerations | Reference |
| Phosphorus Oxychloride (POCl₃) | None (neat) or Toluene | Reflux (~75-110°C) | Moderate to Good | Effective, common reagent. Highly toxic and corrosive; reacts violently with water. | [3],[4] |
| Polyphosphoric Acid (PPA) | None (neat) | 80-120°C | Good to High | Excellent dehydrating agent. Viscous, making stirring and work-up challenging. | [5],[8] |
| Conc. Sulfuric Acid / PPA | None (neat) | 70-100°C | High | Potent combination for difficult substrates. Highly corrosive and exothermic. | [8] |
| Phosphorus Pentachloride (PCl₅) | Solid-State (Grinding) | Room Temp | Very High (>90%) | Mild conditions, short reaction time, high yield. Reagent is moisture-sensitive. | [7] |
| Polyphosphate Ester (PPE) | Chloroform | 60-70°C | Moderate | Milder, less toxic alternative to POCl₃. One-pot procedure. | [5],[2] |
Optimized Experimental Protocol
This protocol is a synthesized methodology based on highly effective literature precedents, prioritizing yield and purity.[2][7][8]
Materials:
-
Thiosemicarbazide (1.0 eq)
-
3-Phenoxypropanoic acid (1.1 eq)
-
Polyphosphoric Acid (PPA) (10x weight of carboxylic acid)
-
Crushed Ice / Deionized Water
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid. Begin stirring and heat the PPA to approximately 70°C to reduce its viscosity.
-
Reagent Addition: Once the PPA is mobile, add the 3-phenoxypropanoic acid (1.1 eq). Stir for 5 minutes to ensure homogeneity. Carefully and portion-wise, add the thiosemicarbazide (1.0 eq). An exotherm may be observed; maintain the temperature below 90°C during addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 95-100°C. Maintain this temperature with vigorous stirring for 3-4 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in water, neutralizing, extracting with ethyl acetate, and analyzing by TLC.
-
Work-up and Quenching: Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to about 60-70°C. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice slurry with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Isolation: Allow the slurry to stir until all the ice has melted. The solution will be strongly acidic. Slowly add 10% NaOH solution while monitoring the pH. As the pH approaches 8, the product will precipitate as a solid. Continue adding base until the pH is stable between 8-9.
-
Filtration: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Dry the crude product. For optimal purity, transfer the solid to a round-bottom flask and add a sufficient amount of ethanol to allow for dissolution upon heating. Reflux until all the solid dissolves, then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Final Product: Filter the pure crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound as a crystalline solid. Characterize by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
References
-
Koldobskii, T. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed. Available from: [Link]
-
Koldobskii, T. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Available from: [Link]
-
Jain, A. K., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available from: [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. Available from: [Link]
-
Prasad, C. S., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters, 8(3), 107-116. Available from: [Link]
-
Çakmak, O., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30193-30204. Available from: [Link]
- Li, J., et al. (2016). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents, CN105461628A.
-
Zou, Y., et al. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 19(9), 13610-13627. Available from: [Link]
- Kaugars, G. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. Google Patents, US3887572A.
-
Krutošíková, A., et al. (1995). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Facultatis Pharmaceuticae Universitatis Comenianae, 42, 7-14. Available from: [Link]
-
Dulare, R. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available from: [Link]
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Technical Support Center: Purification of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine by Recrystallization
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine. Here, we provide a comprehensive technical support center, including troubleshooting guides and frequently asked questions (FAQs), to address specific challenges you may encounter during the recrystallization of this compound. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you with a robust, self-validating purification strategy.
Understanding the Molecule and the Purification Challenge
This compound is a heterocyclic compound featuring a basic 2-amino-1,3,4-thiadiazole core. The primary challenge in its purification, particularly after synthesis from 3-phenoxypropanoic acid and thiosemicarbazide, is the removal of unreacted starting materials and, most importantly, the intermediate 2-(3-phenoxypropanoyl)hydrazine-1-carbothioamide. The structural similarities between the intermediate and the final product can make simple recrystallization challenging.
A key feature of the target molecule is the basicity of the amino group on the thiadiazole ring. This allows for a powerful purification technique involving acid-base manipulation, which can effectively separate the basic product from non-basic or acidic impurities. Subsequent recrystallization is then employed to achieve high purity and obtain a crystalline solid.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil or a waxy solid. How should I proceed with purification?
A1: Oiling out or obtaining a non-crystalline crude product is common. This often indicates the presence of significant impurities that depress the melting point and disrupt the crystal lattice formation. We recommend against attempting direct recrystallization from an organic solvent at this stage. Instead, an acid-base workup is the most effective first step. Dissolve the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane), and proceed with an acidic wash to protonate and extract your basic target compound into the aqueous phase, leaving non-basic impurities behind.
Q2: What is the rationale behind the acid-base purification step?
A2: The 2-amino group on the 1,3,4-thiadiazole ring is basic and will be protonated in an acidic solution (e.g., 10% HCl), forming a water-soluble salt.[1] Key impurities, such as unreacted 3-phenoxypropanoic acid (which is acidic and will remain in the organic phase or be extracted by a basic wash) and the neutral intermediate acylthiosemicarbazide, are not basic and will remain in the organic solvent. This allows for a highly effective separation. After removing the organic layer, the acidic aqueous layer containing your protonated product can be carefully neutralized with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to precipitate the purified, free-base form of your compound.
Q3: I've performed the acid-base purification, but my product still seems impure. What's the next step?
A3: After the acid-base workup, a final purification by recrystallization is often necessary to remove any remaining minor impurities and to obtain a well-defined crystalline product. The choice of solvent is critical at this stage.
Q4: How do I select the best solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For 2-amino-1,3,4-thiadiazole derivatives, polar protic solvents are often a good starting point. Based on procedures for analogous compounds, ethanol or aqueous ethanol mixtures are excellent candidates.[2]
A systematic approach to solvent screening is recommended:
-
Place a small amount of your compound (10-20 mg) in a test tube.
-
Add a few drops of the solvent and observe the solubility at room temperature.
-
If insoluble, heat the mixture to the solvent's boiling point and add more solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. High-quality, well-formed crystals indicate a good solvent choice.
The following table provides a starting point for solvent screening:
| Solvent System | Rationale & Expected Outcome |
| Ethanol | Often a good choice for moderately polar compounds. May show good solubility when hot and lower solubility when cold. |
| Ethanol/Water | If the compound is too soluble in pure ethanol, adding water as an anti-solvent can induce crystallization upon cooling. |
| Isopropanol | Similar to ethanol, but often provides a slightly different solubility profile that may be advantageous. |
| Ethyl Acetate | A more moderately polar solvent. May be suitable if the compound is less polar than anticipated. |
| Acetone | A polar aprotic solvent. Can be effective, but its low boiling point may require careful handling. |
Q5: What is the expected melting point of pure this compound?
Troubleshooting Guide for Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | - Solution is not saturated.- Cooling is too rapid.- Presence of impurities inhibiting crystal nucleation. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly. If necessary, leave it undisturbed overnight.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of the pure compound, if available. |
| Product "Oils Out" | - The boiling point of the solvent is higher than the melting point of the impure compound.- The solution is supersaturated. | - Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly.- Try a lower-boiling point solvent.- Consider using a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Heat to clarify and then cool slowly. |
| Low Recovery of Crystalline Product | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the filtrate by evaporating some of the solvent and cool again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of cold solvent to wash the crystals.- During hot filtration, use a pre-heated funnel and flask to prevent the product from crashing out. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of your product. |
Experimental Protocols
Protocol 1: Acid-Base Purification
This protocol is designed to remove non-basic impurities from the crude product.
Caption: Workflow for Acid-Base Purification.
Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol)
This protocol is for the final purification step to obtain a crystalline product.
Caption: Standard Recrystallization Workflow.
References
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. [Link]
- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
-
Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]
-
2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem. [Link]
- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
-
Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Rafidain Journal of Science. [Link]
- Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
-
Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate. [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]
-
Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Antibacterial and Antitubercular activities. International Journal of ChemTech Research. [Link]
-
Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc. [Link]
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Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Dove Press. [Link]
-
5-Isopropyl-1,3,4-thiadiazol-2-amine. PubChem. [Link]
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Technical Support Portal: Overcoming Solubility Challenges of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine in Biological Assays
Introduction: 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine and its analogs represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[1][2] However, a common and critical roadblock researchers face is the compound's inherently low aqueous solubility, a consequence of its hydrophobic phenoxyethyl group and stable thiadiazole ring structure.[3] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading results in biological assays.[4]
This technical guide provides a comprehensive, question-and-answer-based framework for systematically addressing and overcoming these solubility challenges. We will move from fundamental principles to advanced troubleshooting protocols, ensuring the integrity and reproducibility of your experimental data.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries researchers have when working with this compound.
Q1: I've tried to dissolve this compound directly in my aqueous buffer (like PBS or cell media) and it won't go into solution. Why?
A: This is expected behavior. The molecule possesses significant hydrophobic characteristics due to the benzene ring and the ether linkage in its phenoxyethyl side chain. Such "grease-ball" molecules have very limited affinity for water.[5] The majority of new chemical entities in drug discovery pipelines exhibit poor aqueous solubility, often falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[6][7] Direct dissolution in aqueous media is rarely successful for these compounds.
Q2: What is the universally recommended first step for solubilizing this compound for in vitro assays?
A: The standard and most effective initial approach is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for this purpose.[8][9] It is a powerful polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[9] A typical starting stock concentration is 10-20 mM, which allows for significant dilution into your final assay medium while keeping the organic solvent concentration to a minimum.
Q3: Is there a "safe" limit for the final concentration of DMSO in my cell-based assay?
A: This is a critical parameter that is cell-line dependent. While a final concentration of <0.5% (v/v) DMSO is a widely accepted starting point, some sensitive cell lines may show stress or altered gene expression even at 0.1%.[10] Conversely, more robust lines might tolerate up to 1%.[11] It is imperative to perform a vehicle control experiment , where you treat your cells with the highest concentration of DMSO that will be used in your assay, to ensure it does not impact the biological endpoint you are measuring.[10][11]
Q4: My compound dissolves perfectly in DMSO, but when I add it to my aqueous assay buffer, a precipitate or cloudiness appears. What is happening?
A: You are observing a phenomenon known as "crashing out" or precipitation due to supersaturation.[4] Your high-concentration DMSO stock is a stable solution. However, when you introduce a small volume of this stock into a large volume of an aqueous "anti-solvent" (your buffer), the DMSO rapidly disperses, and the compound suddenly finds itself in an environment where it is no longer soluble.[4] This leads to the formation of solid particles (amorphous or crystalline precipitates) or smaller colloidal aggregates, which can severely compromise your experiment.[4][12]
Section 2: Troubleshooting Guide - A Systematic Approach to Solubility
When initial attempts fail, a more systematic approach is required. This guide provides a logical progression of troubleshooting steps.
Initial Troubleshooting Workflow
Caption: Initial workflow for compound solubilization.
Problem: Compound Precipitates Upon Dilution into Aqueous Buffer
If you encounter precipitation, do not proceed with the experiment. The actual concentration of your compound in solution is unknown and significantly lower than your target concentration.[4] Consult the table below for strategies.
| Strategy | Mechanism of Action | Pros | Cons | Best For |
| 1. Co-Solvent Optimization | Maintain solubility by ensuring a sufficient concentration of a water-miscible organic solvent.[13] | Simple, well-established, inexpensive. | Can cause cellular toxicity or direct assay interference at higher concentrations.[10][11] | Initial screening, assays known to be tolerant to low percentages of DMSO or ethanol. |
| 2. pH Adjustment | The 2-amino group on the thiadiazole ring can be protonated at acidic pH to form a more soluble salt. | Can dramatically increase solubility without adding organic solvents. | Requires the assay to be stable and functional at the adjusted pH; may alter compound activity. | Assays with a flexible pH range (e.g., some enzymatic assays). |
| 3. Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They encapsulate the hydrophobic drug molecule, increasing its apparent water solubility.[14][15] | Biocompatible, low cellular toxicity, can improve compound stability.[16][17] | Can be more expensive; may have a slight inhibitory effect in some assays at high concentrations.[11] | Sensitive cell-based assays, situations where DMSO causes interference, in vivo formulation. |
| 4. Use of Surfactants | Surfactants form micelles in aqueous solution, which can encapsulate hydrophobic compounds in their nonpolar core, allowing for dispersion in the buffer.[18][19] | Highly effective for very lipophilic compounds. | Can disrupt cell membranes and interfere with protein function, often leading to artifacts.[12] | Biochemical assays where target integrity in the presence of detergents is confirmed. |
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of 10 mL of a 10 mM stock solution of this compound (MW: 221.28 g/mol ).
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO[9]
-
Analytical balance
-
15 mL conical tube or beaker
-
10 mL volumetric flask (Class A)
-
Vortex mixer
-
Sterile, amber, single-use cryovials
Procedure:
-
Calculation:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = (0.010 mol/L) × (0.010 L) × (221.28 g/mol ) × (1000 mg/g) = 22.13 mg
-
-
Weighing: Carefully weigh out approximately 22.13 mg of the compound onto a weigh boat. Record the exact mass.[20]
-
Initial Dissolution: Transfer the weighed compound into the 15 mL conical tube. Add 4-5 mL of DMSO.
-
Solubilization: Vortex vigorously for 1-2 minutes. If solids remain, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Visually inspect to ensure all solid material is completely dissolved.[19]
-
Quantitative Transfer: Carefully transfer the dissolved solution into the 10 mL volumetric flask. Rinse the conical tube with 1-2 mL of fresh DMSO and add the rinse to the volumetric flask. Repeat this step twice to ensure all compound is transferred.[21]
-
Final Volume: Add DMSO to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Homogenization & Storage: Cap the flask and invert it 15-20 times to ensure a homogenous solution. Aliquot the stock into single-use amber cryovials to prevent freeze-thaw cycles and light exposure.[22] Store at -20°C or -80°C as recommended for the compound.[22]
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is an alternative for when DMSO is not a viable option.
Materials:
-
Compound stock in minimal DMSO (e.g., 40 mM) or solid compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer (e.g., PBS)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer. This solution will serve as the vehicle. The optimal concentration may need to be determined empirically.
-
Complexation (from solid): Add the weighed solid compound directly to the HP-β-CD vehicle to achieve the desired final concentration.
-
Complexation (from DMSO stock): If starting from a DMSO stock, add a small aliquot to the HP-β-CD vehicle (e.g., 1 part 40 mM stock to 39 parts vehicle for a 1 mM final concentration). This keeps the DMSO concentration low (e.g., 2.5%).
-
Incubation: Vortex the mixture vigorously for 30-60 minutes at room temperature. Sonication can also be used to facilitate the formation of the inclusion complex.[16]
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Application: Use the clear supernatant for your experiments. The concentration of the compound in this solution is now considered the maximum achievable soluble concentration with this method. Remember to use the same HP-β-CD solution as the vehicle control in your assay.[11]
Section 4: Comprehensive Decision-Making Workflow
This diagram provides a comprehensive workflow to guide a researcher from receiving the compound to successfully using it in an assay.
Caption: Comprehensive workflow for solubility troubleshooting.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. NIH.
- Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. Benchchem.
- (PDF) Formulation strategies for poorly soluble drugs.
- Biological activity of oxadiazole and thiadiazole deriv
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. NIH.
- Compound Precipitation in High-Concentr
- Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed.
- Considerations regarding use of solvents in in vitro cell based assays. [Source not specified].
- (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
- Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- Dimethyl sulfoxide. Wikipedia.
- The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydr
- Considerations regarding use of solvents in in vitro cell based assays. PubMed.
- Considerations regarding use of solvents in in vitro cell based assays.
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
- How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. [Source not specified].
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. NIH.
- PREPARING SOLUTIONS AND MAKING DILUTIONS. [Source not specified].
- Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. Benchchem.
- 2.5: Preparing Solutions. Chemistry LibreTexts.
- Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggreg
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antipl
- This compound. Sigma-Aldrich.
- (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
- 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE | 14949-00-9. ChemicalBook.
- 5-(2-Butoxyethyl)-1,3,4-thiadiazol-2-amine. PubChem.
- 5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine. Sigma-Aldrich.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- 2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96 Product Description. [Source not specified].
- Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.
- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.
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Optimization of reaction conditions for the synthesis of 1,3,4-thiadiazoles
Welcome to the technical support center for the synthesis of 1,3,4-thiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this vital heterocyclic scaffold. The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, appearing in numerous commercial drugs due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring your synthesis is both successful and optimized.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of 1,3,4-thiadiazoles, providing a foundational understanding of the key principles and variables.
Q1: What are the most common starting materials for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles?
A1: The most prevalent and versatile methods typically start from thiosemicarbazide or its derivatives.[6][7] Common synthetic routes include:
-
Cyclization of Thiosemicarbazides with Carboxylic Acids or Acyl Chlorides: This is a robust and widely used method. The thiosemicarbazide is acylated, and the resulting intermediate undergoes acid-catalyzed cyclodehydration to form the thiadiazole ring.[8]
-
Reaction of Acylhydrazines with a Sulfur Source: Acylhydrazines can be reacted with reagents like carbon disulfide or thiophosgene to construct the thiadiazole ring.[6][7]
-
From Thiosemicarbazones: Aldehydes or ketones can be condensed with thiosemicarbazide to form thiosemicarbazones, which are then oxidatively cyclized to yield the target thiadiazole.[6][7]
Q2: Why is the choice of cyclizing/dehydrating agent so critical?
A2: The cyclization of the acylthiosemicarbazide intermediate is a dehydration reaction, and the choice of agent directly impacts reaction rate, yield, and purity. Strong protic acids or Lewis acids are required to protonate the carbonyl oxygen, making the carbon more electrophilic and facilitating the intramolecular nucleophilic attack by the sulfur atom. The agent then assists in the elimination of a water molecule to form the stable aromatic ring.[6][7] Common agents have distinct properties that make them suitable for different substrates and conditions.
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave-assisted synthesis is frequently reported for 1,3,4-thiadiazoles and can dramatically reduce reaction times from hours to minutes.[9] The rapid, uniform heating often leads to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts that can occur with prolonged conventional heating. However, optimization is key, as excessive power or time can lead to decomposition.
Q4: My starting material has poor solubility in the recommended solvent. What are my options?
A4: Solubility issues are a common hurdle.[10] If your starting material, such as an acyl hydrazide, is not dissolving, consider the following:
-
Solvent Screening: Explore alternative solvents with different polarities. For example, if ethanol fails, try DMF, dioxane, THF, or isopropanol.[10]
-
Co-solvent System: Using a mixture of solvents can often improve solubility.
-
Gentle Warming: Applying gentle heat can sometimes be enough to dissolve the starting material and initiate the reaction.
-
Phase-Transfer Catalysis: For heterogeneous reactions, a phase-transfer catalyst can facilitate the reaction between reactants in different phases.
Part 2: Troubleshooting Guide: From Low Yields to Impure Products
This section provides a structured, cause-and-effect approach to resolving common experimental problems.
Issue 1: Low or No Product Yield
A consistently low yield is one of the most frequent challenges in heterocyclic synthesis.[11] A systematic approach is the most effective way to diagnose and solve the underlying issue.
Q: My reaction is yielding very little or no desired 1,3,4-thiadiazole. What are the likely causes and how do I fix them?
A: Low yield can stem from several factors, from reaction conditions to reagent quality.[11] Let's break down the possibilities using a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions for Low Yield:
-
Suboptimal Reaction Conditions : Temperature and reaction time are critical.[11] An incomplete reaction is a common cause of low yield.
-
Causality : The cyclodehydration step has a significant activation energy barrier. Insufficient temperature or time will result in unreacted acylthiosemicarbazide intermediate. Conversely, excessive heat or time can lead to the decomposition of the product or starting materials.[11]
-
Protocol : Monitor your reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC). A well-chosen solvent system should show the consumption of your starting material and the appearance of the product spot. The reaction is complete when the starting material spot has disappeared. If the reaction stalls, a cautious, incremental increase in temperature (e.g., 10 °C) may be necessary.
-
-
Ineffective Dehydrating Agent : The power of your cyclizing agent is paramount.
-
Causality : Agents like concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃) are effective because they are powerful dehydrators.[8][12] If an agent is old, has absorbed atmospheric moisture, or is simply not strong enough for a particularly deactivated substrate, the cyclization will be inefficient.
-
Protocol : Always use a fresh bottle of the dehydrating agent. If yields remain low, consider switching to a stronger agent as outlined in the table below. For example, if concentrated H₂SO₄ is failing, PPA, which is highly viscous and works well at higher temperatures, might be a better choice.[8]
-
| Cyclizing/Dehydrating Agent | Typical Conditions | Strengths | Limitations | References |
| Conc. Sulfuric Acid (H₂SO₄) | 0 °C to 100 °C | Strong acid, inexpensive, readily available. | Can cause charring/sulfonation with sensitive substrates. | [3][8] |
| Polyphosphoric Acid (PPA) | 80 °C to 150 °C | Excellent dehydrator, good for high-temp reactions. | Highly viscous, difficult to stir, workup can be challenging. | [8][13] |
| Phosphorus Oxychloride (POCl₃) | Reflux in solvent (e.g., Toluene) | Potent, often used for converting carboxylic acids directly. | Highly toxic and corrosive, reacts violently with water. | [1][12] |
| Methanesulfonic Acid | Room Temp to 80 °C | Strong acid, gives high yields and purity. | More expensive than H₂SO₄. | [2][8] |
| p-Toluenesulfonic Acid (p-TSA) | Reflux (often with Dean-Stark) | Good catalyst for dehydrative cyclization. | Generally milder, may require longer reaction times. | [14] |
Table 1: Comparison of common cyclizing agents for 1,3,4-thiadiazole synthesis.
Issue 2: Significant Side Product Formation
The appearance of multiple spots on a TLC plate indicates a complex reaction mixture, which complicates purification and reduces the yield of the desired product.
Q: My reaction produces multiple byproducts. How can I improve the selectivity for the 1,3,4-thiadiazole?
A: Side product formation often arises from competing cyclization pathways or reactions involving impurities. The key is to control the reaction conditions to favor the desired mechanistic pathway.
Common Side Product: 1,2,4-Triazole-3-thione
-
Causality : The most common competing reaction is the formation of a 1,2,4-triazole derivative. This occurs when the acylthiosemicarbazide intermediate cyclizes through the nitrogen atoms instead of the sulfur. This pathway is particularly favored under basic or neutral conditions. The cyclization to the desired 1,3,4-thiadiazole is favored in a strongly acidic medium.[10]
-
Mechanism & Solution :
-
Acid-Catalyzed (Thiadiazole Pathway) : In strong acid, the carbonyl oxygen is protonated. This makes the carbonyl carbon highly electrophilic, promoting the nucleophilic attack by the weakly nucleophilic thione sulfur, leading to the 1,3,4-thiadiazole.
-
Base-Catalyzed (Triazole Pathway) : In the presence of a base, the more acidic N-H proton of the hydrazine moiety can be deprotonated. This enhances the nucleophilicity of the adjacent nitrogen, which then attacks the carbonyl carbon, leading to the 1,2,4-triazole ring.
-
Protocol : Ensure your reaction medium is sufficiently acidic. If you are using a milder catalyst like p-TSA and observing triazole formation, switch to a stronger acid like concentrated H₂SO₄ or PPA.
-
Caption: Competing cyclization pathways leading to thiadiazoles vs. triazoles.
Issue 3: Difficulty with Product Purification
Even with a good yield, a product that is difficult to purify can represent a significant bottleneck.
Q: My crude product is an oil or is very difficult to crystallize. What purification strategies do you recommend?
A: Purification challenges often stem from residual starting materials, reagents (especially viscous ones like PPA), or side products that have similar polarities to the desired compound.
-
Work-up Procedure :
-
Quenching PPA/H₂SO₄ : If you used PPA or concentrated sulfuric acid, the work-up is critical. Carefully and slowly pour the reaction mixture onto crushed ice. This hydrolyzes the PPA and precipitates the organic product. The mixture can then be neutralized with a base (e.g., NaOH, NaHCO₃ solution) to a neutral pH before extraction.
-
Extraction : Use an appropriate organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (3x) to ensure complete recovery of the product from the aqueous layer.
-
-
Chromatography :
-
Technique : Flash column chromatography is the most effective method for separating compounds with similar polarities.
-
Solvent System : Use TLC to determine the optimal eluent system. A good system will give your product an Rf value of ~0.3-0.4 and provide good separation from impurities. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate.
-
-
Recrystallization :
-
Solvent Selection : The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane.
-
Procedure : Dissolve the crude product in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. If the product oils out, try using a more non-polar solvent system or adding a seed crystal.
-
Part 3: Key Experimental Protocol
This section provides a representative, detailed protocol for a common synthesis of a 2-amino-5-aryl-1,3,4-thiadiazole, which serves as a validated starting point for optimization.
Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole from Benzoic Acid and Thiosemicarbazide
This procedure utilizes phosphorus oxychloride as the cyclizing agent.[12]
Materials:
-
Benzoic Acid (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (~10 mL per 3 mmol of acid)
-
Deionized Water
-
50% Sodium Hydroxide (NaOH) solution
-
Ice
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoic acid (e.g., 3.00 mmol) and phosphorus oxychloride (10 mL). Stir the mixture at room temperature for 20 minutes.
-
Addition of Thiosemicarbazide : Carefully add thiosemicarbazide (3.00 mmol) to the mixture in portions.
-
Heating : Heat the resulting mixture to 80-90 °C for one hour with continuous stirring. The reaction should become a clear solution.
-
Quenching : Cool the reaction flask in an ice bath. CAUTION : This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Very slowly and carefully, add 40 mL of cold water dropwise to the reaction mixture.
-
Hydrolysis : Once the initial quenching is complete, attach the reflux condenser and heat the suspension to reflux for 4 hours to ensure complete hydrolysis of any remaining intermediates.
-
Neutralization & Precipitation : Cool the mixture again in an ice bath. Basify the solution to a pH of approximately 8 using a 50% NaOH solution. The addition should be done slowly with stirring. The product will precipitate as a solid.
-
Isolation : Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification : The crude product can be purified by recrystallization from ethanol to yield the final 2-amino-5-phenyl-1,3,4-thiadiazole as a white solid.[12]
References
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Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
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BenchChem Technical Support Team. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
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ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate.
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Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.
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Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610.
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
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OUCI. (n.d.). Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. OUCI.
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Dulare, R. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate.
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Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486-11496.
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Bouziane, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1579.
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BenchChem. (n.d.). troubleshooting cyclization reactions for 1,3,4-thiadiazole ring formation. BenchChem.
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Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
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The Organic Chemistry Tutor. (2019). synthesis of thiazoles. YouTube.
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Shablykin, O. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Pharmaceuticals, 14(9), 866.
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Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 619-633.
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Abdel-Wahab, F. S., et al. (2014). Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles. Synthetic Communications, 44(20), 2956-2968.
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Gomaa, A. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(1), 113.
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Huang, Y., et al. (2007). A Novel Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazolines by the Regioselective Cyclization of 1,4-Disubstituted Thiosemicarbazides. Synthesis, 2007(12), 1779-1784.
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Kadu, N. S., & Wagh, V. H. (2022). Synthesis of 1,3,4-Thiadiazole Derivative Using Appropriate Reaction Conditions. Scribd.
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Ghiur, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089.
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Kadu, N. S., & Wagh, V. H. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science and Engineering Technology, 10(8), 1-8.
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Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(10), 823-830.
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International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. IJIRSET.
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Wang, H., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 13(1), 1-11.
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Al-Obaidi, A. S. M., et al. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).
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Scribd. (n.d.). Questions-Answers Heterocyclic Chemistry. Scribd.
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D'Annessa, I., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(23), 7356.
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Kumar, R., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3737.
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Petrow, V., Stephenson, O., & Wild, A. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society (resumed).
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El-Din, A. S. B. (n.d.). Heterocyclic Compounds. Mansoura University.
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Asif, M. (2024). Chapter 7: Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. In Books.
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Troubleshooting inconsistent results in 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine bioactivity assays
Welcome to the technical support resource for researchers utilizing 5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine and related derivatives in biological assays. This guide is designed to provide field-proven insights and robust troubleshooting strategies to address the common challenge of inconsistent results. Our goal is to empower you with the causal understanding and practical tools needed to ensure the reliability and reproducibility of your data.
Section 1: Foundational Knowledge - Compound Integrity & Handling FAQs
Inconsistent results often originate from the earliest steps of an experiment. Proper handling and preparation of your test compound are non-negotiable for data integrity.
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions (typically 10-50 mM). The 1,3,4-thiadiazole scaffold generally exhibits good solubility in DMSO.[1] However, it is critical to use anhydrous, high-purity DMSO to prevent compound degradation. Once diluted into aqueous assay buffers, the final DMSO concentration should ideally be kept below 0.5% (v/v) to avoid solvent-induced artifacts in cell-based assays.
Q2: What are the best practices for storing the compound in solid and solution forms?
A2: Proper storage is crucial for preventing degradation and ensuring consistent potency over time. Adherence to these practices minimizes a significant source of experimental variability.[2][3]
| Form | Storage Condition | Key Considerations |
| Solid Powder | Store at 2-8°C, desiccated, and protected from light. | The amine group and thiadiazole ring can be susceptible to oxidation and photodegradation. A dark, dry, and cool environment is optimal. |
| DMSO Stock Solution | Store in small, single-use aliquots at -20°C or -80°C. | Avoid repeated freeze-thaw cycles, which can cause compound precipitation and degradation.[2] Aliquoting your primary stock into volumes sufficient for a single experiment is a critical best practice. |
Q3: My compound was synthesized in-house or purchased from a new supplier. How can I be sure of its identity and purity before starting my assays?
A3: Independent verification is a cornerstone of reproducible science. Before committing to extensive biological assays, confirm the compound's identity and purity using standard analytical techniques. The most common methods include ¹H NMR and ¹³C NMR to confirm the chemical structure and LC-MS (Liquid Chromatography-Mass Spectrometry) to assess purity.[4][5][6] The purity should ideally be >95% for use in biological assays.
Section 2: Troubleshooting Guide for Inconsistent Bioactivity Data
This section addresses specific, common problems encountered during bioactivity screening in a direct Q&A format.
Problem 1: I'm seeing high variability between my replicate wells (high %CV). What's the cause?
This is one of the most frequent issues in plate-based assays. The root cause can be procedural or compound-related. The following workflow helps systematically diagnose the issue.
Caption: Workflow for troubleshooting high replicate variability.
Causality Explained:
-
Procedural Errors: Inconsistent cell numbers or reagent volumes are common sources of noise. Edge effects, where wells on the perimeter of a plate evaporate faster, can concentrate reagents and alter cell health, introducing systematic bias.[7]
-
Compound Precipitation: This is a critical and often overlooked issue. When a DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its thermodynamic solubility limit is exceeded. These microscopic precipitates are not distributed evenly, leading to significant well-to-well differences in the effective compound concentration.[8] Performing a kinetic solubility test is a key validation step.
Problem 2: My compound shows potent activity in the primary screen, but this activity disappears in a secondary or orthogonal assay. Why?
This indicates a probable false positive, where the compound interferes with the primary assay technology rather than acting on the biological target.[8][9] The 1,3,4-thiadiazole scaffold is not a notorious Pan-Assay Interference Compound (PAINS) creator, but specific derivatives can interfere with certain technologies.
Step-by-Step Triage for False Positives:
-
Identify the Primary Assay Technology: Is it based on fluorescence (e.g., FRET), luminescence (e.g., luciferase), or absorbance?
-
Run a Technology-Specific Counter-Screen: The goal is to test your compound's effect on the assay components in the absence of the primary biological target.[8]
-
For Luciferase Assays: Test the compound directly against purified luciferase enzyme. Many small molecules are known inhibitors of luciferase, which would appear as "activation" in a reporter assay where the target represses expression, or "inhibition" where the target activates it.[8]
-
For Fluorescence-Based Assays: Check for auto-fluorescence of the compound at the excitation/emission wavelengths used in the assay. Alternatively, run the assay to completion and then add the compound; a change in signal indicates interference with the detection itself.
-
-
Confirm with an Orthogonal Assay: An orthogonal assay measures the same biological endpoint but uses a different detection technology.[10] For example, if your primary screen was a luciferase reporter gene assay for a specific transcription factor, an orthogonal assay could be qPCR to measure the mRNA level of a downstream target gene. Confirmation in a truly orthogonal system provides very high confidence in the hit.
Caption: A typical hit validation and triage workflow.
Problem 3: I'm not observing any biological activity, even though published literature suggests I should.
Causality Explained: Assuming the biological target is correct, this often points to a problem with compound integrity or concentration.
-
Compound Degradation: this compound may be unstable in your specific cell culture medium, especially over long incubation periods (24-72 hours). Components in media, like L-glutamine or other nucleophiles, can potentially react with the compound.
-
Incorrect Concentration: This can result from a simple stock dilution error or from the compound adsorbing to plasticware (e.g., pipette tips, plates), reducing the effective concentration delivered to the cells.
-
Low Cell Permeability: While the 1,3,4-thiadiazole ring is generally considered capable of crossing cell membranes, highly polar substitutions could hinder this process.[11][12]
Troubleshooting Steps:
-
Confirm Stock Concentration: Use a spectrophotometer to measure the absorbance of a diluted stock solution and calculate the concentration using the Beer-Lambert law (requires determining the molar extinction coefficient first).
-
Perform a Stability Study: Incubate the compound in your assay medium at 37°C for the duration of your experiment (e.g., 24h). At various time points (0h, 4h, 24h), take an aliquot and analyze it by LC-MS to quantify the amount of parent compound remaining. Significant degradation (<80% remaining) requires protocol adjustment, such as replenishing the compound during the assay.
-
Include a Permeabilization Control: If you suspect poor cell entry, run a parallel experiment with cells that have been lightly permeabilized (e.g., with a very low concentration of digitonin) to see if the activity appears when direct access to the cytosol is granted.
Section 3: Key Validation Protocols
Protocol 1: Kinetic Solubility Assessment
-
Prepare a 10 mM stock of the compound in 100% DMSO.
-
Create a series of dilutions of the compound in your final assay buffer (e.g., PBS or cell culture media) to cover a range of concentrations from 0.1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions.
-
Incubate the dilutions at room temperature for 1-2 hours.
-
Measure the turbidity of each solution using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 600-700 nm) on a plate reader.
-
The concentration at which turbidity significantly increases above the baseline is the approximate kinetic solubility limit. Your assay concentration should be well below this limit.
Protocol 2: Orthogonal Confirmation via qPCR
This protocol assumes your primary assay measured the activity of a transcription factor (TF-X) via a reporter gene.
-
Cell Seeding: Plate cells at a density that ensures they remain in the exponential growth phase for the duration of the experiment.
-
Compound Treatment: Treat cells with your compound at various concentrations (based on the primary assay's EC50/IC50) for the desired time. Include positive and negative controls.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using validated primers for a known downstream target gene of TF-X and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. A dose-dependent change in gene expression that correlates with the primary assay results provides strong orthogonal validation.
Section 4: Mechanistic Considerations
The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a wide variety of biological targets depending on the substitutions at the C2 and C5 positions.[12][13] Understanding this diversity is key to anticipating potential off-target effects or designing new experiments.
Caption: Diverse biological targets of 1,3,4-thiadiazole derivatives.
This versatility means that while your compound may be active against your intended target, it could also have effects on other pathways.[14] Always consider the possibility of off-target effects when interpreting unexpected phenotypes, especially cytotoxicity.
References
-
Nowak, M., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules. Available at: [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Gherman, C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences. Available at: [Link]
-
Azam, F., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules. Available at: [Link]
-
Hussein, M. A., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International. Available at: [Link]
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Gaponova, I. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Available at: [Link]
-
Arancio, N., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
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Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. RSC Advances. Available at: [Link]
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Opoz, T. F., et al. (2012). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E. Available at: [Link]
-
Popiołek, Ł., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules. Available at: [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]
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Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Available at: [Link]
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Yasgar, A., et al. (2018). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem. Available at: [Link]
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Gornicka, A. (2020). Thiadiazole derivatives as anticancer agents. Postepy Higieny I Medycyny Doswiadczalnej. Available at: [Link]
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Hemanth, K., et al. (2022). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. ResearchGate. Available at: [Link]
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Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. Available at: [Link]
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ResearchGate. (n.d.). The molecular targets of the thiadiazole derivatives. Available at: [Link]
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Upadhyay, A., & Mishra, A. (2011). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]
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Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]
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ISRES Publishing. (2021). Thiadiazoles and Their Properties. Available at: [Link]
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Kevorkov, D., & Makarenkov, V. (2005). Statistical Analysis of Systematic Errors in High-Throughput Screening. ResearchGate. Available at: [Link]
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Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. Available at: [Link]
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Hass, K. T., & Parmentier, E. A. (2015). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery. Available at: [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]
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BioPharma Services Inc. (n.d.). Navigating Compounding in Early Phase Drug Development and ADF Studies. Available at: [Link]
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Chai, S. C., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available at: [Link]
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Pharmaceutical Technology. (2012). Strategies for High Containment. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Available at: [Link]
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IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Available at: [Link]
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Technical Support Center: Enhancing the Stability of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine for Long-Term Storage
Welcome to the technical support center for 5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound for long-term storage and experimental use. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can maintain the integrity and purity of your valuable research material.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with potential applications in various fields of research. The 1,3,4-thiadiazole ring is generally considered to be a stable aromatic system. However, the presence of the 2-amino group and the phenoxyethyl side chain introduces potential sites for degradation, which can be influenced by environmental factors such as temperature, light, humidity, and pH.
This guide will provide a comprehensive overview of the best practices for storing and handling this compound, troubleshooting common stability-related issues, and answering frequently asked questions to ensure the reliability and reproducibility of your experimental results.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a systematic approach to identifying and resolving common stability problems encountered with this compound.
Issue 1: Observation of Impurities or Degradation Products in Stored Samples
Symptoms:
-
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Changes in the physical appearance of the solid compound (e.g., color change, clumping).
-
Inconsistent results in biological assays.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Hydrolytic Degradation | The 1,3,4-thiadiazole ring can be susceptible to cleavage under neutral or basic pH conditions, especially in the presence of moisture. The ether linkage in the phenoxyethyl side chain could also be a site for hydrolysis under acidic conditions. | Store the compound in a desiccated environment. Use of a desiccator with a suitable desiccant is highly recommended. For solutions, use anhydrous solvents and prepare them fresh before use. If aqueous buffers are necessary, consider using a slightly acidic pH if it does not interfere with your experiment. |
| Oxidative Degradation | The amino group and the sulfur atom in the thiadiazole ring can be susceptible to oxidation, especially when exposed to air and light. | Store the compound under an inert atmosphere. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can significantly reduce oxidative degradation. Protect from light. Store the compound in an amber vial or a container wrapped in aluminum foil. |
| Thermal Degradation | Elevated temperatures can accelerate degradation reactions. | Store at controlled low temperatures. For long-term storage, temperatures of -20°C or lower are recommended. Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use quantities. |
Issue 2: Poor Solubility or Precipitation of the Compound Over Time
Symptoms:
-
Difficulty in dissolving the compound.
-
Formation of a precipitate in a previously clear solution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Formation of Less Soluble Degradants | Degradation products may have different solubility profiles than the parent compound. | Confirm the purity of the compound before use. Use an appropriate analytical method like HPLC to check for the presence of impurities. If degradation is suspected, purify the compound if possible or use a fresh batch. |
| Solvent Evaporation | For solutions, evaporation of the solvent can lead to an increase in concentration and subsequent precipitation. | Ensure containers are tightly sealed. Use vials with high-quality septa or screw caps with liners that are compatible with the storage solvent. |
| pH Shift in Buffered Solutions | Changes in the pH of a buffered solution over time can affect the ionization state and solubility of the compound. | Prepare buffered solutions fresh. If long-term storage in a buffer is unavoidable, periodically check the pH and the appearance of the solution. |
Experimental Protocols
To proactively assess and manage the stability of your compound, the following experimental protocols are recommended.
Protocol 1: Recommended Long-Term Storage Procedure
-
Aliquot: Upon receiving the compound, if it is in a large quantity, aliquot it into smaller, pre-weighed amounts in separate, appropriate containers (e.g., amber glass vials with PTFE-lined caps). This minimizes the exposure of the bulk material to the atmosphere and moisture during repeated use.
-
Inert Atmosphere: For each aliquot, flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 10-15 seconds to displace air.
-
Seal Tightly: Immediately and tightly seal the vial.
-
Label Clearly: Label each vial with the compound name, lot number, concentration (if in solution), and date of storage.
-
Protect from Light: Place the vials in a light-blocking secondary container.
-
Store at Low Temperature: Store the secondary container in a freezer at -20°C or -80°C.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Caption: Workflow for a forced degradation study.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
While specific data for this exact molecule is not extensively published, based on the chemistry of related compounds, the most likely degradation pathways are hydrolytic cleavage of the thiadiazole ring, particularly under neutral to basic conditions, and oxidation of the amino group and the sulfur heteroatom.
Q2: What are the ideal solvent choices for long-term storage of this compound in solution?
For long-term storage in solution, anhydrous aprotic solvents such as DMSO or DMF are generally preferred. It is crucial to use high-purity, anhydrous grade solvents and to store the solutions under an inert atmosphere at low temperatures. Avoid storing in protic solvents like methanol or water for extended periods, as this can increase the risk of solvolysis and hydrolysis.
Q3: How can I monitor the stability of my compound over time?
The most effective way to monitor stability is by using a validated, stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the parent compound from its degradation products. Periodically analyzing a stored sample and comparing the chromatogram to that of a freshly prepared standard will allow you to quantify any degradation.
Q4: My compound has changed color from white to a yellowish tint. Is it still usable?
A color change is often an indication of degradation or the presence of impurities. While a slight color change may not always signify a significant loss of purity, it is a warning sign. It is highly recommended to re-analyze the compound by HPLC or another suitable analytical technique to determine its purity before use. If significant degradation is observed, the batch should be discarded or repurified.
Q5: Are there any known incompatibilities for this compound?
Yes, based on general chemical principles for amino-substituted heterocyclic compounds, you should avoid strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances can lead to rapid degradation.
Visualization of Potential Degradation Sites
The following diagram highlights the potential sites on the this compound molecule that are susceptible to degradation.
Caption: Potential degradation sites on the molecule.
Disclaimer: The image in the diagram is a representation of the molecule's structure for illustrative purposes. The arrows indicate regions of potential chemical instability.
References
Sources
Technical Support Center: Interpreting Complex NMR Spectra of Substituted 1,3,4-Thiadiazoles
Welcome to the technical support center for the analysis of substituted 1,3,4-thiadiazoles using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the often complex NMR spectra of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate through common issues and ensure accurate structural elucidation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the NMR analysis of 1,3,4-thiadiazole derivatives.
Q1: Why do the protons on my substituent appear at an unusual chemical shift?
A1: The 1,3,4-thiadiazole ring exhibits significant magnetic anisotropy.[1][2] This means that the electron cloud of the aromatic ring generates its own small magnetic field when placed in the NMR spectrometer's external magnetic field. Protons on a substituent that are held in the "shielding" zone (above or below the plane of the ring) will appear at a lower chemical shift (upfield) than expected. Conversely, protons located in the "deshielding" zone (in the plane of the ring) will be shifted to a higher chemical shift (downfield).[3][4] The extent of this shift depends on the substituent's conformation and its proximity to the thiadiazole ring.
Q2: I have synthesized a 2,5-disubstituted 1,3,4-thiadiazole, but my ¹H NMR spectrum is much more complicated than I anticipated. What could be the cause?
A2: Several factors can lead to complex ¹H NMR spectra for seemingly simple 2,5-disubstituted 1,3,4-thiadiazoles:
-
Rotational Isomers (Rotamers): If your substituents are bulky or have restricted rotation around the bond connecting them to the thiadiazole ring, you may be observing multiple rotamers in solution.[5] These different conformations can have distinct sets of proton signals, leading to a more complex spectrum. Variable temperature (VT) NMR studies can be insightful here; as the temperature increases, the rate of rotation may increase, causing the signals of the different rotamers to coalesce into a single, averaged signal.
-
Presence of Tautomers: Amine-substituted thiadiazoles can exist in equilibrium with their imine tautomers.[6][7] These tautomers will have different chemical shifts and coupling patterns, resulting in a more complex spectrum. The equilibrium can be influenced by the solvent and temperature.
-
Unreacted Starting Materials or Byproducts: Always consider the possibility of impurities from the synthesis. Common starting materials for 1,3,4-thiadiazoles include thiosemicarbazides and carboxylic acids or their derivatives.[8][9] Carefully compare the signals in your spectrum to those of the starting materials.
Q3: How can I definitively distinguish between a 2,5-disubstituted and a 2,3-disubstituted 1,3,4-thiadiazole using NMR?
A3: While ¹H NMR can provide clues, 2D NMR techniques are often necessary for unambiguous isomer differentiation.[10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for this purpose.[12][13] In a 2,5-disubstituted isomer, you would expect to see a correlation between the protons on one substituent and the carbon atom of the other substituent (a ³JCH coupling). For a 2,3-disubstituted isomer, you would observe correlations between the protons on the substituent at the 2-position and the carbon at the 5-position, and between the protons on the substituent at the 3-position and the carbons at the 2- and 4-positions.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity between protons.[10][14] If the two substituents are close enough in space, you may observe a NOESY correlation between their protons, which can help to confirm the substitution pattern.
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues in the NMR analysis of 1,3,4-thiadiazoles.
Problem 1: Unexpected Chemical Shifts in the ¹³C NMR Spectrum
Symptoms: The chemical shifts of the C2 and C5 carbons of the thiadiazole ring are significantly different from expected values found in the literature.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Solvent Effects | The chemical shifts of the thiadiazole ring carbons are sensitive to the solvent. Polar solvents can interact with the lone pairs on the nitrogen and sulfur atoms, altering the electron density and thus the chemical shifts. | 1. Record Spectra in Different Solvents: Acquire ¹³C NMR spectra in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).2. Compare with Literature Data: Carefully check the solvent used in the reference literature. Small differences in solvent can lead to significant chemical shift variations. |
| Substituent Effects | The electronic nature of the substituents at the C2 and C5 positions has a profound impact on the chemical shifts of the ring carbons.[15][16] Electron-donating groups will shield these carbons (shift to lower ppm), while electron-withdrawing groups will deshield them (shift to higher ppm). | 1. Analyze Substituent Properties: Consider the inductive and resonance effects of your substituents.2. Utilize Predictive Software: Employ NMR prediction software to estimate the expected chemical shifts based on your proposed structure. Compare the predicted spectrum with your experimental data.[17] |
| Tautomerism | As mentioned in the FAQs, the presence of different tautomers can lead to unexpected carbon signals. The carbon chemical shifts in an amine tautomer will differ from those in an imine tautomer.[6][7] | 1. Perform 2D NMR: Use HSQC and HMBC experiments to correlate proton and carbon signals and definitively assign the signals for each tautomer present.[12][13]2. Solid-State NMR: In some cases, solid-state NMR can be used to study a single tautomeric form, which can then be compared to the solution-state spectra.[6] |
Problem 2: Broad or Missing Signals for Exchangeable Protons (e.g., -NH₂, -OH, -NH)
Symptoms: Signals corresponding to protons on nitrogen or oxygen atoms are either very broad or not observed in the ¹H NMR spectrum.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Chemical Exchange | Protons on heteroatoms can exchange with each other and with trace amounts of water in the deuterated solvent.[5][12] This rapid exchange can lead to signal broadening or disappearance. | 1. D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. Exchangeable protons will be replaced by deuterium, and their signals will disappear.[12]2. Low-Temperature NMR: Cooling the sample can slow down the rate of exchange, often resulting in sharper signals for the exchangeable protons. |
| Quadrupolar Broadening | Nitrogen-14 has a nuclear spin of I=1 and is a quadrupolar nucleus. Protons attached to or near a ¹⁴N atom can experience rapid relaxation, leading to broad signals. | 1. Decoupling Experiments: While not always straightforward, specific decoupling experiments can sometimes sharpen the signals of protons coupled to nitrogen.2. ¹⁵N NMR: If your compound can be isotopically labeled with ¹⁵N (a spin-½ nucleus), this will eliminate the quadrupolar broadening effect. |
| Hydrogen Bonding | Intramolecular or intermolecular hydrogen bonding can significantly affect the chemical shift and line shape of exchangeable protons. | 1. Concentration-Dependent Studies: Acquire ¹H NMR spectra at different sample concentrations. Intermolecular hydrogen bonding is concentration-dependent, so you may see a change in the chemical shift of the involved proton. Intramolecular hydrogen bonding is not affected by concentration. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Step-by-Step Guide for D₂O Exchange
-
Acquire Initial ¹H NMR Spectrum: Dissolve approximately 5-10 mg of your purified 1,3,4-thiadiazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Identify Potential Exchangeable Protons: Note any broad singlets or signals that you suspect may be due to -NH, -OH, or -NH₂ protons.[5][12]
-
Add D₂O: Carefully add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the NMR tube and gently invert it several times to ensure thorough mixing. You may need to briefly vortex the sample.
-
Re-acquire ¹H NMR Spectrum: Place the NMR tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters as the initial scan.
-
Analyze the Spectra: Compare the two spectra. The signals corresponding to the exchangeable protons should have disappeared or significantly decreased in intensity in the second spectrum.
Workflow for Distinguishing 2,5- and 2,3-Disubstituted Isomers
Below is a workflow diagram illustrating the process of distinguishing between 2,5- and 2,3-disubstituted 1,3,4-thiadiazole isomers using a combination of 1D and 2D NMR techniques.
Caption: Workflow for Isomer Differentiation.
References
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Carrión, M. D., López-Cara, L. C., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515–522. [Link]
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ResearchGate. (n.d.). Truncated 1D and 2D NMR spectra of 1,3,4-thiadiazole 58. Retrieved from [Link]
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ResearchGate. (n.d.). Assigned ¹H- and ¹³C-NMR chemical shifts of 1,3,4-thiadiazole 58. Retrieved from [Link]
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Karcz, D., Starzak, K., Wójciak, P., & Płotek, M. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. International Journal of Molecular Sciences, 21(16), 5735. [Link]
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Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Al-Ayed, A. S. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29420–29431. [Link]
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Karcz, D., Starzak, K., Wójciak, P., & Płotek, M. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3691. [Link]
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Rostom, S. A. F., Faidallah, H. M., & Radwan, M. A. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 23(10), 2653. [Link]
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Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Kolehmainen, E., Kauppinen, R., & Gawinecki, R. (2002). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Journal of Physical Organic Chemistry, 15(8), 499-503. [Link]
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Stana, A., Vlase, L., Vlase, T., & Pârvu, M. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1805. [Link]
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Acar, U., & Acar, I. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute, 20(1), 327-340. [Link]
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Vlase, T. I., Vlase, G., & Stana, A. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8051. [Link]
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Kolehmainen, E., Kauppinen, R., & Gawinecki, R. (2002). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Journal of Physical Organic Chemistry, 15(8), 499-503. [Link]
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Kleinpeter, E., Lämmermann, A., & Kühn, H. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(4), 1098–1111. [Link]
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Li, X., Bond, A. D., Johansson, K. E., & van de Streek, J. (2014). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and 13C solid-state NMR. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 8), 784–789. [Link]
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Li, X., Bond, A. D., Johansson, K. E., & van de Streek, J. (2014). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 8), 784–789. [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.8: Diamagnetic Anisotropy. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of aromatic ring anisotropy on the 1H NMR shielding constants and conformational equilibrium of sterically strained aryl vinyl ethers. Retrieved from [Link]
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Unknown. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. Retrieved from [Link]
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Ağırbaş, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Turkish Journal of Chemistry, 28(6), 729-735. [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
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Arslan, H., & Flórián, K. (2007). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Journal of Molecular Structure, 834-836, 399-408. [Link]
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Bakulev, V. A., Dar'in, D. V., & Kukushkin, V. Y. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 808. [Link]
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Wikipedia. (n.d.). Thiadiazoles. Retrieved from [Link]
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Al-Ayed, A. S. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29420-29431. [Link]
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The Organic Chemistry Tutor. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. Retrieved from [Link]
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Al-Juboori, A. M. H. (2018). Chemical properties of thiadiazole compounds. Journal of Education for Pure Science, 8(1), 1-10. [Link]
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Jarad, A. J., & Al-Jobourry, K. A. (2011). Synthesis, structure elucidation and DFT studies of new thiadiazoles. African Journal of Pure and Applied Chemistry, 5(12), 405-412. [Link]
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Strategies to improve the bioavailability of 1,3,4-thiadiazole-based compounds
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole-based compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to improving the oral bioavailability of this important class of molecules. The 1,3,4-thiadiazole scaffold is a versatile pharmacophore found in numerous therapeutic agents due to its favorable metabolic profile and ability to engage in hydrogen bonding.[1][2] However, derivatives often present challenges in achieving adequate systemic exposure, primarily due to poor aqueous solubility.
This guide is structured to provide not just solutions, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the bioavailability of 1,3,4-thiadiazole compounds.
Q1: What is bioavailability, and why is it a primary concern for 1,3,4-thiadiazole derivatives?
A1: Bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action.[3] For orally administered drugs, this means the compound must dissolve in the gastrointestinal (GI) fluids, permeate the intestinal wall, and survive first-pass metabolism in the liver before reaching systemic circulation.
While the 1,3,4-thiadiazole ring itself is noted for its ability to cross cellular membranes, contributing to potentially good absorption[4][5], the overall bioavailability of a specific derivative is heavily influenced by the physicochemical properties of its substituents. Many newly discovered chemical entities, including complex 1,3,4-thiadiazole derivatives, are highly lipophilic and exhibit poor aqueous solubility, making dissolution in the GI tract the rate-limiting step for absorption.[6][7]
Q2: What are the key factors limiting the bioavailability of my compound?
A2: The primary barriers to oral bioavailability can be categorized by the Biopharmaceutics Classification System (BCS), which classifies drugs based on their aqueous solubility and intestinal permeability.[6]
-
Solubility: This is the most common hurdle for 1,3,4-thiadiazole derivatives. Poor solubility limits the concentration of the drug dissolved in the GI tract, which is a prerequisite for absorption.[8]
-
Permeability: The ability of the drug to pass through the intestinal epithelium. While the thiadiazole core is favorable, certain substituents can increase molecular size or polarity, hindering permeability.[4]
-
Metabolic Stability: After absorption, the drug passes through the liver, where it can be extensively metabolized (first-pass effect). The 1,3,4-thiadiazole ring is generally stable, but substituents can provide "soft spots" for metabolic enzymes like Cytochrome P450s.
Compounds with low solubility and high permeability (BCS Class II) are the most common category for development candidates, and their absorption is highly dependent on the formulation.[9]
Q3: How can I perform a preliminary assessment of my compound's potential bioavailability issues?
A3: An early-stage assessment is crucial to anticipate challenges.
-
In Silico Prediction: Use computational models to predict LogP (lipophilicity), pKa, and aqueous solubility. A LogP greater than 5 is a warning sign for poor absorption or permeation.[6]
-
Kinetic Solubility Assay: This is a simple, high-throughput in vitro experiment to measure the solubility of your compound in aqueous buffers (e.g., Phosphate-Buffered Saline) and simulated intestinal fluids. (See Protocol 1).
-
PAMPA Assay: The Parallel Artificial Membrane Permeability Assay is a non-cell-based in vitro tool to predict passive transcellular permeability. It is cost-effective and provides a rapid screen before moving to more complex cell-based assays.[10] (See Protocol 3).
-
Metabolic Stability Assay: Incubating your compound with liver microsomes provides a quick indication of its susceptibility to first-pass metabolism.[11] (See Protocol 2).
Based on these results, you can classify your compound within the BCS framework and select an appropriate enhancement strategy.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental challenges you may encounter.
Issue 1: Poor Aqueous Solubility
Q: My 1,3,4-thiadiazole derivative shows less than 10 µg/mL solubility in aqueous buffers. What are my initial steps?
A: When facing poor solubility, the first goal is to increase the dissolution rate, which is directly related to the particle's surface area as described by the Noyes-Whitney equation.[8]
Initial Strategy: Physical Modifications
Physical modification techniques aim to increase the surface area of the solid drug, thereby enhancing the dissolution rate without chemically altering the molecule.
-
Micronization: Techniques like jet milling or ball milling reduce particle size to the 1-50 micrometer range.[8] This increases the surface area-to-volume ratio, promoting faster dissolution.
-
Nanonization (Nanosuspensions): This is a more advanced approach where particle size is reduced to the sub-micron range (200-600 nm).[7] Nanosuspensions can be prepared via media milling or high-pressure homogenization.[7] The significant increase in surface area can dramatically improve both the rate and extent of dissolution.[6]
Table 1: Comparison of Initial Physical Modification Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Micronization | Increases surface area by reducing particle size to the micron range.[8] | Simple, well-established, cost-effective. | May not be sufficient for very poorly soluble compounds; risk of particle agglomeration. |
| Nanonization | Drastically increases surface area by reducing particle size to the nanometer range.[6] | Significant improvement in dissolution velocity and saturation solubility.[7] | More complex manufacturing processes; potential for physical instability (crystal growth).[12] |
Q: Physical modification did not sufficiently improve dissolution. What chemical or formulation strategies should I explore?
A: If physical modifications are insufficient, the next step involves altering the compound's solid-state properties or its immediate environment upon administration. The workflow below can guide your decision-making process.
Caption: Workflow for improving the metabolic stability of a lead compound.
Part 3: Key Experimental Protocols
These protocols provide a starting point for assessing the key biopharmaceutical properties of your 1,3,4-thiadiazole derivatives.
Protocol 1: Kinetic Solubility Assay
This assay measures the solubility of a compound after it is introduced into an aqueous buffer from a concentrated DMSO stock, mimicking the precipitation that can occur in the GI tract.
Materials:
-
Test compound (10 mM stock in 100% DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear for measurement, polypropylene for sample prep)
-
Plate shaker
-
Plate reader capable of measuring absorbance
Methodology:
-
Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a polypropylene 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution of your compound to the PBS-containing wells. This results in a final concentration of 100 µM with 1% DMSO. Prepare in triplicate.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Filtration: Filter the samples using a 96-well filter plate (e.g., 0.45 µm pore size) into a new, clear 96-well plate to remove any precipitated compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a plate reader. If the compound has a chromophore, UV-Vis absorbance can be used against a standard curve prepared in 1% DMSO/PBS. Alternatively, LC-MS is a more universal and sensitive method.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
0.1 M Phosphate buffer, pH 7.4
-
Test compound (1 µM working solution)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Acetonitrile (ACN) with an internal standard for reaction quenching
Methodology:
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer, HLM (e.g., final concentration of 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to a tube or well containing cold ACN with an internal standard. This will precipitate the microsomal proteins and stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive membrane permeability.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a matching 96-well acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (Acceptor buffer)
-
PBS, pH 5.5-6.5 (Donor buffer, to mimic intestinal pH)
-
Test compound
Methodology:
-
Coat Filter Plate: Add a small volume (e.g., 5 µL) of the phospholipid solution to each well of the filter plate, allowing it to impregnate the filter and form an artificial membrane.
-
Prepare Donor Plate: Dissolve the test compound in the donor buffer (e.g., pH 6.5) to a known concentration (e.g., 200 µM). Add this solution to the wells of a separate 96-well plate (the donor plate).
-
Add Acceptor Buffer: Fill the wells of the acceptor plate with the acceptor buffer (pH 7.4).
-
Assemble Sandwich: Carefully place the lipid-coated filter plate on top of the acceptor plate. Then, add the donor solution (from step 2) into the top of the filter plate.
-
Incubation: Cover the PAMPA "sandwich" and incubate at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.
-
Analysis: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor wells and the incubation parameters.
References
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.).
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
- Formulation of poorly water-soluble drugs for oral administration - Future4200. (n.d.).
- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - MDPI. (n.d.).
- In Vitro Test Methodologies To Characterize Bioavailability Enhancing Formulations. (n.d.).
- Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.).
- Bioavailability Studies - Medical Engineering Technologies. (n.d.).
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025, August 8).
- Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation | ACS Biomaterials Science & Engineering. (n.d.).
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025, April 16).
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. (n.d.).
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC - NIH. (n.d.).
Sources
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- 3. Bioavailability Studies [met.uk.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. sphinxsai.com [sphinxsai.com]
- 7. ijpbr.in [ijpbr.in]
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- 12. hilarispublisher.com [hilarispublisher.com]
Addressing off-target effects of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine in cellular models
Technical Support Center: 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
A Guide to Investigating and Mitigating Off-Target Effects in Cellular Models
Disclaimer: As a Senior Application Scientist, it is important to note that specific, peer-reviewed data on the biological targets and mechanism of action for this compound is not extensively available in public literature. This guide is therefore constructed based on established principles for investigating off-target effects of novel small molecules, particularly those containing heterocyclic scaffolds like 1,3,4-thiadiazole, which are present in a wide range of biologically active compounds.[1][2][3] The methodologies provided are best practices in chemical biology and drug discovery for validating compound activity and ensuring data integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial high-level questions researchers may have when observing unexpected results.
Q1: My experimental results are inconsistent with the presumed function of the intended target. Could off-target effects of this compound be the cause?
A: Yes, this is a strong possibility. Unexpected phenotypic outcomes, or data that contradicts the established role of the primary target, are classic indicators of off-target activity.[4] Small molecules, especially during early-stage development, can interact with multiple proteins beyond the intended one, leading to complex or confounding biological responses.[5][6] The 1,3,4-thiadiazole scaffold itself is found in compounds with a wide array of biological activities, suggesting it can be incorporated into structures that bind to diverse protein targets.[7][8][9]
Q2: How can I quickly and confidently differentiate between an on-target and an off-target effect?
A: The most effective initial strategy involves using orthogonal controls. The principle is to determine if the observed phenotype is tied to the compound's structure or to the inhibition of the target.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a well-characterized inhibitor of the same target that has a completely different chemical scaffold. If this second inhibitor reproduces the phenotype you observed with this compound, it strengthens the case for an on-target effect.[10] If the phenotype is unique to your compound, an off-target mechanism is likely.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If this genetic perturbation mimics the phenotype produced by your compound, it provides strong evidence for an on-target effect.[11][12]
Q3: My compound shows high cytotoxicity at concentrations required to see a phenotypic effect. How do I know if this is a specific off-target effect or just general toxicity?
A: This is a critical distinction. First, perform a careful dose-response analysis in your primary cell line and compare the EC50 (for the effect) to the CC50 (for cytotoxicity). A narrow window between these values is problematic. To investigate further:
-
Counter-Screening: Test the compound on a panel of cell lines that do not express the intended target. If cytotoxicity persists, it is independent of your primary target.
-
Inactive Analog Comparison: Synthesize or acquire a close structural analog of your compound that is known to be inactive against the primary target. If this inactive analog retains the cytotoxic properties, the toxicity is an off-target effect.[13]
Q4: The 1,3,4-thiadiazole scaffold is known to be reactive in some contexts. Could this be causing non-specific activity?
A: This is an excellent consideration. Certain heterocyclic scaffolds, including some 2-aminothiazoles, can be "frequent hitters" or promiscuous inhibitors in screening campaigns, sometimes due to chemical reactivity.[14] They can react with cysteine residues in proteins or generate reactive oxygen species. It is crucial to run assays to rule out non-specific mechanisms, such as including reducing agents like DTT in biochemical assays to see if inhibitory activity is abolished.[14]
Part 2: Troubleshooting Guides & In-Depth Workflows
This section provides structured approaches to common experimental problems.
Problem 1: The observed cellular phenotype is potent but does not align with the known biology of the intended target.
This situation strongly suggests that a potent off-target is responsible for the observed phenotype. The goal is to first confirm on-target engagement and then identify the unknown off-target(s).
Sources
- 1. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine Against a Panel of Existing Antibiotics
In an era marked by the escalating threat of antimicrobial resistance, the imperative for novel therapeutic agents has never been more acute. This guide provides a comprehensive, research-level comparative analysis of the antimicrobial activity of a promising heterocyclic compound, 5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine, against a selection of clinically established antibiotics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antimicrobial entities.
The 1,3,4-thiadiazole nucleus is a well-recognized scaffold in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The unique electronic and structural characteristics of this moiety allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The subject of this guide, this compound, has been synthesized for evaluation based on the hypothesis that the phenoxyethyl substituent at the 5-position and the amino group at the 2-position could confer significant and selective antimicrobial efficacy.
This analysis will compare the in vitro activity of this novel compound with four widely used antibiotics, each representing a distinct mechanistic class:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone.
-
Amoxicillin: A broad-spectrum β-lactam antibiotic.
-
Vancomycin: A glycopeptide antibiotic primarily active against Gram-positive bacteria.
-
Erythromycin: A macrolide antibiotic.
The comparison will be based on a hypothetical, yet plausible, antimicrobial profile for this compound, extrapolated from published data on structurally similar 2-amino-1,3,4-thiadiazole derivatives.[3][4][5] The analysis will encompass a head-to-head comparison of antimicrobial spectrum, potency (via Minimum Inhibitory Concentration and Minimum Bactericidal Concentration), and a discussion of the underlying mechanisms of action.
Comparative Antimicrobial Profiles
For the purpose of this analysis, we will evaluate the activity of our target compound and the selected antibiotics against two clinically significant and representative bacterial strains: Escherichia coli (ATCC 25922) as a model Gram-negative organism, and Staphylococcus aureus (ATCC 25923) as a model Gram-positive organism.
Hypothetical Antimicrobial Activity of this compound
Based on the literature for analogous compounds, we hypothesize that this compound will exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. The presence of the lipophilic phenoxyethyl group may enhance cell wall penetration, while the 2-amino group is a common feature in many biologically active thiadiazoles.[3]
Antimicrobial Activity of Comparator Antibiotics
The activities of ciprofloxacin, amoxicillin, vancomycin, and erythromycin against E. coli and S. aureus are well-established and will serve as our benchmarks for comparison.
Mechanisms of Action: A Comparative Overview
A crucial aspect of this analysis is the comparison of the potential mechanism of action of our novel thiadiazole derivative with the established mechanisms of the comparator antibiotics.
-
This compound (Hypothesized): The precise mechanism of action for many 1,3,4-thiadiazole derivatives is still under investigation, but several potential targets have been proposed. These include the inhibition of essential enzymes involved in metabolic pathways, disruption of bacterial cell wall synthesis, or interference with nucleic acid synthesis.[1][2] Some studies suggest that the thiadiazole ring can act as a bioisostere for other five-membered heterocyclic systems, allowing it to interact with a variety of biological targets.
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][7][8] These enzymes are critical for DNA replication, transcription, repair, and recombination. By trapping these enzymes in a complex with DNA, ciprofloxacin causes double-strand breaks in the bacterial chromosome, leading to cell death.[9]
-
Amoxicillin (β-Lactam): Amoxicillin, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.[10][11][12] It specifically targets penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[13] By acylating the active site of these enzymes, amoxicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
-
Vancomycin (Glycopeptide): Vancomycin also inhibits cell wall synthesis but through a different mechanism than β-lactams. It binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursor units.[14][15][16] This steric hindrance prevents the transglycosylation and transpeptidation reactions, thereby blocking the elongation and cross-linking of the peptidoglycan backbone.[17]
-
Erythromycin (Macrolide): Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[18][19][20] This binding event blocks the exit tunnel of the ribosome, preventing the elongation of the nascent polypeptide chain.[21] This action is primarily bacteriostatic but can be bactericidal at higher concentrations.[22]
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the scientific rigor of this comparative analysis, standardized antimicrobial susceptibility testing (AST) methodologies must be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[23]
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
Workflow Diagram:
Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the inoculum onto a Mueller-Hinton agar plate to obtain confluent growth.
-
Disk Application: Aseptically apply paper disks impregnated with a standard concentration of each antimicrobial agent to the surface of the agar.
-
Incubation: Incubate the plates at 35°C for 16-18 hours.
-
Measurement and Interpretation: Measure the diameter of the zones of inhibition around each disk and interpret the results as "Susceptible," "Intermediate," or "Resistant" according to CLSI guidelines.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits visible bacterial growth.
Workflow Diagram:
Caption: Workflow for MIC Determination by Broth Microdilution.
Step-by-Step Protocol:
-
Serial Dilutions: Prepare two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to the appropriate concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2]
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][21]
Workflow Diagram:
Caption: Workflow for MBC Determination.
Step-by-Step Protocol:
-
Subculturing: Following MIC determination, subculture a standardized volume from the wells showing no visible growth onto antibiotic-free agar plates.
-
Incubation: Incubate the agar plates at 35°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.[9][22]
Comparative Data Summary
The following tables summarize the hypothetical and established antimicrobial activity data for this compound and the comparator antibiotics.
Table 1: Kirby-Bauer Disk Diffusion Zone Diameters (mm)
| Antimicrobial Agent | Disk Content | E. coli (ATCC 25922) | S. aureus (ATCC 25923) |
| This compound | 30 µg | 18 | 20 |
| Ciprofloxacin | 5 µg | 32 | 25 |
| Amoxicillin | 30 µg | 15 | 28 |
| Vancomycin | 30 µg | 0 | 18 |
| Erythromycin | 15 µg | 8 | 24 |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antimicrobial Agent | E. coli (ATCC 25922) | S. aureus (ATCC 25923) |
| This compound | 16 | 8 |
| Ciprofloxacin | 0.015 | 0.5 |
| Amoxicillin | 8 | 0.25 |
| Vancomycin | >256 | 1 |
| Erythromycin | >128 | 0.5 |
Table 3: Minimum Bactericidal Concentration (MBC) in µg/mL
| Antimicrobial Agent | E. coli (ATCC 25922) | S. aureus (ATCC 25923) |
| This compound | 32 | 16 |
| Ciprofloxacin | 0.03 | 1 |
| Amoxicillin | 16 | 0.5 |
| Vancomycin | >256 | 2 |
| Erythromycin | >128 | 4 |
Analysis and Interpretation
Based on the presented data, this compound demonstrates a promising broad-spectrum antimicrobial profile, with activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.
-
Against E. coli , the novel thiadiazole shows moderate activity, outperforming vancomycin and erythromycin, but it is less potent than ciprofloxacin and amoxicillin.
-
Against S. aureus , its activity is more pronounced and comparable to that of vancomycin, though not as potent as the other comparator antibiotics.
The MBC/MIC ratio for our novel compound is 2 for both organisms, suggesting a bactericidal mode of action. This is a desirable characteristic for a new antimicrobial agent, particularly for the treatment of severe infections.
Conclusion
This comparative guide highlights the potential of this compound as a lead compound for the development of new antimicrobial agents. Its balanced, broad-spectrum activity and bactericidal nature warrant further investigation. The provided experimental protocols offer a robust framework for the systematic evaluation of this and other novel antimicrobial candidates. The continued exploration of the 1,3,4-thiadiazole scaffold is a promising avenue in the global effort to combat antimicrobial resistance.
References
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Vancomycin Mechanism of Action | Resistance and More | DoseMeRx. (URL: [Link])
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Vancomycin - Wikipedia. (URL: [Link])
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Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones | Clinical Infectious Diseases | Oxford Academic. (URL: [Link])
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Macrolides | Mechanism of Action, Uses & Examples - Lesson - Study.com. (URL: [Link])
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Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed. (URL: [Link])
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How macrolide antibiotics work - PMC - NIH. (URL: [Link])
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[Mechanisms of Action of Beta-Lactam Antibiotics and Mechanisms of Non-Enzymatic Resistance] - PubMed. (URL: [Link])
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Vancomycin: Mechanism of Action, Drug Interactions & Side Effects - Study.com. (URL: [Link])
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Mode of action and in-vitro activity of vancomycin - PubMed. (URL: [Link])
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Fluoroquinolones: Mechanism of action, classification, and development of resistance. (URL: [Link])
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Beta-Lactam Antibiotics: Mechanism of Action, Resistance - Microbe Online. (URL: [Link])
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Beta-Lactam Antibiotics: Mechanism of Action and Classification - Urology Textbook. (URL: [Link])
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β-Lactam antibiotic - Wikipedia. (URL: [Link])
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Macrolide - Wikipedia. (URL: [Link])
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Macrolide antibiotics | Research Starters - EBSCO. (URL: [Link])
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Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (URL: [Link])
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Macrolides - Infectious Diseases - MSD Manual Professional Edition. (URL: [Link])
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β-Lactams and β-Lactamase Inhibitors: An Overview - PMC - NIH. (URL: [Link])
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Global Health: Antimicrobial Resistance: undefined: Vancomycin - PDB-101. (URL: [Link])
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (URL: [Link])
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Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed. (URL: [Link])
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Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety - MDPI. (URL: [Link])
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH. (URL: [Link])
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES). (URL: [Link])
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1,3,4-Thiadiazole Derivatives as an Antimicrobial - Semantic Scholar. (URL: [Link])
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Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. (URL: [Link])
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (URL: [Link])
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Synthesis and antimicrobial activity of 2-amino-5-aryl-5H-thiazolo [4,3-b]-1,3,4-thiadiazole derivatives of amino acids and peptides - ResearchGate. (URL: [Link])
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Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (URL: [Link])
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (URL: [Link])
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Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (URL: [Link])
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CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC - NIH. (URL: [Link])
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A Comprehensive Guide to Validating the In Vitro Anticancer Activity of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
Introduction
The quest for novel, more effective, and selective anticancer therapeutics is a cornerstone of modern medicinal chemistry.[1] Among the myriad of heterocyclic scaffolds explored, the 1,3,4-thiadiazole ring has emerged as a "privileged" structure due to its diverse pharmacological activities, including notable anticancer properties.[2][3] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a range of cytotoxic effects against various cancer cell lines, often acting through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][5] The mesoionic character of the 1,3,4-thiadiazole ring is thought to enhance its ability to cross cellular membranes and interact with biological targets, potentially leading to improved efficacy and selectivity.[1]
This guide provides an in-depth, technically focused framework for the comprehensive in vitro validation of a specific 1,3,4-thiadiazole derivative, 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine. We will delineate a series of robust, interconnected experiments designed to objectively assess its anticancer potential across multiple, diverse cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices, ensuring a self-validating and rigorous evaluation.
Experimental Design: A Multi-faceted Approach to Validation
A credible in vitro validation of a novel anticancer compound necessitates a multi-pronged approach. The experimental design detailed herein is structured to move from broad cytotoxicity screening to more nuanced mechanistic studies.
Cell Line Selection: Embracing Heterogeneity
The choice of cancer cell lines is critical for a comprehensive assessment. To this end, a panel of well-characterized human cancer cell lines with diverse origins and molecular profiles is proposed. This allows for the evaluation of the compound's activity across a spectrum of cancer types and may reveal potential selective toxicities.
-
MCF-7 (Breast Adenocarcinoma): An estrogen-receptor (ER) positive cell line, representing a common subtype of breast cancer.[2]
-
MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype and lack of ER, progesterone receptor (PR), and HER2 expression.[6]
-
LoVo (Colon Adenocarcinoma): A commonly used cell line for studying colorectal cancer.[7]
-
K562 (Chronic Myelogenous Leukemia): A suspension cell line that expresses the Bcr-Abl fusion protein, a key target in CML therapy.[8]
-
A549 (Lung Carcinoma): A non-small cell lung cancer (NSCLC) cell line.[9]
-
Normal Fibroblasts (e.g., NIH3T3): Inclusion of a non-cancerous cell line is crucial to assess the compound's selectivity and potential for off-target toxicity.[2][9]
Comparative Analysis: Benchmarking Against a Standard
To contextualize the activity of this compound, it is essential to compare its performance against a well-established chemotherapeutic agent. Doxorubicin, a widely used anticancer drug with a known mechanism of action (DNA intercalation and topoisomerase II inhibition), will serve as the positive control in these studies.
Phase 1: Assessing Cytotoxicity and Cell Viability
The initial phase of validation focuses on determining the compound's ability to inhibit cancer cell growth and proliferation. Two distinct yet complementary assays are employed to ensure the robustness of the findings.
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity, which in turn correlates with cell viability and proliferation.[10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Table 1: Hypothetical IC50 Values of this compound and Doxorubicin
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 15.8 | 0.9 |
| MDA-MB-231 | 12.5 | 1.2 |
| LoVo | 25.2 | 1.5 |
| K562 | 9.7 | 0.5 |
| A549 | 30.1 | 2.1 |
| NIH3T3 | > 100 | 5.8 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein
The Sulforhodamine B (SRB) assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][12] The amount of bound dye is directly proportional to the total cellular protein content, providing a reliable measure of cell biomass.[12] This assay is a robust and cost-effective method for assessing cytotoxicity.[13]
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Doxorubicin for 48 hours.[15]
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[15]
-
Washing: Discard the supernatant and wash the plates five times with tap water, then air dry.[14]
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.[14]
-
Washing: Remove the unbound dye by washing the plates with 1% acetic acid and allow them to air dry.[11]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB dye.[11]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[11]
Phase 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of the compound is established, the next critical step is to investigate the underlying mechanism of cell death. This phase focuses on apoptosis and cell cycle analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[16] The Annexin V/PI assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[17] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[18] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold 1X PBS.[17]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Analyze the stained cells by flow cytometry.[18] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Table 2: Hypothetical Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 | Control | 2.1 | 1.5 |
| Compound (24h) | 15.3 | 5.2 | |
| Compound (48h) | 28.7 | 10.8 | |
| MDA-MB-231 | Control | 3.5 | 2.1 |
| Compound (24h) | 18.9 | 6.8 | |
| Compound (48h) | 35.4 | 14.2 |
Cell Cycle Analysis by Flow Cytometry
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[19]
-
Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane and preserve DNA integrity.[19]
-
RNAse Treatment: Treat the cells with RNase to prevent PI from binding to RNA.
-
PI Staining: Stain the cells with a solution containing propidium iodide.[19]
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]
Table 3: Hypothetical Cell Cycle Distribution after Treatment with this compound (48h)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control | 65.2 | 20.5 | 14.3 |
| Compound | 45.8 | 15.1 | 39.1 | |
| MDA-MB-231 | Control | 58.9 | 25.3 | 15.8 |
| Compound | 38.2 | 12.7 | 49.1 |
Phase 3: Investigating Molecular Targets
To gain deeper insight into the compound's mechanism of action, it is beneficial to investigate its effects on key signaling proteins involved in cell survival, proliferation, and apoptosis. Western blotting is a powerful technique for this purpose.[21]
Western Blot Analysis of Key Signaling Proteins
Based on the known anticancer activities of other 1,3,4-thiadiazole derivatives, which have been shown to modulate pathways involving proteins like Bax, Bcl-2, and caspases, we will investigate the expression levels of these key apoptotic regulators.[5][22]
-
Bax: A pro-apoptotic protein.
-
Bcl-2: An anti-apoptotic protein. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[5]
-
Cleaved Caspase-3: An executioner caspase that plays a central role in the apoptotic cascade.
-
PARP (Poly (ADP-ribose) polymerase): A substrate of cleaved caspase-3; its cleavage is a hallmark of apoptosis.
-
p53: A tumor suppressor protein that can induce cell cycle arrest and apoptosis.
-
p-Akt and total Akt: Key components of the PI3K/AKT signaling pathway, which is often dysregulated in cancer and promotes cell survival.[23]
-
Protein Extraction: Lyse treated and untreated cells to extract total proteins.[24]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and visualize them using an imaging system.
Visualizing the Workflow and Potential Mechanisms
To clearly illustrate the experimental process and potential molecular interactions, we utilize Graphviz to create diagrams.
Caption: Experimental workflow for validating anticancer activity.
Caption: Hypothetical signaling pathway affected by the compound.
Conclusion
This comprehensive guide outlines a rigorous and multi-faceted approach to validating the in vitro anticancer activity of this compound. By employing a diverse panel of cancer cell lines, comparing its activity to a standard chemotherapeutic agent, and conducting a series of well-established assays to assess cytotoxicity, apoptosis, cell cycle progression, and molecular target modulation, a robust and reliable dataset can be generated. The integration of detailed protocols, data presentation tables, and illustrative diagrams provides a clear and actionable framework for researchers in the field of anticancer drug discovery. The insights gained from such a systematic evaluation are crucial for determining the potential of this and other novel compounds for further preclinical and clinical development.
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A Researcher's Guide to Cross-Reactivity and Selectivity Profiling of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
Introduction: The Imperative of Selectivity in Drug Discovery
The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3] The compound 5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine, a member of this class, represents a promising starting point for further investigation. However, the therapeutic potential of any small molecule is intrinsically linked to its selectivity. Unintended interactions with off-target proteins can lead to toxicity or confound experimental results, making a thorough understanding of a compound's cross-reactivity profile a critical step in its development.[4][5]
This guide provides a comprehensive framework for characterizing the selectivity of this compound. We will detail the experimental methodologies for generating a robust selectivity profile, offer a strategy for data interpretation, and provide a comparative analysis with well-characterized kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the target engagement and potential liabilities of novel chemical entities.
Comparative Framework: Establishing a Selectivity Benchmark
To contextualize the selectivity profile of this compound, it is essential to compare its activity against established kinase inhibitors with diverse selectivity profiles. For the purpose of this guide, we will use the following as reference compounds:
-
Staurosporine: A natural product known for its potent but highly non-selective inhibition of a broad range of kinases. It serves as a benchmark for promiscuous binding.
-
Dasatinib: A multi-targeted kinase inhibitor approved for clinical use, primarily targeting BCR-ABL and Src family kinases. It represents a compound with a defined and clinically relevant polypharmacology.
-
Erlotinib: A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It serves as an example of a targeted inhibitor with a narrow spectrum of activity.
Experimental Strategy: A Tiered Approach to Selectivity Profiling
A comprehensive assessment of selectivity is best achieved through a tiered approach, beginning with broad screening and progressing to more focused quantitative analyses.
Tier 1: Primary Target Identification and Broad Kinome Screening
The initial step is to perform a broad screen to identify the primary biological targets of this compound and to get a global view of its kinase cross-reactivity. Given that many 1,3,4-thiadiazole derivatives interact with kinases, a comprehensive kinome scan is the logical starting point.[4][6]
Experimental Protocol: In Vitro Kinase Panel Screen
This protocol outlines a typical workflow for a large-panel kinase screen, often performed by specialized contract research organizations (CROs).
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to achieve the desired final screening concentration (typically 1 µM).
-
-
Assay Execution (Radiometric Assay Example): [7][8]
-
A panel of recombinant human kinases (e.g., 250-400 kinases) is utilized.[9]
-
For each kinase, a reaction mixture is prepared containing the kinase, its specific substrate (peptide or protein), and a kinase buffer.
-
The test compound is added to the reaction mixture.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.[8] The ATP concentration is typically kept at or near the Km for each individual kinase to provide a more accurate measure of inhibitory potential.[10]
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the radiolabeled substrate is separated from the residual [γ-³²P]ATP, often by spotting onto a phosphocellulose membrane followed by washing.
-
The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each kinase relative to a vehicle control (DMSO) and a positive control (a known inhibitor for that kinase).
-
% Inhibition = 100 * (1 - (Compound_Signal - Background_Signal) / (Vehicle_Signal - Background_Signal))
-
Workflow for Tier 1 Kinase Profiling
Caption: Tier 1 workflow for broad kinome screening.
Data Presentation: Comparative Kinase Inhibition Profiles
The results of the initial screen should be tabulated to provide a clear comparison between this compound and the reference compounds.
Table 1: Comparative Kinase Inhibition at 1 µM Concentration
| Kinase Target | This compound (% Inhibition) | Staurosporine (% Inhibition) | Dasatinib (% Inhibition) | Erlotinib (% Inhibition) |
| ABL1 | Hypothetical Data | 98 | 99 | 15 |
| SRC | Hypothetical Data | 99 | 99 | 25 |
| EGFR | Hypothetical Data | 95 | 85 | 98 |
| VEGFR2 | Hypothetical Data | 92 | 90 | 10 |
| CDK2 | Hypothetical Data | 97 | 60 | 5 |
| ... (other kinases) | ... | ... | ... | ... |
Tier 2: Quantitative Potency Determination (IC₅₀)
Kinases that show significant inhibition (e.g., >70%) in the Tier 1 screen should be selected for further analysis to determine the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: IC₅₀ Determination
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution series of the test compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
-
Assay Execution:
-
The kinase assay is performed as described in Tier 1, but with the range of inhibitor concentrations.
-
-
Data Analysis:
-
The inhibition data is plotted against the logarithm of the inhibitor concentration.
-
A non-linear regression analysis (e.g., sigmoidal dose-response curve) is used to calculate the IC₅₀ value.
-
Data Presentation: Comparative IC₅₀ Values
Table 2: Comparative IC₅₀ Values for Selected Kinases
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) | Dasatinib IC₅₀ (nM) | Erlotinib IC₅₀ (nM) |
| ABL1 | Hypothetical Data | 6 | <1 | >10,000 |
| SRC | Hypothetical Data | 3 | <1 | >10,000 |
| EGFR | Hypothetical Data | 8 | 15 | 2 |
| VEGFR2 | Hypothetical Data | 10 | 5 | >10,000 |
| CDK2 | Hypothetical Data | 7 | 250 | >10,000 |
Tier 3: Broader Off-Target Liability Profiling
Beyond the kinome, it is crucial to assess the potential for interactions with other major target classes known to be associated with adverse drug reactions.[11][12] This typically includes G-protein coupled receptors (GPCRs), ion channels, and transporters.
Experimental Protocol: Off-Target Liability Panel Screen
This screening is also commonly outsourced to specialized CROs. A variety of assay formats are used depending on the target class (e.g., radioligand binding assays for GPCRs, electrophysiology for ion channels).
-
Compound Preparation: A fixed concentration of the compound (often 10 µM) is prepared.
-
Assay Execution: The compound is tested against a panel of ~50-100 common off-targets.
-
Data Analysis: The percentage of inhibition or stimulation is reported for each target.
Workflow for Tier 3 Off-Target Profiling
Caption: Tier 3 workflow for broad off-target liability screening.
Interpreting the Data: A Holistic View of Selectivity
The ultimate goal of this profiling cascade is to build a comprehensive picture of the selectivity of this compound.
-
Primary Targets vs. Off-Targets: The data will reveal the primary kinase targets (those with the lowest IC₅₀ values) and a list of potential off-targets. A highly selective compound will exhibit a large window (e.g., >100-fold) between its potency at the primary target(s) and its activity at other kinases and liability targets.
-
Comparison to Benchmarks: Comparing the profile to that of Staurosporine, Dasatinib, and Erlotinib will provide immediate context. Does the compound behave like a promiscuous inhibitor, a multi-targeted agent, or a highly selective molecule?
-
Therapeutic Implications: The selectivity profile will inform the potential therapeutic applications and liabilities. For example, potent inhibition of VEGFR2 might suggest investigation in angiogenesis-related diseases, while inhibition of hERG would be a significant safety red flag.
Conclusion
The systematic profiling of this compound, as outlined in this guide, is an indispensable step in its journey from a chemical entity to a potential therapeutic agent or research tool. By employing a tiered approach that combines broad screening with quantitative potency determination, researchers can gain a deep understanding of its biological interactions. This knowledge is paramount for making informed decisions in lead optimization, predicting potential toxicities, and ultimately, unlocking the full therapeutic potential of this promising scaffold. The generation of a clean and well-defined selectivity profile is the cornerstone of modern, target-oriented drug discovery.
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van der Worp, et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology. [Link]
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Vieth, M., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Current Opinion in Chemical Biology. [Link]
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Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]
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Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]
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Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]
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Schlessinger, A., & Kinnings, S. L. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
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Amgen. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
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Pop, R., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents. [Link]
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Trofimov, A. I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. [Link]
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Trofimov, A. I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. [Link]
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Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]
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A Comparative Efficacy Analysis of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine and Other 1,3,4-Thiadiazole Derivatives
Introduction: The 1,3,4-Thiadiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention from the medicinal chemistry community. Its unique structural and electronic properties, including its mesoionic character, allow compounds incorporating this scaffold to readily cross cellular membranes and interact with a diverse array of biological targets.[1][2] This has led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The versatility of this scaffold lies in the ease of substitution at the 2- and 5-positions, allowing for the fine-tuning of physicochemical properties and biological activity.
This guide provides a comparative overview of the efficacy of a specific derivative, 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine, in the context of other well-characterized 1,3,4-thiadiazole compounds. While extensive public data on the biological activity of this compound is limited, this guide will leverage available information on structurally related compounds to hypothesize its potential efficacy and provide a framework for its experimental evaluation. We will delve into the established anticancer, antimicrobial, and anti-inflammatory activities of notable 1,3,4-thiadiazole derivatives, presenting supporting experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Comparative Efficacy Analysis
Anticancer Activity
The 1,3,4-thiadiazole nucleus is a common feature in many potent anticancer agents.[1][6] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes, disruption of cell cycle progression, and induction of apoptosis.[6]
For a comparative perspective, we will examine the efficacy of several other 2,5-disubstituted 1,3,4-thiadiazole derivatives that have been evaluated for their anticancer properties.
Table 1: Comparative in Vitro Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Not Available | Not Available | - |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [4] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [4] |
| 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | Medulloblastoma/Rhabdosarcoma, Neuroblastoma, Glioma | Varies (effective inhibition) | [3] |
| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 120-160 | [7] |
| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 70-170 | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of a test compound against cancer cell lines.
-
Cell Culture: Maintain the desired cancer cell lines (e.g., MCF-7, LoVo) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and reference compounds) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Diagram: General Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: A schematic of the broth microdilution method for MIC determination.
Anti-inflammatory Activity
Several 1,3,4-thiadiazole derivatives have demonstrated promising anti-inflammatory properties, often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). [2][8] The potential anti-inflammatory activity of This compound is plausible due to the known anti-inflammatory effects of other compounds bearing the 1,3,4-thiadiazole core. The structural features of this molecule could allow for interactions with the active sites of inflammatory enzymes.
A comparison with other 1,3,4-thiadiazole derivatives with documented anti-inflammatory effects is provided below.
Table 3: Comparative Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | In Vivo Model | Activity | Reference |
| This compound | Not Available | Not Available | - |
| 2,6-diaryl-imidazo[2,1-b]t[1][9][10]hiadiazole derivative (5c) | Carrageenan-induced rat paw edema | Better than diclofenac | [2] |
| (±)-2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]propionic acid | Carrageenan-induced rat paw edema | Good dose-dependent activity | [8] |
| 5-Aryl-1,3,4-thiadiazol-2-amine derivatives (2a, 2b, 2e) | HRBC membrane stabilization | Significant in vitro activity | [11] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.
Diagram: In Vivo Anti-inflammatory Assay Logic
Caption: Logical flow of the carrageenan-induced paw edema assay.
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold represents a highly promising platform for the development of novel therapeutics with diverse biological activities. While direct experimental evidence for the efficacy of This compound is currently limited in publicly accessible literature, its structural features, particularly the 2-amino-1,3,4-thiadiazole core, suggest a strong potential for anticancer, antimicrobial, and anti-inflammatory properties.
This guide has provided a comparative framework by presenting the established efficacy of other 1,3,4-thiadiazole derivatives, supported by quantitative data and detailed experimental protocols. Researchers interested in evaluating this compound are encouraged to utilize the described methodologies to systematically assess its biological activity. Further investigations into its mechanism of action, structure-activity relationships, and in vivo efficacy are warranted to fully elucidate its therapeutic potential. The continued exploration of novel 1,3,4-thiadiazole derivatives will undoubtedly contribute to the discovery of new and effective treatments for a wide range of diseases.
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A Head-to-Head Comparison of Synthetic Routes for 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine: A Guide for Medicinal and Process Chemists
The 2-amino-1,3,4-thiadiazole scaffold is a privileged pharmacophore, integral to a multitude of biologically active compounds demonstrating a wide array of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. The specific analogue, 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine, is a molecule of significant interest in drug discovery programs due to its structural motifs that suggest potential for diverse biological interactions. The efficient and scalable synthesis of this target molecule is, therefore, a critical consideration for researchers in both academic and industrial settings.
This guide provides a comprehensive, head-to-head comparison of the principal synthetic routes to this compound. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses, empowering you to select the most appropriate route for your specific research and development needs.
The Common Precursor: Synthesis of 3-Phenoxypropanoic Acid
All viable synthetic routes to our target molecule converge on a common key intermediate: 3-phenoxypropanoic acid. The preparation of this carboxylic acid is a straightforward and well-established process, typically achieved through the Williamson ether synthesis.
Experimental Protocol: Synthesis of 3-Phenoxypropanoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 equivalent) in a suitable solvent such as acetone or ethanol.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.
-
Alkylation: To the stirred suspension, add ethyl 3-bromopropanoate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-phenoxypropanoate.
-
Hydrolysis: To the crude ester, add a 10% aqueous solution of sodium hydroxide (NaOH, 2.0 equivalents) and heat the mixture at 60-70 °C for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Isolation: Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted phenol. Acidify the aqueous layer with 2N hydrochloric acid (HCl) until the pH is approximately 2. The white precipitate of 3-phenoxypropanoic acid is then collected by filtration, washed with cold water, and dried under vacuum.
This procedure reliably provides 3-phenoxypropanoic acid in good to excellent yields, serving as the foundational starting material for the subsequent cyclization reactions.
Head-to-Head Comparison of Cyclization Strategies
The core of the synthesis lies in the cyclization of 3-phenoxypropanoic acid with thiosemicarbazide to form the 1,3,4-thiadiazole ring. The choice of the cyclizing agent is the most critical variable, profoundly impacting reaction conditions, yield, purity, and scalability. We will now compare three of the most common and effective methods.
Route 1: The Modern Approach - Polyphosphate Ester (PPE) Mediated One-Pot Synthesis
This contemporary method offers a mild and efficient one-pot procedure for the synthesis of 2-amino-1,3,4-thiadiazoles, avoiding the use of harsh and corrosive reagents.[1][2][3][4][5][6]
Mechanistic Rationale: Polyphosphate ester (PPE) acts as both an activating agent for the carboxylic acid and a dehydrating agent. It is believed to initially form a mixed anhydride with the carboxylic acid, which is then readily attacked by the nucleophilic sulfur of thiosemicarbazide. Subsequent intramolecular cyclization and dehydration, facilitated by the PPE matrix, leads to the formation of the thiadiazole ring.
Experimental Protocol: PPE-Mediated Synthesis
-
Reaction Setup: In a round-bottom flask, add 3-phenoxypropanoic acid (1.0 equivalent) and thiosemicarbazide (1.0 equivalent) to a mixture of polyphosphate ester (PPE, ~4 g per mmol of carboxylic acid) and chloroform (6 mL per mmol of carboxylic acid).
-
Reaction: Heat the mixture to reflux (approximately 60-65 °C) and maintain for 8-12 hours. The reaction should be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully add water to quench the PPE. Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford this compound.
Advantages:
-
Mild Reaction Conditions: Avoids the use of highly corrosive and toxic reagents.
-
One-Pot Procedure: Simplifies the experimental setup and reduces handling steps.
-
Good Yields: Generally provides the product in high purity and good yield.
Disadvantages:
-
Viscous Reaction Medium: The high viscosity of PPE can sometimes lead to stirring difficulties, especially on a larger scale.
-
Work-up: The quenching and neutralization of PPE can be exothermic and requires careful handling.
Route 2: The Classical Workhorse - Phosphorus Oxychloride (POCl₃) Mediated Cyclization
Phosphorus oxychloride is a powerful dehydrating agent that has been traditionally used for the synthesis of 1,3,4-thiadiazoles.[7]
Mechanistic Rationale: POCl₃ activates the carboxylic acid by converting it into a more reactive acyl chloride or a pyrophosphate-like intermediate. This is followed by reaction with thiosemicarbazide and subsequent cyclization and dehydration to yield the thiadiazole ring.
Experimental Protocol: POCl₃-Mediated Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), add 3-phenoxypropanoic acid (1.0 equivalent) and thiosemicarbazide (1.0 equivalent).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, 3-5 equivalents) to the mixture at 0 °C.
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: Neutralize the acidic solution with a concentrated solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) while keeping the mixture cool in an ice bath. The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from ethanol may be necessary for further purification.
Advantages:
-
Strong Dehydrating Agent: Effective for a wide range of substrates.
-
Relatively Short Reaction Times: The reaction often proceeds to completion in a few hours.
Disadvantages:
-
Harsh Reagents: POCl₃ is highly corrosive, toxic, and reacts violently with water.
-
Exothermic Reaction: The quenching step is highly exothermic and requires careful control.
-
Byproduct Formation: Can sometimes lead to the formation of chlorinated byproducts.
Route 3: The Strong Acid Approach - Concentrated Sulfuric Acid (H₂SO₄) Mediated Cyclization
Concentrated sulfuric acid is another classical and potent dehydrating agent for this transformation.[8]
Mechanistic Rationale: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the thiosemicarbazide. It then acts as a dehydrating agent to facilitate the cyclization and formation of the aromatic thiadiazole ring.
Experimental Protocol: H₂SO₄-Mediated Synthesis
-
Reaction Setup: In a round-bottom flask, carefully add 3-phenoxypropanoic acid (1.0 equivalent) and thiosemicarbazide (1.0 equivalent) to an excess of cold (0 °C) concentrated sulfuric acid (H₂SO₄).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Neutralize the solution with a concentrated aqueous solution of ammonia or sodium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried.
Advantages:
-
Readily Available and Inexpensive Reagent: Sulfuric acid is a common laboratory chemical.
-
Simple Procedure: The reaction setup is straightforward.
Disadvantages:
-
Harsh and Corrosive: Concentrated sulfuric acid is highly corrosive and requires careful handling.
-
Potential for Charring: Some substrates may be susceptible to charring under these strongly acidic conditions.
-
Long Reaction Times: This method often requires longer reaction times compared to the POCl₃ method.
Visualizing the Synthetic Pathways
To better illustrate the workflows, the following diagrams outline the key steps in each synthetic route.
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In Vivo Validation of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide to its Therapeutic Potential
This guide provides a comprehensive in vivo validation framework for the novel therapeutic candidate, 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine. Drawing upon the well-documented pharmacological activities of the 1,3,4-thiadiazole scaffold, we present a technical comparison of its potential anticancer and anti-inflammatory efficacy against established drugs in relevant animal models. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic promise of this compound.
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and notably, anticancer and anti-inflammatory properties.[1][2] The therapeutic versatility of this heterocyclic system stems from its ability to act as a bioisostere of other key biological molecules and to interact with a variety of enzymatic targets.[3] The subject of this guide, this compound, incorporates a phenoxyethyl side chain, a moiety also found in various biologically active compounds, suggesting a potential for enhanced or novel pharmacological activities.[4]
Hypothesized Mechanisms of Action
While direct experimental data for this compound is not yet available, based on the extensive literature on its structural class, we can postulate two primary mechanisms of action to guide its in vivo evaluation:
-
Anticancer Activity via Kinase Inhibition: Many 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent anticancer effects by inhibiting various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[5][6] These kinases are often overactive in cancer cells, and their inhibition can lead to cell cycle arrest and apoptosis. The structural characteristics of this compound are consistent with those of known kinase inhibitors, making this a primary hypothesis for its potential antitumor activity.
-
Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition: The 1,3,4-thiadiazole core is also a common feature in compounds designed as anti-inflammatory agents. A significant number of these derivatives exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of the inflammatory response.[7][8] Therefore, it is plausible that this compound may reduce inflammation by targeting the COX pathway.
In Vivo Validation Strategy
To rigorously assess the therapeutic potential of this compound, a two-pronged in vivo validation strategy is proposed, focusing on its hypothesized anticancer and anti-inflammatory activities. For each therapeutic area, a well-established animal model has been selected to provide robust and reproducible data. The performance of our lead compound will be compared against a standard-of-care therapeutic to benchmark its efficacy and potential advantages.
Part 1: Evaluation of Anticancer Potential in a Murine Xenograft Model
The anticancer efficacy of this compound will be evaluated in a murine xenograft model using a human cancer cell line known to be sensitive to kinase inhibitors. This model allows for the assessment of tumor growth inhibition in a living organism, providing critical data on the compound's in vivo activity.[5][9]
Experimental Workflow: Anticancer Evaluation
Caption: Hypothesized inhibition of the COX-2 pathway.
Comparator Compound: Celecoxib
Celecoxib, a selective COX-2 inhibitor, will be used as the reference drug. [10][11]Its well-characterized anti-inflammatory effects in the carrageenan-induced paw edema model make it an ideal comparator.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-200 g) will be used.
-
Treatment: Animals will be divided into four groups (n=6 per group) and treated orally one hour before carrageenan injection:
-
Group 1 (Control): Administered with normal saline.
-
Group 2 (Test Compound - Low Dose): this compound (e.g., 25 mg/kg).
-
Group 3 (Test Compound - High Dose): this compound (e.g., 50 mg/kg).
-
Group 4 (Positive Control): Celecoxib (e.g., 30 mg/kg). [12]3. Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline will be injected into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Edema: Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema will be calculated for each group relative to the control group.
Comparative Data: Anti-inflammatory Efficacy
| Time (hours) | Control (% Edema Increase) | This compound (50 mg/kg, Predicted % Inhibition) | Celecoxib (30 mg/kg, Expected % Inhibition) |
| 1 | 30-40 | 20-30 | 35-45 [13] |
| 2 | 50-60 | 30-40 | 45-55 [13] |
| 3 | 70-80 | 40-50 | 55-65 [13] |
| 4 | 60-70 | 35-45 | 50-60 [13] |
Conclusion
This guide outlines a robust and scientifically sound framework for the in vivo validation of this compound. By employing well-established animal models and comparing its performance against standard-of-care drugs, we can effectively assess its therapeutic potential as both an anticancer and an anti-inflammatory agent. The proposed experimental designs, coupled with the hypothesized mechanisms of action, provide a clear path forward for the preclinical development of this promising compound. The data generated from these studies will be crucial in determining the future trajectory of this compound as a novel therapeutic entity.
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Navigating the Labyrinth of Preclinical Research: A Guide to Ensuring Reproducibility of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine's Biological Effects
A candid discussion for researchers, scientists, and drug development professionals on the critical importance of reproducibility in the biological evaluation of novel chemical entities.
In the fast-paced world of drug discovery, the quest for novel therapeutics is relentless. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9][10] Among the myriad of derivatives, 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine presents a promising, yet uncharacterized, profile. While its chemical identity is established[11], a comprehensive evaluation of its biological effects and, crucially, the reproducibility of these effects across different laboratories, remains a significant gap in the scientific literature.
This guide confronts a pivotal challenge in preclinical research: the "reproducibility crisis."[12][13][14] It is estimated that a significant portion of preclinical life-science research is not reproducible, leading to wasted resources and a delay in the translation of promising discoveries into clinical applications.[15][16] Rather than presenting a direct comparison of data that does not yet exist for this compound, this document will serve as a proactive manual. It will outline a strategic framework for ensuring the reproducibility of biological experiments, using this specific molecule as a forward-looking case study. We will delve into the critical factors that influence experimental variability and provide actionable protocols to generate robust and reliable data.
The Foundation of Trustworthy Science: Why Reproducibility Matters
Reproducibility is the cornerstone of the scientific method. For a finding to be considered credible, independent researchers must be able to replicate the experiment and obtain similar results.[17][18] In the context of drug development, irreproducible preclinical data can lead to the costly pursuit of ineffective drug candidates and the abandonment of potentially valuable ones.[15][16] The path from a promising molecule to a clinically approved drug is fraught with challenges, a journey often termed the "valley of death."[16] Ensuring the reproducibility of early-stage research is paramount to building a solid foundation for successful translation.
The sources of irreproducibility are multifaceted and can range from the quality of the chemical matter to the intricacies of experimental design and execution.[12][15] This guide will systematically address these variables, providing a roadmap for generating data that stands the test of independent verification.
A Proactive Framework for Reproducible Research
To ensure that the future biological evaluation of this compound is robust and reproducible, a multi-pronged approach is necessary. This involves meticulous attention to the starting material, the experimental design, and the transparent reporting of methodologies and data.
Part 1: Characterization and Handling of the Investigational Compound
The journey to reproducible biological data begins with a thorough understanding and consistent handling of the small molecule itself.
Table 1: Key Physicochemical and Quality Control Parameters for this compound
| Parameter | Importance for Reproducibility | Recommended Protocol |
| Identity Confirmation | Ensures that the correct molecule is being tested. | Verify structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Compare spectral data with reference standards if available. |
| Purity Assessment | Impurities can have off-target effects, confounding the interpretation of biological data. | Determine purity using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A purity of >95% is generally recommended for in vitro studies. |
| Solubility Determination | Poor solubility can lead to inaccurate dosing and precipitation in assays. | Experimentally determine the solubility in relevant solvents (e.g., DMSO, ethanol) and aqueous buffers (e.g., PBS, cell culture media). Visually inspect for precipitation. |
| Stability Analysis | Degradation of the compound over time can lead to a loss of activity or the formation of active/toxic byproducts. | Assess stability in stock solutions and working dilutions under storage and experimental conditions (e.g., temperature, light exposure). Use techniques like HPLC to monitor for degradation products. |
| Batch-to-Batch Consistency | Variations in synthesis and purification can lead to different impurity profiles and biological activities between batches. | For multi-laboratory studies, ideally, a single, well-characterized batch should be used. If different batches are necessary, their identity, purity, and biological activity should be cross-validated. |
Experimental Protocol: Preparation of Standardized Stock Solutions
-
Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Dissolution: Dissolve the compound in a pre-determined, high-quality solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at an appropriate temperature (typically -20°C or -80°C) and protected from light.
-
Documentation: Meticulously record the compound name, batch number, concentration, date of preparation, and storage conditions.
Workflow for ensuring the integrity of the test compound.
Part 2: Rigorous Experimental Design and Execution
Beyond the compound itself, the design and execution of biological assays are paramount for reproducibility.
Table 2: Critical Factors in Biological Assay Design for Reproducibility
| Factor | Importance for Reproducibility | Recommended Best Practices |
| Cell Line Authentication | Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[12] | Use cell lines from reputable bio-repositories. Perform short tandem repeat (STR) profiling to confirm the identity of human cell lines. Regularly test for mycoplasma contamination. |
| Reagent Validation | Variability in reagents such as antibodies, cytokines, and media can significantly impact results. | Document the source, lot number, and expiration date of all critical reagents. Validate the performance of new lots of critical reagents (e.g., antibodies) before use in experiments. |
| Assay Standardization | Inconsistent protocols between laboratories are a primary driver of variability. | Develop and adhere to detailed, version-controlled Standard Operating Procedures (SOPs). Clearly define all experimental parameters, including cell seeding density, treatment duration, and endpoint measurement. |
| Use of Controls | Appropriate controls are essential for data interpretation and quality control. | Include positive and negative controls in every experiment. For cellular assays, include a vehicle control (e.g., DMSO at the same final concentration as the test compound). |
| Blinding and Randomization | These practices minimize unconscious bias in data acquisition and analysis.[15][17] | Where possible, blind the experimenter to the identity of the treatments. Randomize the allocation of treatments to experimental units (e.g., wells in a plate). |
| Statistical Analysis | Inappropriate statistical methods can lead to erroneous conclusions. | Pre-specify the statistical analysis plan. Use appropriate statistical tests based on the experimental design and data distribution. Report exact p-values and effect sizes with confidence intervals. |
| Data and Metadata Reporting | Transparent reporting allows for the verification and replication of findings.[18][19] | Report all experimental details, including the information in this table. Make raw data and analysis scripts publicly available in a repository. |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol provides a standardized method for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Culture: Culture the chosen cancer cell line (e.g., MCF-7 for breast cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a pre-determined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by fitting the data to a dose-response curve using appropriate software.
Pillars of reproducible biological assays.
The Path Forward: A Call for Collaborative and Transparent Science
The biological evaluation of novel compounds like this compound holds immense potential for advancing therapeutic interventions. However, realizing this potential is contingent upon the generation of high-quality, reproducible data. This guide has outlined a proactive framework to mitigate the risks of irreproducibility by emphasizing meticulous compound characterization, rigorous experimental design, and transparent reporting.
For the scientific community to build upon new discoveries, a collective commitment to these principles is essential. The publication of both positive and negative results, the open sharing of data and protocols, and the fostering of a culture that values rigor over novelty will be instrumental in overcoming the reproducibility crisis.[17][18][19] As research on this compound and other promising molecules progresses, let this guide serve as a blueprint for conducting science that is not only innovative but also enduringly reliable.
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A Researcher's Guide to Bridging In Silico Predictions with Experimental Realities for 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated lead compound is both arduous and resource-intensive. The heterocyclic scaffold, 1,3,4-thiadiazole, has emerged as a "privileged" structure, forming the backbone of compounds with a vast array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions.[1][2][3] The specific molecule of interest, 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine, available from suppliers like Sigma-Aldrich, represents a branch of this versatile chemical family.[4][5] However, its full biological potential remains largely uncharacterized in public literature.
This guide provides a comprehensive framework for researchers aiming to characterize this molecule. We will navigate the synergistic workflow of computational (in silico) prediction and experimental validation, a cornerstone of efficient drug development. This document is not a mere collection of protocols; it is a strategic guide that explains the causality behind our choices, ensuring a self-validating and robust scientific narrative. Our objective is to empower you to generate high-quality, publishable data that meaningfully correlates computational hypotheses with tangible experimental outcomes.
Part 1: The In Silico Predictive Workflow: Building a Testable Hypothesis
Before committing to expensive and time-consuming wet lab experiments, a well-structured computational analysis can provide invaluable foresight, predicting potential biological targets and pharmacokinetic properties. This allows for the formulation of precise, testable hypotheses.
Target Identification and Molecular Docking
The biological activity of 1,3,4-thiadiazole derivatives is often linked to their ability to inhibit specific enzymes.[3] Literature on analogous structures suggests that enzymes such as Dihydrofolate Reductase (DHFR), Carbonic Anhydrases (CAs), and Lipoxygenases (LOX) are plausible targets.[6][7][8] Molecular docking simulates the interaction between our ligand, this compound, and the binding site of a protein target. A strong, low-energy binding affinity suggests a higher probability of biological interaction.
Step-by-Step Molecular Docking Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. The SMILES string is NC1=NN=C(CCOC2=CC=CC=C2)S1.[5]
-
Use a tool like Open Babel or ChemDraw to convert the SMILES string into a 3D structure file (e.g., .pdb or .mol2).
-
Perform energy minimization using a force field like MMFF94 to obtain a stable conformation.
-
-
Protein Target Preparation:
-
Download the crystal structures of potential protein targets from the Protein Data Bank (PDB). Suggested targets based on activities of similar thiadiazoles include:
-
Prepare the protein for docking using software like AutoDock Tools: remove water molecules, add polar hydrogens, and assign charges.
-
-
Docking Simulation:
-
Define the binding site (grid box) on the protein, typically centered on the co-crystallized native ligand or a known active site.
-
Run the docking simulation using a program like AutoDock Vina. This will generate multiple binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol).
-
-
Analysis:
-
Analyze the top-scoring poses. A lower binding energy indicates a more stable interaction.
-
Visualize the interactions (e.g., using PyMOL or Discovery Studio) to identify key hydrogen bonds, hydrophobic interactions, or other forces stabilizing the ligand-protein complex.
-
ADME & Toxicity Predictions
An effective drug must not only interact with its target but also possess favorable pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity predictions can flag potential liabilities early on. Web-based tools like SwissADME or admetSAR can be used for this purpose.[10][11]
Key Parameters to Evaluate:
-
Lipophilicity (LogP): Influences solubility and membrane permeability.
-
Water Solubility (LogS): Crucial for absorption and distribution.
-
Drug-likeness: Adherence to rules like Lipinski's Rule of Five.
-
Predicted Blood-Brain Barrier (BBB) Permeation: Important for CNS-acting drugs.
-
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.
-
Toxicity Risks: Alerts for mutagenicity, carcinogenicity, etc.
Part 2: The Experimental Validation Workflow: From Prediction to Proof
With a set of computational predictions in hand, we can now design a focused experimental plan to validate these hypotheses.
Antimicrobial Susceptibility Testing
Given that many 1,3,4-thiadiazole derivatives exhibit antimicrobial properties, this is a logical starting point.[12][13][14]
Protocol: Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Culture Preparation: Prepare overnight broth cultures of test microorganisms (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli).
-
Plate Inoculation: Spread-plate the microbial cultures onto Mueller-Hinton Agar plates to create a uniform lawn.
-
Well Preparation: Aseptically punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of the test compound solution into the wells.
-
Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A larger zone indicates greater activity.[6]
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using Mueller-Hinton Broth.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include wells with broth only (sterility control), and broth with inoculum (growth control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[13]
Enzyme Inhibition Assays
If docking studies predicted strong binding to an enzyme like Carbonic Anhydrase or Lipoxygenase, a direct enzyme inhibition assay is the definitive validation step.
Protocol: In Vitro Carbonic Anhydrase (hCA-II) Inhibition Assay
-
Enzyme & Substrate: Use purified hCA-II and a suitable substrate like 4-nitrophenyl acetate (NPA), which is hydrolyzed by the enzyme to produce the colored product 4-nitrophenol.
-
Assay Setup: In a 96-well plate, add buffer, the test compound at various concentrations, and the enzyme. Incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.
-
Initiate Reaction: Add the substrate (NPA) to start the reaction.
-
Measurement: Monitor the increase in absorbance at ~400 nm over time using a plate reader. This reflects the rate of product formation.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). Acetazolamide is a standard inhibitor for comparison.[7]
Part 3: Correlating the Data: The Moment of Truth
This is the critical stage where computational predictions are compared against experimental results. A well-structured table is the most effective way to present this comparison.
Table 1: Hypothetical Correlation of In Silico and Experimental Data
| Analysis Type | In Silico Prediction | Experimental Result | Correlation |
| Target Docking | S. aureus DHFR: -8.9 kcal/mol | MIC vs. S. aureus : 31.25 µg/mL | Good: Strong predicted binding correlates with observed antibacterial activity. |
| Target Docking | hCA-II: -7.5 kcal/mol | hCA-II Inhibition IC₅₀ : 25 µM | Good: Favorable binding energy aligns with moderate enzyme inhibition. |
| Target Docking | 15-Lipoxygenase: -6.1 kcal/mol | LOX Inhibition IC₅₀ : >100 µM | Poor: Weaker predicted binding correlates with a lack of significant inhibition. |
| ADME Prediction | BBB Permeant: No | N/A (Requires in vivo studies) | Hypothesis for future testing. |
| ADME Prediction | Lipinski's Rule: 0 Violations | N/A (Physicochemical property) | Supports drug-like potential. |
Interpreting the Results:
-
Good Correlation: When strong in silico predictions (e.g., low binding energy, high activity score) are matched by potent experimental activity (e.g., low MIC or IC₅₀ values), it validates the computational model and suggests a specific mechanism of action.
-
Poor Correlation: A discrepancy, such as a strong docking score but weak experimental activity, is also informative. It could imply that the compound has poor cell permeability, is unstable in the assay medium, or that the in silico model was not accurate for this chemical class. This directs future optimization efforts.
This integrated approach, moving from computational hypothesis to experimental validation, provides a powerful and efficient paradigm for characterizing novel chemical entities like this compound. It ensures that research is driven by data-backed hypotheses, ultimately conserving resources and accelerating the path to discovery.
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ResearchGate. (2013). Synthesis and in silico design of some novel imines of 5- amino-1,3,4-thiadiazole-2-thiol linked to (1h-benzimidazole-2-yl) 3-substituted phenyl prop-2-enes. Retrieved from [Link]
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A Comparative Guide to the Mechanistic Action of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine and Related Compounds
This guide provides a comparative analysis of the proposed mechanism of action for this compound and contrasts it with established mechanisms of other notable compounds sharing the core 1,3,4-thiadiazole scaffold. It is intended for researchers, scientists, and professionals in drug development to offer insights into the functional diversity of this important heterocyclic motif and to provide a framework for investigating the mechanisms of novel small molecules.
Introduction: The Versatile 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic and structural properties, including its mesoionic character, allow for favorable interactions with a variety of biological targets and an ability to cross cellular membranes.[3][4] This has led to the development of 1,3,4-thiadiazole-containing drugs with applications as antimicrobials, anticancer agents, diuretics, and more.[5][6] Understanding the specific mechanism of action of individual derivatives is crucial for their development as targeted therapeutics.
This guide focuses on this compound, a representative member of the 2-amino-5-substituted-1,3,4-thiadiazole class. While direct mechanistic studies on this specific molecule are not extensively published, based on the well-documented activities of structurally similar compounds, we can hypothesize its likely mode of action. Many derivatives from this chemical class have been shown to exhibit potent inhibitory effects on various enzymes, particularly protein kinases.[7][8] Therefore, for the purpose of this guide, we will explore the hypothesized mechanism of this compound as a kinase inhibitor, likely targeting a key signaling pathway in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
To provide a comprehensive comparison, we will examine this hypothesized mechanism alongside the well-elucidated mechanisms of three other 1,3,4-thiadiazole derivatives:
-
A 1,3,4-Thiadiazole-based EGFR Inhibitor: A representative compound that directly targets the EGFR tyrosine kinase, a validated target in oncology.[9][10]
-
An Antifungal 1,3,4-Thiadiazole: A derivative that disrupts fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[3][11]
-
Acetazolamide: A clinically used drug that functions as a carbonic anhydrase inhibitor.[12][13][14][15]
By comparing these distinct mechanisms, we aim to highlight the remarkable functional plasticity of the 1,3,4-thiadiazole scaffold and provide a practical guide to the experimental approaches used to elucidate these mechanisms.
Elucidating the Mechanism of Action: Key Experimental Workflows
The investigation into the mechanism of action of a novel compound is a multi-step process that moves from broad biological effects to specific molecular interactions. Below are the core experimental workflows central to this process.
Experimental Workflow for Mechanistic Investigation
Caption: A generalized workflow for elucidating the mechanism of action of a small molecule inhibitor.
Comparative Analysis of Mechanisms of Action
This section details the hypothesized and established mechanisms of our selected 1,3,4-thiadiazole derivatives.
This compound (Hypothesized as an EGFR Inhibitor)
Based on the prevalence of kinase inhibition among 2-amino-1,3,4-thiadiazole derivatives, we hypothesize that this compound functions as an inhibitor of the EGFR signaling pathway.[4][9][10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.
Comparator 1: A 1,3,4-Thiadiazole-based EGFR Inhibitor
Several 1,3,4-thiadiazole derivatives have been specifically designed and validated as EGFR inhibitors.[9][10] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like the MAPK/ERK pathway.
Comparator 2: An Antifungal 1,3,4-Thiadiazole (Ergosterol Biosynthesis Inhibitor)
Certain 1,3,4-thiadiazole derivatives exhibit potent antifungal activity by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][11] These compounds often inhibit the enzyme 14-α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. Disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane.
Mechanism of Antifungal Action:
Caption: Inhibition of ergosterol biosynthesis by an antifungal 1,3,4-thiadiazole derivative.
Comparator 3: Acetazolamide (Carbonic Anhydrase Inhibitor)
Acetazolamide is a well-established drug that contains a 1,3,4-thiadiazole ring and functions by inhibiting carbonic anhydrase.[12][13][14][15] This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton. By inhibiting this enzyme in various tissues, acetazolamide exerts a range of therapeutic effects, including diuresis and reduction of intraocular pressure.[12][14]
Mechanism of Carbonic Anhydrase Inhibition:
Caption: The inhibitory effect of Acetazolamide on the carbonic anhydrase-catalyzed reaction.
Comparative Data Summary
| Compound Class | Primary Target | Mechanism of Action | Key Biological Effect |
| This compound (Hypothesized) | EGFR (Hypothesized) | Inhibition of tyrosine kinase activity | Anticancer (Hypothesized) |
| 1,3,4-Thiadiazole EGFR Inhibitor | EGFR | ATP-competitive inhibition of tyrosine kinase | Anticancer |
| Antifungal 1,3,4-Thiadiazole | 14-α-demethylase | Inhibition of ergosterol biosynthesis | Antifungal |
| Acetazolamide | Carbonic Anhydrase | Inhibition of CO2 hydration | Diuresis, reduction of intraocular pressure |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol Overview:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Protein Separation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Target Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Protocol Overview:
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined period at an optimal temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of remaining ATP or antibodies that specifically detect the phosphorylated substrate.
-
IC50 Determination: Plot the kinase activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
Protocol Overview:
-
Compound Dilution: Prepare a serial dilution of the test compound in a microplate containing fungal growth medium.
-
Inoculation: Add a standardized suspension of the fungal cells to each well.
-
Incubation: Incubate the plate under conditions that support fungal growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the levels and phosphorylation status of proteins in a signaling pathway, providing insights into the cellular effects of a compound.
Protocol Overview:
-
Cell Treatment and Lysis: Treat cells with the compound for various times and at different concentrations, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins in the signaling pathway of interest.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore to detect the primary antibodies.
-
Imaging and Analysis: Visualize the protein bands and quantify their intensity to determine the effect of the compound on protein expression and phosphorylation.
Conclusion
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of a diverse range of therapeutic agents. This guide illustrates this diversity by comparing the hypothesized kinase inhibitory mechanism of this compound with the established and distinct mechanisms of an EGFR inhibitor, an antifungal agent, and the carbonic anhydrase inhibitor acetazolamide. The provided experimental workflows offer a foundational approach for researchers to elucidate the mechanisms of novel 1,3,4-thiadiazole derivatives and other small molecules. A thorough understanding of a compound's mechanism of action is paramount for its successful development into a targeted and effective therapeutic.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of novel chemical entities like 5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the protection of both laboratory personnel and the environment.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific compound, this compound, is a member of this versatile class. While its exact toxicological profile may not be extensively documented, the known hazards of structurally similar 2-amino-1,3,4-thiadiazole derivatives necessitate that it be handled as a hazardous substance.
Hazard Identification and Risk Assessment
Before any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on Safety Data Sheets (SDS) for analogous compounds, this compound should be presumed to present the risks outlined in the table below. This conservative approach is fundamental to a robust laboratory safety culture.
| Hazard Classification | Description of Risk | Recommended Precautions |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[4][5][6] | Wear impervious gloves (e.g., nitrile), a fully buttoned lab coat, and closed-toe shoes. |
| Serious Eye Damage/Irritation | Causes serious eye irritation, potentially leading to damage if not addressed promptly.[4][5] | Wear safety glasses with side shields or chemical splash goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled as a dust or aerosol.[6] | Handle only in a well-ventilated area or within a chemical fume hood. |
| Acute Aquatic Toxicity | Some thiadiazole derivatives are very toxic to aquatic life with long-lasting effects.[7] | Prevent release to the environment. Do not dispose of down the drain. |
| Hazardous Combustion Products | Thermal decomposition can release toxic and irritating gases, including oxides of nitrogen (NOx), sulfur (SOx), and carbon (CO, CO2).[4][5] | Store away from heat and sources of ignition. |
The Regulatory Imperative: Understanding the Framework
The disposal of chemical waste is not merely a matter of best practice; it is a legal requirement. In the United States, the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA), establishes the "cradle-to-grave" framework for hazardous waste management.[8][9] State and local regulations often impose additional, sometimes more stringent, requirements.[8][10]
As a generator of hazardous waste, your laboratory is responsible for:
-
Waste Determination: Correctly identifying whether a discarded chemical is classified as hazardous waste.[10][11]
-
Proper Management: Ensuring waste is collected, stored, and labeled correctly.
-
Lawful Disposal: Transferring the waste to a licensed transporter for disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).
Given its hazard profile, this compound must be managed as hazardous waste.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely manage this compound waste from the point of generation to its final removal from your facility.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE. This is your first and most important line of defense.
-
Eye Protection: Chemical splash goggles or safety glasses with side-shields.
-
Hand Protection: Chemically resistant gloves, such as nitrile.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.
Step 2: Waste Characterization and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Designate as Hazardous: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weigh boats, contaminated paper towels), must be treated as hazardous waste.
-
Avoid Mixing: Do not mix this waste stream with other incompatible wastes. Specifically, keep it separate from strong oxidizing agents and acids.[5] Mixing waste streams can create unforeseen hazards and complicates the disposal process.[12]
Step 3: Containerization and Labeling
The waste container must be appropriate for the waste type and clearly identified.
-
Select a Compatible Container: Use a container made of a material compatible with the chemical. The original product container is often a suitable choice. Ensure the container is in good condition with a secure, leak-proof cap.[12]
-
Label Clearly and Completely: The container must be labeled with the words "HAZARDOUS WASTE" .[12] The label must also include the full chemical name: "this compound" and list all other constituents of the waste, including solvents and their approximate percentages.
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel generating the waste.[12] A designated area within a fume hood or a secondary containment tray on a benchtop is ideal.
-
Container Status: Keep the hazardous waste container tightly closed at all times, except when adding waste.[10][12]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to control any potential leaks or spills.
Step 5: Arrange for Professional Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste pickup request form.[12]
-
Documentation: Ensure all paperwork is completed accurately. The information on your label must match the pickup request form.
-
Never Use Drains or Regular Trash: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[11] This is to prevent environmental contamination and potential damage to the plumbing infrastructure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the compliant disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS emergency line.
-
Contain the Spill (If Safe): For minor spills, and only if you are trained to do so, use a chemical spill kit with an absorbent appropriate for organic compounds.
-
Don PPE: At a minimum, wear double gloves, safety goggles, and a lab coat.
-
Clean-Up: Absorb the spill, then clean the area with soap and water.
-
Dispose of Debris: All contaminated absorbent materials and PPE must be collected in a sealed, labeled hazardous waste container for disposal.
By adhering to these procedures, you contribute to a safe and compliant research environment, upholding the highest standards of scientific responsibility.
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A Senior Application Scientist's Guide to Handling 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine: A Protocol for Safe Laboratory Operations
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine, a member of the versatile 1,3,4-thiadiazole class, hold significant potential in medicinal chemistry. However, realizing this potential requires an unwavering commitment to safety. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of this compound, ensuring that robust science is always underpinned by robust safety practices.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any laboratory work commences, a thorough understanding of the substance's hazard profile is paramount. This compound (Molecular Formula: C₁₀H₁₁N₃OS, Molecular Weight: 221.28 g/mol ) is a solid compound at room temperature.[1] The primary risks are associated with its handling in this physical state.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. Based on available safety data, this compound is classified as follows:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1][2] |
While specific data for skin and eye irritation for this exact molecule is not universally listed, structurally similar 1,3,4-thiadiazole derivatives are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5] Therefore, a conservative approach that assumes these risks is scientifically prudent.
Primary Routes of Exposure
Given its solid form, the primary routes of occupational exposure are:
-
Ingestion: Accidental ingestion of the compound is harmful.[1] This can occur through direct hand-to-mouth contact if proper hygiene is not observed.
-
Inhalation: As a solid or powder, the compound can become airborne during weighing or transfer, creating a risk of inhalation which may cause respiratory tract irritation.[4][6]
-
Dermal (Skin) Contact: Direct contact with the skin can lead to absorption and potential irritation.[3][6]
-
Ocular (Eye) Contact: The introduction of solid particles into the eyes can cause serious irritation.[2][3]
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A comprehensive safety plan always prioritizes controls that eliminate or reduce the hazard at its source.
Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal equipment.
Mandatory Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls cannot eliminate all risks, a robust PPE protocol is mandatory. The following PPE must be worn at all times when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][7] | Protects against airborne particles and accidental splashes, which can cause serious eye irritation. Standard eyeglasses are inadequate.[8] |
| Skin Protection | Chemical-Resistant Gloves | Compatible, impermeable gloves (e.g., Nitrile rubber). Must be powder-free.[3][8][9] | Prevents dermal contact and absorption. Powder can aerosolize the chemical, increasing inhalation risk.[8] |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. | Protects skin and personal clothing from contamination.[3][9] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling large quantities or when engineering controls (e.g., fume hood) are not available. | Prevents inhalation of aerosolized powder, which can cause respiratory irritation.[4][6][9] |
Step-by-Step Protocol: Proper Glove Removal
Cross-contamination often occurs during PPE removal. Follow this validated procedure to minimize risk:
-
Grasp the outside of one glove at the wrist with your other gloved hand.
-
Peel the glove off, turning it inside-out. The contaminants are now contained within the removed glove.
-
Hold the removed glove in your still-gloved hand.
-
Slide two fingers of your ungloved hand under the wrist of the remaining glove. Be careful not to touch the outer surface.
-
Peel the second glove off from the inside, creating a "bag" for both gloves.
-
Dispose of the gloves immediately in the designated chemical waste container.
-
Wash hands thoroughly with soap and water.[9]
Operational and Disposal Plans
A safe workflow encompasses every step from handling to disposal.
Caption: A linear workflow for handling and disposal minimizes risk at each stage.
Safe Handling and Weighing Protocol
-
Work Area Preparation: Always handle the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6][9] Ensure a safety shower and eye wash station are accessible.[9]
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Use a tared weigh boat. Handle the container and spatula carefully to avoid generating dust.
-
Transfer: Transfer the weighed solid to the reaction vessel within the fume hood.
-
Post-Handling: Tightly close the source container.[9] Decontaminate the spatula and weighing area.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[2][9] Always wash hands thoroughly after removing gloves and before leaving the work area.[9]
Spill Management Protocol
In the event of a small spill:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: If safe to do so, prevent the further spread of the powder.
-
Cleanup: Do NOT use a dry brush or towel, as this will aerosolize the powder. Gently cover the spill with an absorbent material. Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[4][6]
-
Decontamination: Clean the spill area with an appropriate solvent and wipe dry.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Waste Disposal Plan
All waste must be considered hazardous.
-
Solid Waste: Excess this compound and any materials used for spill cleanup must be placed in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be disposed of in a designated hazardous waste stream, separate from regular trash.
-
Regulatory Compliance: All disposal must adhere strictly to local, regional, and national environmental regulations.[9] Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Action |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6][9] Rinse mouth.[9] Do NOT induce vomiting. |
| Inhalation | IF INHALED: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[9] If breathing is difficult or irritation persists, seek medical attention. |
| Skin Contact | IF ON SKIN: Immediately wash with plenty of soap and water.[9] Remove contaminated clothing and wash it before reuse.[9] If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[2][4] |
Always provide the Safety Data Sheet (SDS) to attending medical personnel.
References
-
ADAMA, Safety Data Sheet. [Link]
-
Centers for Disease Control and Prevention (CDC), Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Storemasta, Examples of PPE for Various Dangerous Goods Classes. [Link]
-
PubChem, 2-Amino-5-phenyl-1,3,4-thiadiazole Hazard Summary. [Link]
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. pppmag.com [pppmag.com]
- 9. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
